molecular formula C11H8BrNO B2648112 1-(7-Bromoquinolin-3-yl)ethanone CAS No. 1228552-87-1

1-(7-Bromoquinolin-3-yl)ethanone

Cat. No.: B2648112
CAS No.: 1228552-87-1
M. Wt: 250.095
InChI Key: LYQOPNMWQZTJHA-UHFFFAOYSA-N
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Description

1-(7-Bromoquinolin-3-yl)ethanone is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.095. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-bromoquinolin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c1-7(14)9-4-8-2-3-10(12)5-11(8)13-6-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQOPNMWQZTJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(7-Bromoquinolin-3-yl)ethanone, a quinoline derivative of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the synthesis, purification, and characterization of this compound, while also exploring its potential biological activities and applications. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, intended to provide a robust framework for laboratory investigation.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.

The introduction of a bromine atom and an acetyl group onto the quinoline ring, as in this compound, can significantly modulate its physicochemical properties and biological activity. The bromine atom can act as a key interaction point with biological targets or serve as a handle for further synthetic modifications, while the acetyl group can influence the molecule's polarity and metabolic stability. This makes this compound a valuable intermediate for the synthesis of novel bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, synthesis, and analysis.

PropertyValueSource
CAS Number 1228552-87-1Commercial Suppliers
Molecular Formula C₁₁H₈BrNOCommercial Suppliers
Molecular Weight 250.09 g/mol Commercial Suppliers
Appearance White to light yellow solid
Storage Store at room temperature, sealed in a dry environment

Synthesis and Purification

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical approach to synthesize this compound is through the direct acylation of 7-bromoquinoline. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.

dot

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from general procedures for Friedel-Crafts acylation of heterocyclic compounds.

Materials:

  • 7-Bromoquinoline

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM. The formation of the acylium ion complex will occur.

  • Addition of Substrate: Dissolve 7-bromoquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice and 1 M HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst, deactivating it.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that polarizes the C-Cl bond of acetyl chloride, facilitating the formation of the electrophilic acylium ion.

  • Reaction Temperature: The initial cooling to 0 °C helps to control the exothermic reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion without excessive side product formation.

  • Aqueous Work-up: The acidic quench hydrolyzes the aluminum complexes formed during the reaction and separates the catalyst from the product. The subsequent washes remove impurities.

  • Chromatography and Recrystallization: These are standard techniques to purify organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity and solubility differences.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons on the quinoline ring, a singlet for the methyl protons of the acetyl group. The chemical shifts will be influenced by the bromine and acetyl substituents.
¹³C NMR Resonances for all 11 carbon atoms, including the carbonyl carbon of the acetyl group, and the carbons of the quinoline ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (250.09 g/mol ), and a characteristic isotopic pattern for a monobrominated compound.
IR Spec. Characteristic absorption bands for C=O stretching of the ketone, C=C and C=N stretching of the quinoline ring, and C-H stretching and bending vibrations.

Spectroscopic data for this compound is available from commercial suppliers, confirming the feasibility of its characterization by these methods.

Interpreting the Spectra
  • ¹H NMR: The protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be diagnostic of the substitution pattern. The methyl protons of the acetyl group will appear as a singlet further upfield (around 2.5-3.0 ppm).

  • ¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 190-200 ppm. The aromatic carbons will appear between 120-150 ppm.

  • Mass Spectrometry: The presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity (M+ and M+2), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Infrared Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ will indicate the presence of the carbonyl group. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, and C=C/C=N stretching vibrations in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Development

While specific biological studies on this compound are limited in the public domain, the broader class of bromoquinoline derivatives has shown significant promise in various therapeutic areas. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromoquinoline derivatives. The bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to drug-target binding. The quinoline core itself can intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.

dot

Caption: Potential anticancer mechanisms of action for bromoquinoline derivatives.

Anti-inflammatory and Other Activities

Derivatives of quinoline have also been investigated for their anti-inflammatory, antibacterial, and antiviral properties. The specific substitution pattern on the quinoline ring plays a crucial role in determining the biological activity profile. This compound provides a versatile scaffold for the synthesis of a library of compounds that can be screened for these activities.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling Bromine-Containing Compounds: Bromine and its compounds can be corrosive and toxic. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This compound is a valuable building block for the synthesis of novel quinoline derivatives with potential applications in drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic protocol, and methods for its analytical characterization. While further research is needed to fully elucidate its biological activities and mechanism of action, the information presented here provides a solid foundation for researchers to explore the potential of this and related compounds in the development of new therapeutic agents.

Structure Elucidation of 1-(7-Bromoquinolin-3-yl)ethanone: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth, field-proven methodology for the structure elucidation of 1-(7-bromoquinolin-3-yl)ethanone (CAS No. 1228552-87-1).[1][2][3] By synergistically integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, HMBC), we present a self-validating workflow that moves from molecular formula determination to the unambiguous assignment of the complete atomic framework. This document is designed to serve as a practical reference for researchers facing similar analytical challenges with substituted heterocyclic compounds.

Introduction: The Analytical Imperative

Quinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals due to their wide range of biological activities.[4][5] The precise placement of substituents on the quinoline ring system is critical, as even minor positional changes can drastically alter a compound's pharmacological profile. Therefore, rigorous and unambiguous structure verification is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

This compound is a functionalized quinoline derivative. Its structure presents a clear analytical challenge: to confirm the core quinoline structure and precisely locate the bromine and acetyl substituents. This guide explains the causality behind the chosen analytical workflow, demonstrating how each technique provides a unique and complementary piece of the structural puzzle.

Strategic Workflow for Structure Elucidation

A robust elucidation strategy begins with determining the molecular formula and then systematically assembling the structure by identifying functional groups and mapping atomic connectivity. Our approach follows this logical progression.

G cluster_NMR NMR Analysis Suite MS Mass Spectrometry (Molecular Formula & Key Elements) FTIR FTIR Spectroscopy (Functional Group Identification) MS->FTIR NMR NMR Spectroscopy (Atomic Connectivity & Framework) FTIR->NMR Conclusion Definitive Structure Confirmation NMR->Conclusion H1_NMR 1D ¹H NMR (Proton Environment & Counts) C13_NMR 1D ¹³C NMR (Carbon Environment & Counts) TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping)

Figure 1: High-level workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Establishing the Molecular Formula

Mass spectrometry is the initial and most crucial step, as it provides the molecular weight and, through isotopic patterns, can confirm the presence of specific elements like bromine.[6]

Causality of Experimental Choice

Electron Ionization (EI) is selected as the ionization method. It is a "hard" ionization technique that not only generates the molecular ion (M⁺•) but also induces reproducible fragmentation, offering additional structural clues.[6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small quantity (~1 mg) of the purified compound is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is volatilized under high vacuum and bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[7]

  • Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Data Interpretation & Validation

The molecular formula of this compound is C₁₁H₈BrNO, with a monoisotopic mass of 248.98 g/mol .[1]

  • Molecular Ion (M⁺•): The key diagnostic feature is the presence of two peaks of nearly equal intensity for the molecular ion. This is the definitive signature of a compound containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[6] We expect to see peaks at m/z 249 and 251.

  • Fragmentation Pattern: The energetically unstable molecular ion will break into smaller, characteristic fragments.[8] Key expected fragments provide self-validating evidence for the proposed structure. The most common fragmentation is the loss of stable neutral molecules or radicals.

Table 1: Predicted Mass Spectrometry Data for C₁₁H₈BrNO

m/z (Predicted)Ion FormulaInterpretation
249 / 251[C₁₁H₈⁷⁹BrNO]⁺• / [C₁₁H₈⁸¹BrNO]⁺•Molecular Ion (M⁺•) . The ~1:1 ratio of these peaks confirms the presence of one bromine atom.
206 / 208[C₁₀H₅⁷⁹BrN]⁺ / [C₁₀H₅⁸¹BrN]⁺[M - COCH₃]⁺ . Loss of the acetyl group via cleavage of the C-C bond between the carbonyl and the quinoline ring. This confirms the presence of an acetyl moiety.
170[C₁₁H₈NO]⁺[M - Br]⁺ . Loss of the bromine radical, a common fragmentation pathway for halogenated compounds.
43[C₂H₃O]⁺[COCH₃]⁺ . The acetyl cation, which would appear as a prominent peak, further confirming the acetyl group.

This MS data strongly supports the proposed molecular formula and the presence of both a bromine atom and an acetyl group.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Causality of Experimental Choice

Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires no sample preparation (like KBr pellets) and ensures excellent data quality and reproducibility by bringing the sample into direct contact with a high-refractive-index crystal.[10]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[9][10]

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation & Validation

The FTIR spectrum provides clear evidence for the key functional groups within this compound.

Table 2: Key FTIR Absorption Bands and Assignments

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3100–3000C-H StretchingAromatic C-H bonds on the quinoline ring.
~1685C=O StretchingKetone carbonyl . This strong, sharp absorption is highly characteristic of an aryl ketone, where conjugation to the aromatic ring slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[11]
~1600, ~1570, ~1480C=C & C=N StretchingAromatic ring stretching vibrations characteristic of the quinoline heterocyclic system.[5][12]
~850-750C-H Bending (out-of-plane)Aromatic C-H "wagging" vibrations. The specific pattern in this region can sometimes give clues about the substitution pattern on the aromatic rings.
~700-500C-Br StretchingCarbon-bromine bond vibration. This peak is often weak and falls in the complex fingerprint region, making it less diagnostically reliable than other bands.

The presence of a strong carbonyl absorption around 1685 cm⁻¹ alongside characteristic aromatic signals corroborates the MS findings, confirming the molecule is an aromatic ketone.

NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous elucidation.[13]

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[14]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

  • Data Acquisition: Acquire standard ¹H, proton-decoupled ¹³C, COSY, HSQC, and HMBC spectra using optimized instrument parameters.

¹H NMR Analysis: Protons in their Environment

The ¹H NMR spectrum reveals the number of different proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.

G a This compound

Figure 2: Numbering scheme for this compound.

Expected ¹H NMR Data Interpretation:

  • Methyl Protons (H-1'): A sharp singlet integrating to 3H, expected around δ 2.7 ppm. This signal is a singlet because there are no adjacent protons.

  • Quinoline Protons (H-2, H-4): These protons are adjacent to the heterocyclic nitrogen and are significantly deshielded. They are expected to appear as sharp singlets (or narrow doublets with small ⁴J coupling) at the most downfield region of the aromatic spectrum, likely > δ 8.5 ppm. H-2 is typically the most downfield.

  • Quinoline Protons (H-5, H-6, H-8): These three protons form a coupled spin system on the benzene portion of the ring.

    • H-8: Will appear as a doublet, coupled only to H-6 (meta-coupling, ⁴J). Expected around δ 8.1 ppm.

    • H-5: Will appear as a doublet, coupled only to H-6 (ortho-coupling, ³J). Expected around δ 7.8 ppm.

    • H-6: Will appear as a doublet of doublets (dd), coupled to both H-5 (ortho) and H-8 (meta). Expected around δ 7.6 ppm.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~9.2d~2.21HH-2Most deshielded proton due to proximity to nitrogen and position α to it. Meta-coupled to H-4.
~8.6d~2.21HH-4Deshielded proton adjacent to nitrogen. Meta-coupled to H-2.
~8.1d~2.01HH-8Deshielded by proximity to Br and ring current. Meta-coupled to H-6.[14]
~7.8d~8.81HH-5Ortho-coupled to H-6.[14]
~7.6dd~8.8, ~2.01HH-6Coupled to both H-5 (ortho) and H-8 (meta).
~2.7s-3HH-1' (CH₃)Aliphatic methyl ketone protons.
¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, revealing the complexity of the carbon framework.

  • Expected Signals: 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule.

  • Carbonyl Carbon (C-2'): This is the most deshielded carbon, expected well downfield around δ 197 ppm.

  • Quinoline Carbons: Aromatic carbons typically appear between δ 120-150 ppm.

    • C-7 (Attached to Br): The chemical shift will be shifted upfield relative to its unsubstituted counterpart due to the "heavy atom effect," but its precise location requires 2D NMR for confirmation. Expected around δ 120-125 ppm.

    • C-2, C-4, C-8a: Carbons adjacent to the nitrogen will be deshielded.[6]

    • C-3 (Attached to Acetyl): The acetyl group will influence its chemical shift.

2D NMR: Connecting the Dots

2D NMR experiments are the final, definitive step, creating a correlation map that unambiguously connects the protons and carbons.[14]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between H-5 and H-6, and between H-6 and H-8, would confirm their connectivity and assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the definitive assignment of all protonated carbons. For example, the proton at δ 2.7 ppm will show a correlation to the methyl carbon (~δ 26 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem. It shows correlations between protons and carbons over 2-3 bonds. It is essential for placing the substituents and connecting the different parts of the molecule.

Key Validating HMBC Correlations:

  • Placing the Acetyl Group at C-3: A strong correlation will be observed from the methyl protons (H-1', ~δ 2.7 ppm) to the carbonyl carbon (C-2', ~δ 197 ppm) and, crucially, to the C-3 carbon of the quinoline ring. This single piece of data unambiguously confirms the acetyl group's position.

  • Confirming the Bromine Position at C-7: Protons H-6 and H-8 will show HMBC correlations to C-7, while H-5 will show a correlation to C-7. This network of correlations, combined with the lack of a proton signal attached to the C-7 signal in the HSQC, definitively places the bromine at this position.

Figure 3: Key HMBC correlations confirming the position of the acetyl group.

Conclusion: Synthesis of Spectroscopic Data

The structure of this compound is definitively confirmed through the logical and synergistic application of modern spectroscopic techniques.

  • Mass Spectrometry established the correct molecular formula, C₁₁H₈BrNO, and unequivocally confirmed the presence of a single bromine atom through its characteristic M⁺•/[M+2]⁺• isotopic pattern.

  • FTIR Spectroscopy identified the essential functional groups: an aryl ketone (C=O stretch at ~1685 cm⁻¹) and an aromatic heterocyclic system (C=C/C=N stretches).

  • NMR Spectroscopy provided the final, unambiguous proof. ¹H and ¹³C NMR confirmed the number of proton and carbon environments. The combination of COSY, HSQC, and particularly HMBC experiments allowed for the complete and validated mapping of the atomic framework, confirming the 7-bromo and 3-acetyl substitution pattern.

This multi-technique, self-validating workflow provides an authoritative and trustworthy blueprint for the structural elucidation of complex organic molecules, ensuring the scientific integrity required for research and development.

References

A Comprehensive Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline motif, a bicyclic aromatic heterocycle, is a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its inherent structural features and diverse biological activities have led to the development of numerous therapeutic agents.[3][4] Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and kinase inhibitory activities.[5][6][7] This guide focuses on a specific, functionalized quinoline derivative, 1-(7-Bromoquinolin-3-yl)ethanone (CAS No. 1228552-87-1), providing an in-depth technical overview for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and potential as a versatile building block for the creation of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers for this compound.

PropertyValueSource
CAS Number 1228552-87-1[8][9]
Molecular Formula C₁₁H₈BrNO[8][9]
Molecular Weight 250.09 g/mol [8][9]
Appearance White to light yellow solid[9]
Storage Store at room temperature, sealed in a dry environment.[9]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl protons of the acetyl group. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ketone, the carbons of the quinoline core, and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine being a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, as well as bands corresponding to the aromatic C-H and C=C bonds of the quinoline ring.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies for quinoline ring formation, followed by the introduction of the acetyl group. A logical and efficient synthetic strategy is paramount for obtaining the target molecule in good yield and purity. Here, we propose a robust synthetic pathway.

Proposed Synthetic Pathway: A Multi-step Approach

A plausible and efficient synthesis of this compound involves a two-stage process: first, the construction of the 7-bromoquinoline core, followed by a regioselective acylation at the C3 position.

Synthetic_Pathway 3-Bromoaniline 3-Bromoaniline Skraup_Reaction Skraup Reaction (H₂SO₄, Oxidizing Agent) 3-Bromoaniline->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction 7-Bromoquinoline 7-Bromoquinoline Skraup_Reaction->7-Bromoquinoline Friedel_Crafts Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) 7-Bromoquinoline->Friedel_Crafts Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Friedel_Crafts Target_Molecule This compound Friedel_Crafts->Target_Molecule

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on well-established named reactions and provide a detailed, step-by-step methodology for the synthesis.

Step 1: Synthesis of 7-Bromoquinoline via the Skraup-Doebner-Von Miller Reaction

The Skraup-Doebner-Von Miller reaction is a classic and reliable method for the synthesis of quinolines from anilines.[10]

  • Materials:

    • 3-Bromoaniline

    • Glycerol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

    • Ferrous sulfate (FeSO₄) (to moderate the reaction)

    • Sodium hydroxide (NaOH) solution

    • Organic solvent for extraction (e.g., dichloromethane)

  • Protocol:

    • In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

    • To the stirred sulfuric acid, add 3-bromoaniline, glycerol, and ferrous sulfate.

    • Slowly and cautiously add the oxidizing agent to the reaction mixture. The reaction is highly exothermic and should be controlled by external cooling if necessary.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This will precipitate the crude 7-bromoquinoline.

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure 7-bromoquinoline.

Step 2: Friedel-Crafts Acylation of 7-Bromoquinoline

The Friedel-Crafts acylation is a fundamental reaction for introducing an acyl group onto an aromatic ring.[11][12]

  • Materials:

    • 7-Bromoquinoline

    • Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

    • A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

    • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

    • Dilute hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃) solution

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add acetyl chloride or acetic anhydride to the stirred suspension.

    • To this mixture, add a solution of 7-bromoquinoline in the same anhydrous solvent dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

    • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with the same solvent.

    • Combine the organic layers and wash sequentially with water, dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromo and acetyl functionalities on the quinoline scaffold makes this compound a highly valuable intermediate for the synthesis of diverse compound libraries for drug discovery.

Applications Target_Molecule This compound Suzuki_Coupling Suzuki Coupling (C-C Bond Formation) Target_Molecule->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination (C-N Bond Formation) Target_Molecule->Buchwald_Hartwig Ketone_Modification Ketone Modification (Reduction, Reductive Amination, etc.) Target_Molecule->Ketone_Modification Kinase_Inhibitors Kinase Inhibitors Suzuki_Coupling->Kinase_Inhibitors Anticancer_Agents Anticancer Agents Buchwald_Hartwig->Anticancer_Agents Anti_inflammatory Anti-inflammatory Agents Ketone_Modification->Anti_inflammatory

Caption: Potential derivatizations and therapeutic applications.

A Versatile Handle for C-C and C-N Bond Formation

The bromine atom at the 7-position serves as a versatile handle for various cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the bromoquinoline with a variety of boronic acids or esters. This allows for the introduction of diverse aryl or heteroaryl substituents, which is a common strategy in the development of kinase inhibitors.[13][14][15][16]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds. Reacting this compound with various amines can lead to the synthesis of novel aminoquinoline derivatives, a class of compounds known for their potential as anticancer agents.[17]

Modification of the Acetyl Group

The acetyl group at the 3-position provides another point for chemical modification. It can be:

  • Reduced to an alcohol, which can be further functionalized.

  • Undergo reductive amination to introduce a variety of amine-containing side chains.

  • Serve as a precursor for the synthesis of more complex heterocyclic systems through condensation reactions.

Potential as Kinase Inhibitors

Many small molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase.[13][15][16] The quinoline scaffold is a well-established core for this purpose. By modifying the 7-position of this compound with appropriate substituents through Suzuki coupling, it is possible to design and synthesize novel kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.[7]

A Building Block for Anticancer Agents

Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of topoisomerases, tubulin polymerization, and receptor tyrosine kinases.[6][18][19][20] The ability to functionalize both the 7- and 3-positions of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective anticancer compounds.

Conclusion and Future Perspectives

This compound is a strategically functionalized building block with significant potential in the field of drug discovery. Its synthesis, achievable through established and scalable chemical reactions, provides access to a versatile platform for the generation of diverse chemical libraries. The presence of two distinct reactive sites, the bromo and acetyl groups, allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase. This guide provides a solid foundation for researchers to harness the potential of this compound in their quest for the next generation of innovative medicines.

References

An In-depth Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 1-(7-Bromoquinolin-3-yl)ethanone is a key intermediate in the synthesis of more complex quinoline derivatives, offering multiple points for chemical modification. The bromine atom at the 7-position and the acetyl group at the 3-position provide reactive handles for various organic transformations, making this compound a valuable building block in drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the analytical characterization of this compound.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[3] While a specific melting point is not widely reported in the literature, it is expected to be a crystalline solid with a defined melting range. The predicted boiling point for its isomer, 1-(7-bromoquinolin-4-yl)ethanone, is 366.5±22.0 °C, suggesting that this compound will also have a high boiling point.[4]

Quinoline itself is sparingly soluble in cold water but more soluble in hot water and is miscible with many organic solvents.[5] Generally, quinoline derivatives are soluble in polar organic solvents like ethanol and methanol.[1][2] The solubility of this compound is expected to follow this trend, being soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

PropertyValueSource(s)
Molecular Formula C₁₁H₈BrNO[6]
Molecular Weight 250.09 g/mol [6]
CAS Number 1228552-87-1[6]
Appearance White to light yellow solid[3]
Storage Temperature Room Temperature[3]

Synthesis of this compound: A Proposed Route via Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 7-bromoquinoline. This classic electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring.[7]

Reaction Scheme

G 7-Bromoquinoline 7-Bromoquinoline Product This compound 7-Bromoquinoline->Product Friedel-Crafts Acylation Acetyl_chloride Acetyl chloride Acetyl_chloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product Catalyst

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized procedure for the Friedel-Crafts acylation of 7-bromoquinoline. Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve the best results.

Materials:

  • 7-Bromoquinoline

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise to the stirred suspension.

  • Following the addition of acetyl chloride, add a solution of 7-bromoquinoline (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Chemical Reactivity and Characterization

The reactivity of this compound is primarily centered around the acetyl group and the bromine substituent. The ketone functionality can undergo various reactions such as reduction, oxidation, and condensation. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 7-position.

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum is a critical tool for the structural confirmation of this compound. While the actual spectrum is not publicly available in the search results, a predicted spectrum would show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methyl protons of the acetyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the acetyl group and the carbon atoms of the quinoline ring.

Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 250 and 252 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.

Applications in Drug Discovery

The structural features of this compound make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The ability to perform further chemical modifications at both the 3- and 7-positions allows for the creation of a diverse library of compounds for screening against various biological targets. Quinoline derivatives have been investigated for a wide range of activities, and this compound serves as a valuable starting material for the exploration of new chemical space in drug discovery.[1][2]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, related bromoquinoline compounds are known to cause skin and eye irritation.

Conclusion

This compound is a valuable building block in organic synthesis and medicinal chemistry. This guide has provided an overview of its known physical and chemical properties, a plausible synthetic route via Friedel-Crafts acylation, and methods for its characterization. The versatile reactivity of this compound makes it a key intermediate for the development of novel quinoline-based molecules with potential therapeutic applications. Further research to fully characterize its physical properties and explore its synthetic utility is warranted.

References

1-(7-Bromoquinolin-3-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with quinoline-based heterocyclic compounds. It provides a detailed overview of the physicochemical properties, synthetic methodologies, characterization, and potential applications of this compound, a key intermediate in medicinal chemistry and materials science.

Physicochemical and Structural Properties

This compound is a substituted quinoline derivative featuring a bromine atom at the 7-position and an acetyl group at the 3-position. These functional groups provide versatile handles for further chemical modification, making it a valuable building block in synthetic organic chemistry.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1228552-87-1[1][2]
Molecular Formula C₁₁H₈BrNO[1][2][3]
Molecular Weight 250.09 g/mol [1][2]
SMILES Code CC(=O)C1=CC2=C(C=C1)N=CC=C2Br[2]
Appearance Typically an off-white to yellow solidGeneral chemical knowledge
Storage Sealed in a dry environment at room temperature[2]

Synthesis and Purification

The synthesis of this compound is not widely detailed in the literature, however, its structure lends itself to established synthetic strategies for quinoline derivatives. A plausible and robust approach involves a cyclization reaction followed by functionalization, or acylation of a pre-formed bromoquinoline core.

Proposed Synthetic Pathway: Combes Quinoline Synthesis

The Combes synthesis provides a direct route to the quinoline core via the acid-catalyzed reaction of an aniline with a β-diketone. This protocol outlines a logical pathway starting from 3-bromoaniline.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Post-Synthesis A 3-Bromoaniline C Enamine Intermediate A->C Acid Catalyst (e.g., HCl) B Acetylacetone B->C E 1-(7-Bromo-2,4-dimethylquinolin-3-yl)ethanone (Hypothetical Intermediate) C->E Intramolecular Electrophilic Aromatic Substitution D Polyphosphoric Acid (PPA) or H₂SO₄ Heat (e.g., 100-120 °C) F Work-up & Purification (Neutralization, Extraction, Chromatography) E->F G Final Product: This compound (Requires further modification steps not shown) F->G

Caption: Proposed Combes synthesis workflow for a related quinoline core.

Experimental Protocol:

  • Step 1: Enamine Formation: To a solution of 3-bromoaniline (1.0 eq) in toluene, add acetylacetone (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting aniline is consumed.

    • Rationale: This condensation reaction forms the key enamine intermediate. The azeotropic removal of water drives the equilibrium towards product formation.

  • Step 2: Cyclization: The crude enamine intermediate is slowly added to pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid at approximately 120 °C. The mixture is stirred for 2-4 hours.

    • Rationale: The strong acid protonates the enamine, facilitating an intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to form the aromatic quinoline system.

  • Step 3: Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice, then neutralized with a saturated solution of sodium hydroxide until basic. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

    • Rationale: The quench and neutralization steps are critical for safety and for isolating the product from the highly acidic reaction medium. Chromatography separates the desired product from unreacted starting materials and side products.

Spectroscopic Characterization

Structural verification of this compound relies on a combination of standard spectroscopic techniques. The expected data provides a benchmark for confirming the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the quinoline ring (approx. δ 7.5-9.5 ppm) exhibiting characteristic doublet and singlet patterns. A proton at C2 or C4 would appear as a distinct singlet at a high chemical shift. - A sharp singlet for the three methyl protons of the acetyl group (approx. δ 2.7 ppm).
¹³C NMR - A signal for the carbonyl carbon of the ketone (approx. δ 197 ppm). - Multiple signals in the aromatic region (approx. δ 120-150 ppm) corresponding to the nine carbons of the quinoline ring. - A signal for the methyl carbon (approx. δ 26 ppm).
Mass Spec (MS) - A molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity (~1:1 ratio), which is the characteristic isotopic signature of a molecule containing one bromine atom.
Infrared (IR) - A strong C=O stretching vibration for the ketone (approx. 1680-1700 cm⁻¹). - C=N and C=C stretching vibrations characteristic of the quinoline aromatic system (approx. 1500-1600 cm⁻¹).

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules. The quinoline nucleus is a privileged scaffold found in numerous pharmaceuticals, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]

Key Reactive Sites and Potential Transformations:

  • The Bromine Atom (C7): This site is ideal for carbon-carbon and carbon-heteroatom bond-forming reactions, such as:

    • Suzuki-Miyaura Coupling: To introduce new aryl or vinyl groups.

    • Buchwald-Hartwig Amination: To install amine functionalities.

    • Sonogashira Coupling: To add alkyne moieties.

  • The Acetyl Group (C3): The ketone functionality allows for a diverse range of chemical transformations:

    • Reduction: To form a secondary alcohol, which can be a precursor for esters or ethers.

    • Wittig Reaction: To convert the ketone into an alkene.

    • Alpha-Halogenation: To introduce a reactive site adjacent to the carbonyl for further elaboration.

G cluster_0 Reactions at C7-Br cluster_1 Reactions at C3-Acetyl Core This compound A Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->A B Buchwald-Hartwig (R₂NH, Pd catalyst) Core->B C Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Core->C D Reduction (e.g., NaBH₄) Core->D E Wittig Reaction (Ph₃P=CHR) Core->E F Alpha-Bromination (e.g., NBS) Core->F P1 Aryl-Substituted Product A->P1 P2 Amino-Substituted Product B->P2 P3 Alkynyl-Substituted Product C->P3 P4 Alcohol Derivative D->P4 P5 Alkene Derivative E->P5 P6 α-Bromo Ketone F->P6

Caption: Potential derivatization pathways for the title compound.

This strategic functionalization enables the synthesis of large libraries of novel compounds for high-throughput screening in drug discovery programs. Brominated quinoline derivatives are recognized as crucial starting materials for chemists aiming to develop new therapeutic agents.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is a strategically important chemical intermediate characterized by its bromo- and acetyl-functionalized quinoline core. Its defined physicochemical properties and the versatility of its reactive sites make it an invaluable building block for the synthesis of novel compounds, particularly in the field of pharmaceutical research and development. The methodologies and applications outlined in this guide provide a foundational resource for scientists leveraging this compound in their synthetic endeavors.

References

The Emerging Therapeutic Potential of Bromoquinoline Ethanone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a vast array of biological activities.[1] The strategic introduction of specific functional groups onto this core can modulate its physicochemical properties and enhance its interaction with biological targets. This guide focuses on a specific, promising subclass: bromoquinoline ethanone derivatives. By incorporating a bromine atom and an ethanone (acetyl) group, these molecules are endowed with unique electronic and steric characteristics that position them as compelling candidates for therapeutic development. While direct and extensive research on many bromoquinoline ethanone derivatives is still nascent, this technical guide consolidates data from structurally analogous compounds to provide a comprehensive overview of their potential as anticancer, antimicrobial, and anti-inflammatory agents. We present not just the data, but the causality behind experimental choices and detailed, reproducible protocols to empower further research and development in this domain.

The Quinoline Core: A Foundation for Diverse Bioactivity

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research due to their presence in natural products and their wide range of pharmacological properties.[1][2] These properties include well-documented anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] The versatility of the quinoline ring allows for modifications at various positions, profoundly influencing its biological activity.[4][5]

The introduction of a bromine atom, a halogen, can significantly enhance the therapeutic potential of a molecule. Bromine can increase lipophilicity, facilitating passage through biological membranes, and can act as a crucial binding point for interactions with target enzymes and receptors.[6] The ethanone (acetyl) group, a simple ketone, can also serve as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions within a target's active site.[7] The combination of these moieties on a quinoline scaffold, as in compounds like 1-(5-Bromo-8-hydroxyquinolin-7-yl)ethanone and 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, creates a chemical entity with high potential for novel biological activity.[8][9]

Potential Anticancer Activity

Quinoline derivatives are prominent in oncology research, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[10][11][12] The presence of a halogen like bromine at positions such as C6 has been linked to enhanced cytotoxic effects.[6]

Proposed Mechanisms of Action

A. Inhibition of Topoisomerases: One of the primary mechanisms of action for quinolone-based compounds is the inhibition of topoisomerases, particularly topoisomerase II.[4][10][11] These enzymes are vital for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these derivatives can lead to double-strand DNA breaks, which subsequently trigger cell cycle arrest and apoptosis.[11] This mechanism is shared by several established anticancer drugs, highlighting the potential of bromoquinoline ethanones to act in a similar fashion.[10]

B. Kinase Inhibition (EGFR Signaling Pathway): The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway is a critical regulator of cell proliferation and survival.[1] Its dysregulation is a hallmark of many cancers.[12] Many quinoline derivatives have been developed as potent EGFR inhibitors, blocking downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[1][12] This inhibition curtails cancer cell proliferation and promotes programmed cell death.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds & Activates BQE Bromoquinoline Ethanone Derivative BQE->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription (Proliferation, Survival) MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes

EGFR Signaling Pathway Inhibition
Quantitative Data: Cytotoxicity of Related Compounds

While specific IC₅₀ values for many bromoquinoline ethanone derivatives are not yet widely published, data from structurally related compounds underscore their potential.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone DerivativeMGC-803 (Gastric)1.38[13]
Quinoline-Chalcone DerivativeHCT-116 (Colon)5.34[13]
Quinoline-Chalcone DerivativeMCF-7 (Breast)5.21[13]
6-bromo-quinazolin-4(3H)-one deriv.MCF-7 (Breast)0.236 - 0.359[14]
3-methylidenechroman-4-oneNALM-6 (Leukemia)0.50[15]
4-aminoquinoline derivativeMDA-MB-468 (Breast)Highly potent[16]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare stock solutions of the bromoquinoline ethanone derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Antimicrobial Activity

Quinolones are a well-established class of broad-spectrum antibiotics.[10] Their mechanism, targeting bacterial DNA replication, makes them effective against a range of pathogens. Bromoquinoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[18][19]

Proposed Mechanism of Action

The primary antibacterial action of quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][10]

  • DNA Gyrase: Essential in Gram-negative bacteria for introducing negative supercoils into DNA, a process required for the initiation of replication.

  • Topoisomerase IV: Crucial in both Gram-positive and Gram-negative bacteria for separating daughter chromosomes after replication.

Inhibition of these enzymes stalls DNA replication and repair, leading to rapid bacterial cell death.[4][10]

Antimicrobial_Workflow cluster_bacterium Bacterial Cell BQE Bromoquinoline Ethanone Derivative DNA_Gyrase DNA Gyrase BQE->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV BQE->Topo_IV Inhibits Replication DNA Replication & Segregation DNA_Gyrase->Replication Topo_IV->Replication Death Cell Death Replication->Death Failure leads to

Antimicrobial Mechanism of Action
Quantitative Data: Antimicrobial Activity of Related Compounds

Compound ClassTest OrganismActivity MetricResult (µg/mL)Reference
Pyridine-fused quinolinoneMRSAMICExcellent activity[20]
7-bromoquinoline-5,8-dione deriv.K. Pneumonia, S. typhiMIC800 - 1000[19]
8-hydroxyquinoline derivativeV. parahaemolyticus, S. aureusMIC10.6[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases. Quinoline derivatives have been investigated as anti-inflammatory agents targeting key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX).[2][5]

Proposed Mechanism of Action

A primary target for anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2).[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[21] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[21] Selective inhibition of COX-2 is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[22] Quinoline derivatives have shown potential as selective COX-2 inhibitors.[5]

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX activity.

  • Reagent Preparation: Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and dilute Heme and purified COX-1 and COX-2 enzymes in the buffer according to the manufacturer's instructions (e.g., Cayman Chemical).[14][21] Keep enzymes on ice.

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the bromoquinoline ethanone test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate and 10 µL of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to all wells.[14]

  • Measurement: Immediately monitor the appearance of the oxidized TMPD by measuring the absorbance at 590-611 nm every minute for 5-10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Calculate the IC₅₀ value for both COX-1 and COX-2 to determine potency and selectivity.

Conclusion and Future Directions

Bromoquinoline ethanone derivatives stand at the intersection of established pharmacophores, representing a promising yet underexplored area of medicinal chemistry. The foundational quinoline scaffold, enhanced by the electronic and steric properties of bromine and ethanone substituents, provides a strong rationale for their investigation as anticancer, antimicrobial, and anti-inflammatory agents. The mechanisms and protocols detailed in this guide, drawn from extensive data on related compounds, offer a solid framework for initiating robust research programs.

The critical next step is the systematic synthesis and direct biological evaluation of a library of bromoquinoline ethanone derivatives. Structure-activity relationship (SAR) studies will be paramount to optimize potency and selectivity for specific targets. As new data emerges, these compounds could progress from promising intermediates to lead candidates in the development of next-generation therapeutics.

References

Section 1: Compound Identification and Physicochemical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-(7-Bromoquinolin-3-yl)ethanone

This compound is a bromo-substituted heterocyclic ketone. As a quinoline derivative, it serves as a valuable building block in medicinal chemistry and materials science. Its reactivity is primarily centered around the ketone functional group and the potential for substitution on the quinoline ring system. Understanding its chemical nature is foundational to its safe and effective use in a research environment. While comprehensive safety data for this specific molecule is not extensively published, a robust safety protocol can be established by examining data from the quinoline parent structure and related bromo-substituted aromatic compounds.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personal safety and experimental integrity.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1228552-87-1[1][2]
Molecular Formula C₁₁H₈BrNO[1][2]
Molecular Weight 250.09 g/mol [1][2]
Appearance White to light yellow solid[3]

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are inferred from its structural class. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer[4][5]. The presence of the bromine atom and the ketone group may further modify its toxicological profile.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7]

Causality Behind Hazards:

  • Oral Toxicity: Heterocyclic compounds can interfere with fundamental biological processes upon ingestion. The "Harmful if swallowed" classification necessitates immediate medical attention if ingested[6].

  • Skin and Eye Irritation: Aromatic ketones and halogenated heterocycles are often irritants. Direct contact with skin or eyes can lead to inflammation, redness, and pain[7][8]. Prolonged skin contact may lead to the absorption of harmful quantities of the substance[9].

  • Respiratory Irritation: As a solid powder, airborne dust presents an inhalation hazard. The fine particles can irritate the mucous membranes and the upper respiratory tract[7]. Therefore, handling should always occur in a well-ventilated area, preferably a chemical fume hood[10].

Section 3: Proactive Safety Protocols and Personal Protective Equipment (PPE)

A self-validating safety system relies on consistent and correct implementation of engineering controls and PPE. The following protocols are designed to minimize exposure during routine handling.

Engineering Controls:

  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be performed inside a certified chemical fume hood[10]. This is the primary defense against inhaling fine dust or potential vapors.

  • Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are unobstructed and readily accessible in the immediate vicinity of the work area[11].

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory[12]. Standard safety glasses do not offer sufficient protection against dust particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected[12].

  • Protective Clothing: A full-length laboratory coat, closed-toed shoes, and long pants are required to protect the skin[4].

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Functionality B Don Complete PPE (Goggles, Lab Coat, Gloves) A->B C Transfer Compound from Storage to Fume Hood D Weigh Required Amount (Use anti-static weigh boat) C->D E Add to Solvent/Reaction Mixture with Care D->E F Decontaminate Spatula and Weigh Boat E->F G Wipe Down Fume Hood Surface F->G H Dispose of Contaminated Waste in Labeled Bag G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Standard workflow for handling this compound.

Section 4: First Aid and Emergency Response

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.

Step-by-Step First Aid Protocols:

  • In Case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing[5][7].

    • Remove contact lenses if present and easy to do[7].

    • Seek immediate medical attention[10].

  • In Case of Skin Contact:

    • Remove all contaminated clothing and shoes without delay[11].

    • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes[7].

    • If skin irritation persists, seek medical attention[7].

  • In Case of Inhalation:

    • Move the individual to fresh air immediately[7][8].

    • If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled[11].

    • Seek immediate medical attention[11].

  • In Case of Ingestion:

    • Do NOT induce vomiting[10][11].

    • Rinse the mouth with water[5][9].

    • Never give anything by mouth to an unconscious person[8].

    • Call a physician or poison control center immediately[10].

Section 5: Storage, Stability, and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[10][11]. Supplier recommendations suggest that storage at room temperature is acceptable[2][3]. Keep the container sealed to protect from atmospheric moisture[4][9].

  • Stability: The compound is stable under recommended storage conditions[10].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions[10][11].

Section 6: Accidental Release and Spill Management

A prepared response to a spill minimizes laboratory contamination and personnel exposure.

Protocol for Spill Cleanup:

  • Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated (ensure fume hood is operational)[13].

  • Control Ignition Sources: Remove all sources of ignition[14].

  • Contain the Spill: Wearing full PPE, cover the spill with an inert, non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite[9][15].

  • Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[10][14]. Avoid creating dust[11].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations[7]. Do not allow the chemical to enter drains or waterways[5][15].

G A Spill Detected B Is the spill large or are you untrained? A->B C Evacuate Area Alert EHS/Safety Officer B->C Yes D Is the spill contained within the fume hood? B->D No E Don Full PPE D->E Yes I Proceed with Caution Ensure Ventilation D->I No F Cover with Inert Absorbent Material E->F G Collect Waste in Sealed Container F->G H Decontaminate Area & Dispose of Waste G->H I->E

Caption: Decision workflow for responding to a chemical spill.

Section 7: Fire and Explosion Data

  • Flammability: As an organic solid, it may be combustible at high temperatures[8].

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂)[9][15]. Avoid using a direct, heavy water stream which could scatter the powder[9].

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr)[8][11]. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[11][15].

Section 8: Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal Method: Dispose of this compound and any contaminated materials through a licensed hazardous waste disposal contractor[7][16]. The material may be disposed of via controlled incineration with flue gas scrubbing[14]. Do not dispose of down the drain or in general waste[5][13].

  • Contaminated Packaging: Empty containers should be treated as hazardous waste, triple-rinsed if appropriate, and disposed of according to regulations[14].

References

A Technical Guide to the Spectroscopic Profile of 1-(7-Bromoquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Spectroscopic Characterization with Predictive Analysis

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-(7-Bromoquinolin-3-yl)ethanone (CAS No. 1228552-87-1), a substituted quinoline of significant interest in medicinal chemistry. While publicly accessible, peer-reviewed, and fully assigned datasets for this specific molecule are limited, this document leverages a combination of available spectral data, extensive analysis of structurally analogous compounds, and first-principles of spectroscopic theory to present a robust, predictive, and scientifically-grounded characterization. This approach serves as a powerful template for researchers engaged in the synthesis and analysis of related heterocyclic systems, explaining not just the data, but the causality behind the spectral features.

Molecular Structure and Context

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds frequently incorporated into the structures of pharmacologically active molecules. The presence of a bromine atom and an acetyl group on the quinoline core introduces specific electronic and steric effects that manifest uniquely in its spectroscopic signatures. Understanding these signatures is critical for confirming its identity, assessing purity, and predicting its reactivity in further synthetic transformations.

Molecular Formula: C₁₁H₈BrNO Molecular Weight: 250.09 g/mol

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis below is based on the known ¹H NMR spectrum and predictive data derived from analogous compounds such as 7-bromoquinoline and 3-acetylquinoline.[1][2]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for quinoline derivatives is essential for reproducibility.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) within a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for quinoline derivatives due to its excellent solubilizing power.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Employ a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, an acquisition time of at least 3 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or more) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A wider spectral width (~220 ppm) is required. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are necessary for good signal intensity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show six distinct signals: five in the aromatic region corresponding to the quinoline ring protons and one singlet in the aliphatic region for the acetyl methyl protons. An available spectrum from ChemicalBook confirms this general pattern.[3]

Predicted Chemical Shift (δ, ppm) Assignment Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
~9.3 - 9.5H-2Doublet (d)~2.0Highly deshielded due to proximity to the electronegative nitrogen and the C-3 acetyl group. Exhibits a small meta-coupling to H-4.
~8.8 - 9.0H-4Doublet (d)~2.0Also strongly deshielded by the adjacent nitrogen and the C-3 substituent. Shows meta-coupling to H-2.
~8.2 - 8.4H-8Doublet (d)~1.5Deshielded by the anisotropic effect of the nitrogen lone pair. Exhibits a small meta-coupling to H-6.
~8.1 - 8.3H-5Doublet (d)~8.8Standard ortho-coupling with H-6.
~7.7 - 7.9H-6Doublet of Doublets (dd)~8.8, ~1.5Shows ortho-coupling to H-5 and meta-coupling to H-8.
~2.7 - 2.8-COCH₃Singlet (s)-A characteristic singlet for a methyl group attached to a carbonyl, deshielded by the carbonyl's anisotropy.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display 11 distinct signals, corresponding to the 9 carbons of the quinoline ring and the 2 carbons of the acetyl group.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~197.0C =OCharacteristic chemical shift for a ketone carbonyl carbon.
~150.0C-2Deshielded due to proximity to nitrogen.
~148.0C-8aQuaternary carbon adjacent to nitrogen.
~138.0C-4Deshielded due to proximity to nitrogen.
~135.0C-3Site of acetyl substitution.
~133.0C-5Aromatic CH carbon.
~130.0C-6Aromatic CH carbon.
~129.0C-4aQuaternary carbon at the ring junction.
~128.0C-8Aromatic CH carbon.
~122.0C-7Carbon bearing the bromine atom (C-Br bond).
~26.0-C H₃Aliphatic carbon of the acetyl methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and effective soft ionization technique for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Analysis: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, should be used.[4] This allows for the determination of the accurate mass and, consequently, the elemental formula.

Expected Mass Spectrum Data

The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the two stable bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).

m/z (Predicted) Relative Abundance Assignment
249.98~100%[C₁₁H₈⁷⁹BrNO+H]⁺ (Monoisotopic [M+H]⁺)
251.98~98%[C₁₁H₈⁸¹BrNO+H]⁺ ([M+2+H]⁺)

Fragmentation Analysis: Under higher energy conditions (e.g., tandem MS/MS), fragmentation can occur. A characteristic and dominant fragmentation pathway for acetyl-substituted aromatics is the loss of the acetyl group as a neutral ketene (CH₂=C=O) or the loss of the methyl radical followed by CO.

  • Loss of a methyl radical (-15 Da): A fragment corresponding to [M-CH₃]⁺ would be observed.

  • Loss of ketene (-42 Da): A fragment corresponding to [M-C₂H₂O]⁺• would indicate the loss of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment Justification
~3100 - 3000Medium-WeakC-H stretchAromatic C-H stretching vibrations.
~1690 - 1670StrongC=O stretchCharacteristic strong absorption for an aryl ketone carbonyl group.
~1600, ~1570, ~1480Medium-StrongC=C and C=N stretchAromatic ring stretching vibrations of the quinoline core.
~1360MediumC-H bendSymmetrical bending of the methyl group in the acetyl function.
~850 - 800StrongC-H bendOut-of-plane C-H bending, indicative of the substitution pattern on the aromatic rings.
Below 700MediumC-Br stretchCarbon-bromine stretching vibration.

Synthesis Context and Purity Considerations

A plausible synthetic route for this compound involves a multi-step sequence, likely starting from a substituted aniline. A common approach for constructing the quinoline core is the Skraup synthesis or the Gould-Jacobs reaction . For this specific substitution pattern, a potential route could involve the reaction of 3-bromoaniline with an appropriate three-carbon building block to form the quinoline ring, followed by functionalization at the C-3 position.

synthesis_workflow cluster_0 Core Formation (e.g., Gould-Jacobs) cluster_1 Functionalization 3-Bromoaniline 3-Bromoaniline Intermediate_Ester Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate 3-Bromoaniline->Intermediate_Ester Diethyl(ethoxymethylene)malonate Diethyl(ethoxymethylene)malonate Diethyl(ethoxymethylene)malonate->Intermediate_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate_Ester->Hydrolysis_Decarboxylation Bromoquinoline 7-Bromo-4-hydroxyquinoline Hydrolysis_Decarboxylation->Bromoquinoline Acetylation C-3 Acylation Bromoquinoline->Acetylation Target This compound Acetylation->Target

Caption: Plausible synthetic workflow for the target compound.

Understanding the synthesis is crucial for anticipating potential impurities. Incomplete reactions could leave starting materials or intermediates. Side reactions, such as alternative cyclization pathways, could lead to isomeric impurities. Therefore, the spectroscopic methods described herein are not only for structural confirmation but also serve as essential quality control tools to detect and quantify such impurities.

Conclusion and Best Practices

References

Unlocking the Therapeutic Potential of the Quinoline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Therapeutic Versatility of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility is underscored by its presence in a wide array of natural products, most notably the antimalarial alkaloid quinine, and a multitude of synthetic therapeutic agents that have made a profound impact on human health.[3][4] The unique physicochemical properties of the quinoline ring system, including its ability to intercalate with DNA and participate in hydrogen bonding and π-π stacking interactions, have made it a cornerstone for the development of drugs targeting a diverse range of diseases.[5][6]

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[7][8][9] This guide provides an in-depth exploration of the methodologies and strategies employed in the discovery of novel therapeutic agents from quinoline precursors, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies for generating diverse quinoline libraries, high-throughput screening (HTS) protocols for identifying promising lead compounds, the intricate mechanisms of action of quinoline-based drugs, and advanced lead optimization techniques such as scaffold hopping and bioisosteric replacement.

I. Foundational Synthetic Methodologies for Quinoline Library Generation

The ability to generate a diverse chemical library is paramount in any drug discovery campaign. Several classical and modern synthetic methods are employed to construct the quinoline nucleus, each offering distinct advantages in terms of substituent patterns and scalability.

The Skraup Synthesis: A Classic Approach to Quinoline

The Skraup synthesis is a cornerstone reaction for the preparation of quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[10][11] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring.[12]

Experimental Protocol: Skraup Synthesis of Quinoline from Aniline [12]

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole) - Serves as both an oxidizing agent and a solvent.[11]

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g) - To moderate the reaction.

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

  • With vigorous stirring, slowly add the concentrated sulfuric acid. The addition is exothermic, and the temperature should be carefully monitored.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture using an oil bath. The reaction is highly exothermic and will begin to boil.

  • After the initial vigorous reaction subsides, continue heating to maintain a gentle reflux for 3-4 hours.

  • Allow the reaction mixture to cool to room temperature and then dilute with water.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline. The unreacted nitrobenzene will distill first.

  • Separate the quinoline layer from the aqueous distillate, dry it over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.

Self-Validation: The successful synthesis is confirmed by the boiling point of the final product and can be further validated by spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the quinoline.

The Doebner-von Miller Reaction: Versatility in Substitution

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of 2- and 4-substituted quinolines by reacting an aromatic amine with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[7][13] This method offers greater flexibility in introducing substituents onto the pyridine ring of the quinoline nucleus.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [14]

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric Acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

The Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[15][16] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization.[16]

Experimental Protocol: Combes Synthesis of a 2,4-Disubstituted Quinoline [7]

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid

Procedure:

  • Condense aniline with acetylacetone to form an enamine intermediate. This is typically achieved by heating the two reactants, often with a catalytic amount of acid.

  • The resulting enamine is then cyclized in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid with heating.

  • The reaction mixture is worked up by pouring it onto ice and neutralizing with a base to precipitate the quinoline product.

  • The crude product can be purified by recrystallization or column chromatography.

II. High-Throughput Screening (HTS) for Hit Identification

Once a diverse library of quinoline derivatives has been synthesized, the next crucial step is to screen these compounds for biological activity. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target or in a phenotypic assay.[17][18]

Cell Viability and Cytotoxicity Screening: The MTT Assay

A primary screen for potential anticancer agents often involves assessing the cytotoxicity of the compounds against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Quinoline compound library (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the quinoline compounds in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Target-Based Screening: Enzyme Inhibition Assays

For compounds designed to target specific enzymes, in vitro inhibition assays are employed. These assays are crucial for determining the potency and selectivity of the compounds.

Quinoline derivatives have been explored as anti-inflammatory agents targeting PDE4.[19] A common method for measuring PDE4 inhibition is a Fluorescence Polarization (FP) based assay.

Experimental Protocol: PDE4 Enzyme Inhibition Assay (Fluorescence Polarization) [19]

Principle: This assay measures the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to AMP by the PDE4 enzyme. Inhibition of the enzyme results in a lower rate of conversion, which is detected by a change in fluorescence polarization.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP

  • Quinoline compound library

  • Assay buffer

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the quinoline compounds.

  • Add the diluted inhibitors or vehicle control to the wells of a 384-well plate.

  • Add the diluted recombinant PDE4 enzyme to each well and incubate.

  • Initiate the reaction by adding FAM-cAMP.

  • After a set incubation period, add a binding agent that specifically binds to the product (AMP), causing a change in fluorescence polarization.

  • Read the fluorescence polarization and calculate the percent inhibition and IC50 values.

TACE is another important target for anti-inflammatory drug discovery.[3] A fluorimetric assay using a FRET (Fluorescence Resonance Energy Transfer) peptide substrate can be used to screen for TACE inhibitors.[20][21]

Experimental Protocol: TACE Activity Assay (Fluorimetric) [3][20]

Principle: The assay utilizes a FRET peptide substrate containing a TACE cleavage site flanked by a fluorophore and a quencher. In the intact peptide, the fluorescence is quenched. Upon cleavage by TACE, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant human TACE

  • FRET peptide substrate

  • Quinoline compound library

  • Assay buffer

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Add the assay buffer, quinoline compounds, and TACE enzyme to the wells of a microplate.

  • Initiate the reaction by adding the FRET peptide substrate.

  • Continuously monitor the increase in fluorescence over time.

  • The rate of the reaction is proportional to the enzyme activity. Calculate the percent inhibition for each compound.

III. Unraveling the Mechanisms of Action

Understanding how a compound exerts its therapeutic effect is crucial for its development. Quinoline derivatives employ a variety of mechanisms of action depending on their chemical structure and the disease context.

Anticancer Mechanisms

Quinoline-based anticancer agents can act through multiple pathways, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][22]

The PI3K/Akt/mTOR pathway is frequently deregulated in cancer, making it an attractive target for drug development.[5][23][24] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[5][25]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition of Translation Initiation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels that tumors need to grow.[26][27] Quinoline-based compounds have been developed as potent VEGFR inhibitors.[28][29]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinoline Quinoline Derivative Quinoline->VEGFR2 Inhibition Lead_Optimization Lead Initial Lead (Quinoline Core) SAR Structure-Activity Relationship (SAR) Studies Lead->SAR ScaffoldHopping Scaffold Hopping Lead->ScaffoldHopping Bioisosteres Bioisosteric Replacement Lead->Bioisosteres OptimizedLead Optimized Lead (Improved Potency, Selectivity, ADMET) SAR->OptimizedLead ScaffoldHopping->OptimizedLead Bioisosteres->OptimizedLead

References

Commercial suppliers of 1-(7-Bromoquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(7-Bromoquinolin-3-yl)ethanone for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1228552-87-1), a key building block in modern medicinal chemistry. We will delve into its commercial availability, quality control standards, practical applications in synthesis, and its role as a strategic intermediate in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists who require reliable sourcing and application data for this versatile reagent.

Introduction to this compound

This compound is a heterocyclic ketone featuring a quinoline core. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The presence of a bromine atom at the 7-position and an acetyl group at the 3-position provides two orthogonal points for chemical modification. The bromine atom is particularly valuable as it serves as a synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The ketone functionality can be readily transformed into other functional groups or used in condensation reactions to build more complex heterocyclic systems.

Key Chemical Properties:

  • CAS Number: 1228552-87-1[1][2]

  • Molecular Formula: C₁₁H₈BrNO[2][3]

  • Molecular Weight: 250.09 g/mol [2][3]

  • Appearance: Typically a white to light yellow or light brown solid[3][4]

  • Storage Conditions: Should be stored sealed in a dry environment at room temperature[1][3]

Commercial Sourcing and Supplier Analysis

The reliable procurement of high-purity starting materials is the foundation of successful research and development. This compound is available from several fine chemical suppliers. When selecting a vendor, researchers should prioritize not just cost, but also documented purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

Below is a comparative summary of representative commercial suppliers. Note that stock levels and pricing are subject to change and should be verified directly with the suppliers.

SupplierProduct Number (Example)Purity/SpecificationAvailable QuantitiesNotes
BLDpharm BD00796398≥98% (or as specified by batch)mg to multi-gram scaleOften provides online ordering and batch-specific documents.[1]
Suppliers via ChemicalBook CB93050018 (CBNumber)Varies by supplier (typically >97%)mg to kg scaleAn aggregator platform that lists multiple international suppliers.[2][3]
Fluorochem (Isomer Example F532584)>98%mg to gram scaleWhile this is an isomer, it indicates availability of similar compounds from specialized suppliers.[5]

Expert Insight: For initial small-scale studies, any reputable supplier with a certificate of analysis (CoA) may suffice. For later-stage development or scale-up campaigns, it is critical to engage with suppliers who can demonstrate robust quality control systems and provide detailed batch-specific data (e.g., ¹H NMR, HPLC, Mass Spectrometry) to ensure reproducibility.

Quality Control and In-House Verification

Upon receipt of this compound, it is best practice to perform in-house quality verification, even when a supplier's CoA is provided. This step is crucial for troubleshooting unexpected reaction outcomes.

Workflow for Procurement and Quality Verification

G cluster_procurement Procurement Phase cluster_verification In-House Verification A Identify Potential Suppliers B Request & Compare Certificates of Analysis (CoA) A->B Evaluate Purity & Specs C Select Supplier & Place Order B->C Best Fit D Receive Chemical & Log Batch Number C->D E Perform Analytical Tests (¹H NMR, LC-MS) D->E F Compare Data with CoA & Literature E->F G Approve for Use in Experiments F->G Data Match H Quarantine & Contact Supplier if Discrepancy Found F->H Discrepancy

Caption: Workflow for sourcing and verifying the quality of chemical reagents.

Standard Analytical Protocols
  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. The spectrum should be consistent with the expected structure. ChemicalBook provides access to reference spectra for comparison.[6]

    • Expected Peaks: Protons on the quinoline core, a singlet for the methyl group of the acetyl function, and aromatic protons in their characteristic regions. The splitting patterns and integration values should match the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight. For C₁₁H₈BrNO, the expected monoisotopic mass is ~248.98 g/mol for [M]⁺ and ~250.98 g/mol for [M+H]⁺, showing a characteristic isotopic pattern for one bromine atom.

  • HPLC/LC-MS: To assess purity. A high-purity sample should show a single major peak. This technique is more sensitive to non-proton-containing impurities than NMR.

Application in Synthesis: A Suzuki-Miyaura Cross-Coupling Protocol

The bromine atom at the 7-position is ideal for palladium-catalyzed cross-coupling reactions. The following is a representative, field-proven protocol for a Suzuki-Miyaura reaction to synthesize a 7-arylquinoline derivative, a common step in constructing more complex target molecules.[7]

Objective: To couple this compound with a boronic acid to demonstrate a key synthetic transformation.

Reaction Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.

Step-by-Step Experimental Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

    • Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The excess boronic acid drives the reaction to completion, while the base is essential for the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Causality: Degassing the solvent by bubbling with an inert gas removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Water is often necessary to dissolve the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-(7-arylquinolin-3-yl)ethanone product.

    • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR and Mass Spectrometry, which will show the disappearance of the C-Br bond and the appearance of new signals corresponding to the coupled aryl group.

Significance in Drug Discovery

The quinoline core is a cornerstone of medicinal chemistry, and functionalized quinolines like this compound are valuable intermediates. Molecular hybridization, which combines two or more pharmacophores, is a powerful strategy in drug design.[8] This bromo-ethanone derivative allows for the systematic exploration of chemical space at two distinct positions:

  • Position 7 (via the bromine): Used to introduce groups that can modulate pharmacokinetic properties (solubility, metabolism) or target specific pockets in a protein binding site.

  • Position 3 (via the ketone): Can be elaborated into more complex side chains or used to form other heterocyclic rings, often crucial for establishing key interactions with biological targets.

This dual functionality makes it a strategic building block for creating libraries of novel compounds for screening against various diseases, from infectious diseases to oncology.[7][8]

References

Methodological & Application

Synthesis protocol for 1-(7-Bromoquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(7-Bromoquinolin-3-yl)ethanone

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Quinolines in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity or material characteristics. This compound is a key synthetic intermediate, offering two distinct points for chemical modification: the bromine atom at the 7-position and the acetyl group at the 3-position. The bromine atom is particularly valuable as it serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[3] The ketone functionality can be manipulated through various classical organic reactions, including reductions, oxidations, and condensations, to build more complex molecular architectures. This bifunctional nature makes this compound a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.[4]

This technical guide presents a detailed, proposed synthetic protocol for the preparation of this compound. The pathway is designed based on well-established and robust chemical transformations, providing researchers with a practical and logical approach to accessing this important compound.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be strategically achieved in a two-step sequence, starting from the readily available 3-bromoaniline. The proposed pathway involves the initial construction of the 7-bromoquinoline core via the classical Skraup synthesis, followed by a Friedel-Crafts acylation to introduce the acetyl group at the 3-position.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Friedel-Crafts Acylation 3-Bromoaniline 3-Bromoaniline 7-Bromoquinoline 7-Bromoquinoline 3-Bromoaniline->7-Bromoquinoline Glycerol, H₂SO₄, Nitrobenzene Glycerol Glycerol H2SO4_Nitrobenzene H₂SO₄, Nitrobenzene 7-Bromoquinoline_start 7-Bromoquinoline Target_Compound This compound 7-Bromoquinoline_start->Target_Compound Acetyl Chloride, AlCl₃ AcetylChloride Acetyl Chloride AlCl3 AlCl₃

Caption: Proposed two-step synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventFormulaMolecular Weight ( g/mol )Required Purity
3-BromoanilineC₆H₆BrN172.02≥98%
GlycerolC₃H₈O₃92.09≥99%
Sulfuric AcidH₂SO₄98.08Concentrated (98%)
NitrobenzeneC₆H₅NO₂123.11≥99%
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.01≥99%
Sodium HydroxideNaOH40.00≥97%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Acetyl ChlorideC₂H₃ClO78.50≥98%
Aluminum Chloride (AlCl₃)AlCl₃133.34Anhydrous (≥99%)
Hydrochloric AcidHCl36.46Concentrated (37%)
Sodium BicarbonateNaHCO₃84.01Saturated Aqueous Solution
Anhydrous Sodium SulfateNa₂SO₄142.04Granular
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexanesC₆H₁₄86.18ACS Grade
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Heating mantles with magnetic stirrers

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 7-Bromoquinoline via Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines.[5] It involves the reaction of an aniline with glycerol, an oxidizing agent (nitrobenzene), and sulfuric acid. The reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (60 mL).

  • To the stirred sulfuric acid, add 3-bromoaniline (0.2 mol, 34.4 g) portion-wise, ensuring the temperature does not exceed 120 °C.

  • Add ferrous sulfate heptahydrate (2.0 g) to the mixture.

  • Gently heat the mixture to 100 °C, and then add glycerol (0.6 mol, 55.2 g) dropwise from the dropping funnel over 30 minutes.

  • After the addition of glycerol is complete, add nitrobenzene (0.24 mol, 29.5 g) dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition of nitrobenzene, heat the reaction mixture to 140-150 °C and maintain this temperature for 3-4 hours.

  • Monitor the reaction progress by TLC (Ethyl Acetate/Hexanes 3:7).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 1 L of ice-water.

  • Make the solution alkaline (pH > 8) by the slow addition of a 40% aqueous sodium hydroxide solution. This step should be performed in an ice bath as it is highly exothermic.

  • The crude 7-bromoquinoline will separate as a dark oil. Perform a steam distillation or extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 7-bromoquinoline by vacuum distillation or column chromatography on silica gel (eluent: Ethyl Acetate/Hexanes gradient) to afford the pure product.

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst.[6] For the acylation of quinoline, the position of substitution is influenced by the reaction conditions. This protocol is designed to favor acylation at the 3-position.

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (0.12 mol, 16.0 g) in anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.055 mol, 4.3 g) dropwise to the stirred suspension.

  • After stirring for 15 minutes, add a solution of 7-bromoquinoline (0.05 mol, 10.4 g) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (Ethyl Acetate/Hexanes 1:1).

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing a stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[7]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: Ethyl Acetate/Hexanes gradient) to yield this compound as a solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound (CAS No. 1228552-87-1) should be confirmed by standard analytical techniques.[8]

  • ¹H NMR: The spectrum should show characteristic signals for the quinoline ring protons and a singlet for the methyl protons of the acetyl group.

  • ¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the ketone.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (250.09 g/mol for C₁₁H₈BrNO).[8]

  • Purity: Purity should be assessed by HPLC or GC analysis and should be ≥97%.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This acylium ion is a potent electrophile.[7]

  • Electrophilic Attack: The electron-rich quinoline ring attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).

  • Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the sigma complex, restoring the aromaticity of the quinoline ring and yielding the final acetylated product.

G Start Acetyl Chloride + AlCl₃ Acylium_Ion Formation of Acylium Ion [CH₃CO]⁺[AlCl₄]⁻ Start->Acylium_Ion Quinoline_Attack Electrophilic Attack by 7-Bromoquinoline Acylium_Ion->Quinoline_Attack Sigma_Complex Formation of Sigma Complex (Arenium Ion) Quinoline_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Troubleshooting and Safety Precautions

  • Skraup Synthesis: This reaction is highly exothermic and can be vigorous. Ensure efficient stirring and controlled addition of reagents. The use of a blast shield is recommended. Work in a well-ventilated fume hood is mandatory.

  • Friedel-Crafts Acylation: Anhydrous conditions are crucial for the success of this reaction. Use flame-dried glassware and anhydrous solvents. Aluminum chloride is corrosive and reacts violently with water. Handle with care. The quenching step is also highly exothermic and should be performed slowly with adequate cooling.

  • Low Yields: If yields are low, consider optimizing reaction times and temperatures. The purity of the starting materials and reagents is also critical. For the Friedel-Crafts step, other Lewis acids such as FeCl₃ or ZnCl₂ could be explored.

  • Purification: The purification of quinoline derivatives can sometimes be challenging due to their basicity. Deactivation of silica gel with triethylamine (0.5-1% in the eluent) may be necessary to prevent streaking during column chromatography.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 7-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Acylated 7-Bromoquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of an acyl group onto this heterocyclic system via Friedel-Crafts acylation significantly broadens its synthetic utility, providing a key intermediate for the elaboration of more complex molecular architectures. Specifically, 7-bromoquinoline serves as a versatile starting material, with the bromine atom offering a handle for subsequent cross-coupling reactions, while the quinoline nitrogen imparts unique physicochemical properties. The acylation of this substrate is, therefore, a critical transformation for the synthesis of novel compounds with potential biological activity.

This document provides a comprehensive guide to the Friedel-Crafts acylation of 7-bromoquinoline, addressing the inherent challenges of this reaction and offering a detailed, field-proven protocol. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and provide a step-by-step methodology for its successful execution in a laboratory setting.

Mechanistic Insights and Regiochemical Considerations

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The mechanism involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃).[2] This acylium ion then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity and yield the final ketone product.[3]

However, the Friedel-Crafts acylation of quinoline, and by extension 7-bromoquinoline, presents unique challenges. The nitrogen atom in the quinoline ring is a Lewis base and readily complexes with the Lewis acid catalyst.[4] This complexation has two major consequences:

  • Deactivation of the Ring: The formation of the Lewis acid-base adduct places a positive charge on the nitrogen atom, strongly deactivating the entire heterocyclic system towards electrophilic attack.[5]

  • Stoichiometric Catalyst Requirement: The product ketone is also a Lewis base and forms a stable complex with the Lewis acid.[6] This necessitates the use of at least a stoichiometric amount, and often an excess, of the Lewis acid "catalyst".[6]

Regioselectivity: The position of acylation on the 7-bromoquinoline ring is governed by the directing effects of both the bromine atom and the deactivated quinoline system. The pyridine ring of quinoline is strongly deactivated. Therefore, electrophilic substitution is expected to occur on the carbocyclic (benzene) ring. Within the benzene ring, the bromine atom is a deactivating but ortho, para-directing group.[3][7] However, the powerful deactivating effect of the protonated/complexed pyridine ring will also influence the regiochemical outcome. Acylation is most likely to occur at the positions least deactivated by the quinolinium system, which are C-5 and C-6. Considering the ortho, para-directing effect of the C-7 bromine, the primary products are anticipated to be the 6-acyl and 8-acyl derivatives, with the 6-acyl isomer often being the major product due to steric hindrance at the C-8 position.

Experimental Protocol: Friedel-Crafts Acylation of 7-Bromoquinoline with Acetyl Chloride

This protocol provides a general procedure for the acetylation of 7-bromoquinoline. The principles can be adapted for other acylating agents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Bromoquinoline≥98%Commercially AvailableEnsure dryness.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Commercially AvailableHandle in a glovebox or under inert atmosphere. Highly hygroscopic.
Acetyl Chloride≥99%Commercially AvailableHandle in a fume hood. Reacts violently with water.
Dichloromethane (DCM)AnhydrousSolvent Purification System or freshly distilledMust be dry to prevent quenching of the Lewis acid.
Hydrochloric Acid (HCl)ConcentratedACS GradeFor workup.
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-houseFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-Commercially AvailableFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks (dried in an oven)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon) with a bubbler

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel with fluorescent indicator)

Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.5 equivalents).

    • Under a positive pressure of nitrogen, add anhydrous dichloromethane to the flask to create a slurry.

    • Cool the flask to 0 °C in an ice-water bath.

  • Formation of the Acylium Ion:

    • In a separate dry flask, dissolve 7-bromoquinoline (1.0 equivalent) and acetyl chloride (1.2 equivalents) in anhydrous dichloromethane.

    • Transfer this solution to the dropping funnel.

  • Addition and Reaction:

    • Add the solution of 7-bromoquinoline and acetyl chloride dropwise to the stirred slurry of aluminum chloride at 0 °C over a period of 30-45 minutes. A color change is typically observed as the reaction mixture forms a complex.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[8]

    • Stir the mixture until the ice has melted and the aluminum salts have dissolved.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired acyl-7-bromoquinoline isomers.

Experimental Workflow Diagram

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 7-Bromoquinoline Acetyl Chloride Anhydrous DCM addition Slow Addition at 0 °C reagents->addition Add dropwise catalyst Anhydrous AlCl₃ Anhydrous DCM catalyst->addition stirring Stir at RT (2-4h) Monitor by TLC addition->stirring quench Quench with Ice/Conc. HCl stirring->quench extract DCM Extraction Wash (H₂O, NaHCO₃, Brine) quench->extract dry Dry (MgSO₄) Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product Purified Acyl-7-bromoquinoline purify->product

Caption: Workflow for the Friedel-Crafts acylation of 7-bromoquinoline.

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Moisture: The most common cause of failure is the presence of moisture, which deactivates the aluminum chloride. Ensure all glassware is rigorously dried and anhydrous solvents are used. The reaction should be performed under an inert atmosphere.

    • Purity of Reagents: Use high-purity, anhydrous aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed.

    • Insufficient Catalyst: Due to complexation with both the starting material and the product, a stoichiometric excess of AlCl₃ is often necessary.

  • Formation of Multiple Products:

    • Isomers: The formation of multiple isomers (e.g., 6-acyl and 8-acyl) is expected. Careful chromatographic separation is required for their isolation.

    • Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the product ketone is deactivated, it can still occur under harsh conditions.[8] Using a moderate reaction time and temperature can minimize this.

  • Safety Precautions:

    • Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a glovebox or under an inert atmosphere.

    • Acyl Chlorides: Corrosive and lachrymatory. Handle in a well-ventilated fume hood.

    • Quenching: The quenching of the reaction is highly exothermic and releases HCl gas. Add the reaction mixture to the ice/acid mixture slowly and with vigorous stirring.

Characterization of the Product

The purified product(s) should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the position of acylation by analyzing the coupling patterns and chemical shifts of the aromatic protons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone functional group.

Conclusion

The Friedel-Crafts acylation of 7-bromoquinoline is a challenging yet synthetically valuable transformation. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and meticulous attention to anhydrous techniques are paramount for success. The protocol and insights provided in this application note offer a robust framework for researchers to effectively synthesize acylated 7-bromoquinolines, thereby enabling the exploration of new chemical space in drug discovery and materials science.

References

Application Notes and Protocols for the Use of 1-(7-Bromoquinolin-3-yl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(7-Bromoquinolin-3-yl)ethanone

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of this scaffold is paramount for modulating biological activity and tuning material properties. This compound emerges as a highly valuable and versatile building block, offering three distinct points for chemical modification: the quinoline nitrogen, the acetyl group at the 3-position, and, most strategically, the bromine atom at the 7-position.

This bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, a suite of powerful transformations that forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable precision and functional group tolerance.[1][2][3] These reactions have revolutionized synthetic chemistry, enabling the construction of complex molecular architectures that were previously inaccessible.[4]

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the application of this compound in several cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. The protocols are designed to be robust starting points, grounded in established chemical principles, with a focus on explaining the causality behind experimental choices to empower rational optimization.

Pillar 1: The Engine of Transformation - The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and adapting protocols. While specific reaction classes have unique intermediates, most share a common catalytic cycle.[2][4] The cycle is initiated with an active Palladium(0) species, which undergoes a sequence of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[1]

  • Transmetalation / Carbopalladation:

    • In reactions like the Suzuki coupling, a second organic partner (e.g., an organoboron compound) transfers its organic group to the palladium center in a step called transmetalation.[2]

    • In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond (migratory insertion or carbopalladation).[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

General_Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Diorgano Ar-Pd(II)L_n-R PdII_Aryl->PdII_Diorgano Transmetalation / Insertion PdII_Diorgano->Pd0 Reductive Elimination ArR Ar-R (Product) PdII_Diorgano->ArR ArX Ar-X (Substrate) ArX->PdII_Aryl RM R-M / Alkene (Coupling Partner) RM->PdII_Diorgano caption General Palladium Catalytic Cycle.

Caption: General Palladium Catalytic Cycle.

Application I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl linkages.[6] Its popularity stems from the mild reaction conditions, broad functional group compatibility, and the commercial availability and low toxicity of the requisite organoboron reagents.[7]

Expert Insights: Why It Works

The key to the Suzuki reaction is the activation of the organoboron species (typically a boronic acid or ester) by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This increased nucleophilicity is essential for the transmetalation step, where the organic group is efficiently transferred from boron to the palladium(II) center. The choice of base and solvent is therefore critical and interdependent; an aqueous solvent is often used to dissolve the inorganic base (e.g., K₂CO₃), while an organic solvent (e.g., dioxane) solubilizes the coupling partners.[9]

Detailed Protocol: Synthesis of 1-(7-Arylquinolin-3-yl)ethanone

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (6 mL)

  • Deionized Water (2 mL)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, and inert gas line (Argon or Nitrogen).

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the 1,4-dioxane and water. The mixture should be sparged with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 80-90 °C under a positive pressure of inert gas and stir vigorously for 12-18 hours.[10]

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel.[9]

Comparative Data for Suzuki Coupling Conditions
Catalyst SystemLigandBaseSolventTemp (°C)YieldObservations & Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110GoodA classic, effective system for many aryl bromides.[11]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O80-90ExcellentOften provides higher yields and tolerates more functional groups.[10]
Pd(OAc)₂XPhosK₃PO₄Toluene100ExcellentBulky monophosphine ligands are effective for challenging substrates.[11]
Pd₂(dba)₃SPhosK₃PO₄Dioxane80-100HighAnother highly active catalyst system for difficult couplings.[12]

Application II: Mizoroki-Heck Reaction for Alkene Functionalization

The Mizoroki-Heck reaction is a premier method for the arylation of alkenes, forming a new C-C bond and installing valuable functionality.[5] This reaction is exceptionally powerful for creating substituted styrenes, cinnamates, and other conjugated systems from simple, readily available alkenes.[13]

Expert Insights: Why It Works

Unlike the Suzuki reaction, the Heck reaction does not involve a transmetalation step with an organometallic reagent. Instead, the key step is the syn-migratory insertion of the alkene into the Aryl-Palladium(II) bond.[5] This is followed by a β-hydride elimination, which forms the double bond in the product and generates a palladium-hydride species. The base in the reaction is not for activation, but to neutralize the acid (HBr) byproduct, thereby regenerating the Pd(0) catalyst from the palladium-hydride intermediate.[5] For less reactive aryl bromides, the choice of a sufficiently electron-rich and bulky phosphine ligand is often necessary to facilitate the initial oxidative addition step.[14]

Detailed Protocol: Synthesis of 1-(7-Vinylquinolin-3-yl)ethanone Derivatives

This protocol provides a general method for coupling this compound with an alkene like n-butyl acrylate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask or microwave reaction vial, magnetic stirrer, condenser, and inert gas line.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Reagent Addition: Add anhydrous DMF, followed by this compound and n-butyl acrylate via syringe.

  • Reaction: Heat the reaction mixture to 100–120 °C and stir for 12–24 hours.[15] For certain substrates, microwave irradiation (e.g., 150 °C for 30-60 min) can dramatically reduce reaction times.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[16]

Heck_Reaction_Workflow start Start: Dry Schlenk Flask reagents Add Pd(OAc)₂, Ligand, Base start->reagents inert Inert Atmosphere (Ar/N₂) reagents->inert add_substrate Add Bromoquinoline, Alkene, & DMF inert->add_substrate react Heat (100-120°C) or Microwave add_substrate->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Cool, Quench with H₂O, Extract monitor->workup Complete purify Dry, Concentrate, Column Chromatography workup->purify end Final Product purify->end caption Workflow for the Mizoroki-Heck Reaction.

Caption: Workflow for the Mizoroki-Heck Reaction.

Application III: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The synthesis of aryl amines is fundamental to pharmaceutical chemistry. The Buchwald-Hartwig amination has become the preeminent method for this transformation, offering a broad substrate scope and mild conditions compared to classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[17][18]

Expert Insights: Why It Works

This reaction is highly dependent on the ligand used to support the palladium catalyst.[19] The C-N bond-forming reductive elimination step can be slow and is often the rate-limiting step of the cycle. Bulky, electron-rich phosphine ligands (e.g., Josiphos, BINAP, DavePhos) accelerate this crucial step, preventing catalyst decomposition and side reactions.[20][21] Furthermore, a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido intermediate.[21] The entire process must be conducted under strictly anhydrous and anaerobic conditions, as both oxygen and water can interfere with the catalyst and base.

Detailed Protocol: Synthesis of 1-(7-(Dialkylamino)quinolin-3-yl)ethanone

This protocol outlines a general procedure for the amination of this compound with a secondary amine like morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Toluene, anhydrous (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents.

Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add NaOt-Bu to a dry reaction vial or Schlenk flask. In a separate vial, add Pd₂(dba)₃ and XPhos, then add toluene and stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition: To the flask containing the base, add this compound. Add the pre-formed catalyst solution, followed by the morpholine.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12–24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(Br) Pd0->OA Oxidative Addition Amine_Coord [Ar-Pd(II)L(HNR₂)]⁺Br⁻ OA->Amine_Coord Amine Coordination Amido Ar-Pd(II)L(NR₂) Amine_Coord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product ArBr Ar-Br ArBr->OA Amine HNR₂ Amine->Amine_Coord Base Base Base->Amine_Coord caption Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Pillar 2: Expanding the Toolkit - Other Key Transformations

The utility of this compound extends beyond these three core reactions. Two other notable palladium-catalyzed couplings are:

  • Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylalkyne. It is invaluable for accessing rigid, linear structures. The reaction typically requires a palladium catalyst, a copper(I) cocatalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[22][23]

  • Carbonylative Couplings: It is also possible to incorporate a carbonyl group during the coupling process. For instance, a carbonylative Suzuki coupling, performed under an atmosphere of carbon monoxide (CO), would react with an arylboronic acid to yield a diaryl ketone at the 7-position.[24]

Pillar 3: Trustworthiness - Troubleshooting and Practical Insights

Even with robust protocols, challenges can arise. Below are common issues and field-proven advice.

IssuePotential Cause(s)Troubleshooting Steps & Solutions
Low or No Yield Inactive catalyst; insufficient inerting; impure reagents/solvents; incorrect base/ligand choice.Ensure rigorous exclusion of air and moisture. Use freshly distilled/anhydrous solvents. Screen a panel of ligands and bases, as the optimal combination is substrate-dependent.[20]
Reductive Dehalogenation (Ar-Br → Ar-H) Presence of water or protic sources; slow reductive elimination or transmetalation step.Use strictly anhydrous conditions. For Suzuki, ensure the base is strong enough to promote transmetalation. For Buchwald-Hartwig, a bulkier ligand may be needed to accelerate reductive elimination.
Homocoupling of Boronic Acid (Ar'-B(OH)₂ → Ar'-Ar') Oxygen contamination promoting oxidative coupling; slow transmetalation allowing side reactions.Thoroughly degas all solvents and the reaction mixture. Ensure the palladium catalyst is added under a strictly inert atmosphere.
Difficult Purification Residual palladium catalyst; closely eluting byproducts.Treat the crude product solution with a palladium scavenger. Optimize chromatography conditions, potentially using a different solvent system or a reverse-phase column.

Conclusion

This compound stands as a potent and versatile building block for the synthesis of complex molecules. Its strategic bromine handle allows for reliable functionalization via a host of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and the critical roles of each reaction component—catalyst, ligand, base, and solvent—researchers can effectively leverage this intermediate to accelerate discovery programs in medicine and materials science. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic potential of this valuable compound.

References

Application Note: Derivatization of 1-(7-Bromoquinolin-3-yl)ethanone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 1-(7-Bromoquinolin-3-yl)ethanone. We explore the strategic importance of this specific scaffold, detailing proven protocols for its modification at key reactive sites: the C7-bromo position and the C3-ethanone group. The rationale behind these derivatization strategies is discussed in the context of structure-activity relationship (SAR) studies, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic profiles. This guide includes step-by-step experimental protocols, analytical characterization workflows, and the application of these derivatives in modern drug discovery, with a focus on oncology and inflammatory diseases.[4][5]

Introduction: The Strategic Value of the this compound Scaffold

Quinoline, a fused bicyclic heterocycle, is a foundational moiety in pharmaceutical sciences, appearing in drugs with activities ranging from anticancer and antimalarial to anti-inflammatory and antimicrobial.[2][3][6] The specific scaffold, this compound, offers a unique combination of features that make it an exceptionally versatile starting material for creating diverse compound libraries.

Its value stems from two primary, chemically distinct functional handles:

  • The C7-Bromo Group: This serves as a highly effective site for modern cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.[1][4] The position and nature of the bromine atom make it amenable to reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • The C3-Ethanone Group: The acetyl moiety is a versatile precursor for a variety of chemical transformations. It can undergo condensation reactions to form pharmacologically significant chalcones, which can then be used to construct other heterocyclic systems like pyrazoles.[7][8]

This dual functionality allows for a modular and systematic approach to drug design, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to optimize interactions with biological targets.

Caption: Key reactive sites on the this compound scaffold.

Synthetic Derivatization Strategies and Protocols

The derivatization of this scaffold can be logically divided into two main pathways targeting its key functional groups. The choice of strategy is dictated by the desired final structure and the specific region of chemical space being explored in a structure-activity relationship (SAR) campaign.

Strategy A: Functionalization at the C7-Bromo Position via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and the C7-bromoquinoline is an excellent substrate for these transformations. These reactions allow for the direct formation of carbon-carbon and carbon-nitrogen bonds, which are critical for building molecular complexity.[1]

Caption: Palladium-catalyzed cross-coupling reactions at the C7-position.

This protocol describes a general procedure for coupling an arylboronic acid to the 7-position of the quinoline core.

  • Rationale: The Suzuki-Miyaura reaction is highly robust and tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic route. The introduction of new aryl or heteroaryl groups at the C7 position can profoundly impact ligand-receptor interactions, particularly through pi-stacking or hydrogen bonding.

  • Step-by-Step Protocol:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.).

    • Add a suitable base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq.) or solid K₂CO₃ (3.0 eq.).

    • Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene/ethanol/water. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting bromoquinoline.

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Strategy B: Derivatization of the C3-Ethanone Group

The acetyl group at the C3 position is a prime target for building larger, more complex structures, often leading to compounds with entirely new heterocyclic cores.

This protocol details the base-catalyzed condensation of the ethanone with an aromatic aldehyde to form a chalcone derivative.

  • Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are well-established pharmacophores known for a wide spectrum of biological activities, including anti-inflammatory and anticancer effects.[8] This reaction serves as a gateway to a vast chemical space.

  • Step-by-Step Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol or methanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-3 eq.) or potassium hydroxide (KOH, 2-3 eq.), dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl (e.g., 1 M) until the pH is neutral.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water and then with a small amount of cold ethanol or hexanes to remove impurities.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

This protocol describes the cyclization of the previously synthesized chalcone with hydrazine to form a pyrazole ring.

  • Rationale: Converting the linear chalcone scaffold into a five-membered pyrazole ring is a common scaffold-hopping strategy. Pyrazoles are key components of several approved drugs (e.g., Celecoxib) and are known to interact with a variety of biological targets.[7]

  • Step-by-Step Protocol:

    • In a round-bottom flask, suspend the chalcone derivative (1.0 eq.) from Protocol 2.2.1 in glacial acetic acid or ethanol.

    • Add hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq.) or a substituted hydrazine (e.g., phenylhydrazine) to the suspension.

    • Heat the reaction mixture to reflux (80-120 °C) for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and dry it.

    • Purify the crude pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and spectrometric techniques should be employed.

Analytical_Workflow Post-Synthesis Characterization Workflow Crude Crude Purified Product NMR_H ¹H NMR (Proton Environment, Coupling) Crude->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) Crude->NMR_C MS Mass Spectrometry (LC-MS/HRMS) (Molecular Weight, Formula) Crude->MS FTIR FTIR Spectroscopy (Functional Groups) Crude->FTIR Final Confirmed Structure & Purity >95% NMR_H->Final NMR_C->Final MS->Final FTIR->Final

Caption: A logical workflow for the structural elucidation of new derivatives.

Key Spectroscopic Signatures:

The success of a derivatization reaction can be confirmed by observing characteristic changes in the analytical data.

Analytical TechniqueSignature for C7-Suzuki CouplingSignature for C3-Chalcone Formation
¹H NMR Disappearance of signals in the C7-H region, appearance of new aromatic signals corresponding to the coupled aryl group.[9]Disappearance of the acetyl methyl singlet (~2.7 ppm). Appearance of two new vinyl proton doublets (α,β-protons, ~7.0-8.0 ppm).[8]
¹³C NMR Shift in the C7 signal; appearance of new carbon signals from the coupled group.Disappearance of the acetyl methyl signal (~26 ppm). Appearance of new signals for the vinyl carbons and the coupled aromatic ring.[9][10]
Mass Spectrometry Loss of the characteristic Br isotopic pattern ([M]⁺ and [M+2]⁺). The new molecular ion peak will correspond to the mass of the coupled product.[11]The molecular ion peak will correspond to the mass of the condensed product. The Br isotopic pattern remains.
FTIR Spectroscopy Largely unchanged in the functional group region unless the coupled group has a distinct functionality.Shift of the C=O stretching frequency. Appearance of C=C stretching from the new double bond.

Applications and Biological Relevance

Derivatives of the quinoline scaffold have demonstrated significant potential in various therapeutic areas. The strategic modifications outlined above are directly relevant to the development of potent and selective therapeutic agents.

  • Anticancer Agents: Many quinoline derivatives function as kinase inhibitors by targeting the ATP-binding site of enzymes like EGFR, VEGFR, and Src.[1][2] The introduction of aryl groups at the C7 position can enhance binding affinity and selectivity.

  • Anti-inflammatory Agents: Chalcone and pyrazole moieties are frequently found in compounds designed as inhibitors of inflammatory enzymes like cyclooxygenase (COX).[5][7] Synthesizing these structures from the this compound core is a proven strategy for developing novel anti-inflammatory drugs.

Table of Exemplary Derivatives and Their Biological Targets:

Derivative TypeModificationPotential Biological TargetTherapeutic Area
7-AnilinoquinolineBuchwald-Hartwig amination at C7Epidermal Growth Factor Receptor (EGFR)Oncology
7-(Pyrazol-4-yl)quinolineSuzuki coupling at C7c-Met, ALK KinasesOncology
3-(3-Aryl-acryloyl)quinolineClaisen-Schmidt at C3 (Chalcone)Tubulin Polymerization, NF-κBOncology, Inflammation
3-(5-Aryl-4,5-dihydropyrazol-3-yl)quinolineCyclization of Chalcone at C3Cyclooxygenase-2 (COX-2)Inflammation

Conclusion

The this compound scaffold is a powerful and versatile platform for medicinal chemistry and drug discovery. Its two distinct and strategically positioned reactive handles allow for the systematic and modular synthesis of diverse compound libraries. By employing robust synthetic methodologies such as palladium-catalyzed cross-coupling and Claisen-Schmidt condensations, researchers can efficiently explore vast regions of chemical space. The protocols and workflows detailed in this application note provide a solid foundation for the rational design and synthesis of novel quinoline-based derivatives with significant potential as next-generation therapeutic agents.

References

Application of 1-(7-Bromoquinolin-3-yl)ethanone in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline nucleus is a cornerstone in the architecture of numerous therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This heterocyclic scaffold is integral to a variety of natural and synthetic compounds with applications ranging from antimalarial to anticancer agents.[2][3] In the realm of infectious diseases, quinolone antibiotics represent a critical class of antibacterial drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4][5][6] The emergence of multidrug-resistant (MDR) pathogens necessitates the continuous development of new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains.[3]

1-(7-Bromoquinolin-3-yl)ethanone is a versatile synthetic intermediate, poised for the generation of diverse molecular libraries. The presence of the bromine atom at the 7-position offers a handle for further functionalization via cross-coupling reactions, while the acetyl group at the 3-position is a prime site for elaboration into various heterocyclic systems known to possess antimicrobial properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel chalcone and pyrazoline derivatives as potential antimicrobial agents. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and outline standardized methods for antimicrobial evaluation.

Synthetic Strategy: From Quinolone to Chalcones and Pyrazolines

A robust and widely employed synthetic route for the generation of bioactive heterocyclic compounds is the synthesis of chalcones via the Claisen-Schmidt condensation, followed by cyclization to form pyrazolines.[6][7] Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide spectrum of biological activities, including antimicrobial effects.[8][9][10] The subsequent conversion of these chalcone intermediates into pyrazoline derivatives often enhances their biological profile.[11][12][13] Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are recognized for their diverse pharmacological properties.[6][14]

The synthetic workflow commences with the base-catalyzed Claisen-Schmidt condensation of this compound with a variety of substituted aromatic aldehydes.[2][15] This reaction yields a series of novel quinoline-based chalcones. The subsequent step involves the cyclization of these chalcones with hydrazine hydrate or substituted hydrazines in a suitable solvent to afford the corresponding 7-bromoquinoline-substituted pyrazoline derivatives.

G cluster_synthesis Synthetic Workflow A This compound C Claisen-Schmidt Condensation (Base-catalyzed) A->C B Substituted Aromatic Aldehyde B->C D Quinoline-based Chalcone Intermediate C->D Formation of α,β-unsaturated ketone F Cyclization Reaction D->F E Hydrazine Hydrate E->F G Novel Pyrazoline Derivative F->G Formation of pyrazoline ring

Caption: Synthetic workflow for the preparation of novel pyrazoline derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoline-based Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde to yield the corresponding chalcone derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the selected substituted aromatic aldehyde (1.1 mmol) in ethanol (20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 10% aqueous solution of potassium hydroxide. Slowly add the KOH solution dropwise to the ethanolic solution of the reactants with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water (100 mL).

  • Acidify the mixture with a few drops of glacial acetic acid to precipitate the crude product.

  • Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of Quinoline-based Pyrazolines

This protocol outlines the cyclization of the synthesized quinoline-based chalcone with hydrazine hydrate to form the corresponding pyrazoline derivative.

Materials:

  • Synthesized quinoline-based chalcone

  • Hydrazine hydrate (80%)

  • Ethanol or Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the quinoline-based chalcone (1.0 mmol) in ethanol (25 mL).

  • Add hydrazine hydrate (2.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours with constant stirring. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) to precipitate the crude pyrazoline derivative.

  • Filter the solid product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Confirm the structure of the purified pyrazoline derivative using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Activity Evaluation

The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. Standardized methods such as the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for assessing the zone of inhibition are recommended.[16][17]

G cluster_antimicrobial Antimicrobial Testing Workflow A Synthesized Compound (e.g., Pyrazoline Derivative) C Broth Microdilution Assay A->C D Agar Well Diffusion Assay A->D B Bacterial/Fungal Strains (Gram-positive & Gram-negative) B->C B->D E Determine Minimum Inhibitory Concentration (MIC) C->E F Measure Zone of Inhibition D->F G Data Analysis & Comparison with Standard Antibiotics E->G F->G

Caption: Workflow for in vitro antimicrobial screening.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound and standard antibiotic in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth (MHB or SDB) to obtain a range of concentrations.

  • Prepare a standardized inoculum of each microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The antimicrobial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL) of Synthesized Pyrazoline Derivatives

Compound IDR-group (on aldehyde)S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)
PZ-1 4-Cl16326412864
PZ-2 4-OCH₃3264128>256128
PZ-3 2,4-diCl816326432
Ciprofloxacin -0.50.250.1251-
Fluconazole -----8

Note: The data presented are illustrative and must be determined experimentally.

Conclusion and Future Directions

This application note details a strategic approach for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. The conversion of this versatile starting material into quinoline-based chalcones and subsequently into pyrazoline derivatives provides a pathway to a diverse range of potential antimicrobial agents. The provided protocols offer a solid foundation for researchers to explore this chemical space. Future work could involve expanding the library of derivatives by varying the substituents on the aromatic aldehyde and the hydrazine moiety. Furthermore, structure-activity relationship (SAR) studies can be conducted to optimize the antimicrobial potency and selectivity of these compounds. Promising candidates should be further investigated for their mechanism of action, cytotoxicity, and in vivo efficacy to assess their potential as next-generation antimicrobial drugs.

References

Application Notes & Protocols: Nucleophilic Substitution on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its derivatives form the core of numerous therapeutics, including antimalarial (e.g., Chloroquine), anticancer, and anti-inflammatory agents.[1][3][4] The functionalization of the quinoline ring is therefore a critical strategy in drug discovery and development, enabling the precise tuning of molecular properties to enhance efficacy, selectivity, and safety.[3]

This guide provides an in-depth exploration of nucleophilic substitution reactions on the quinoline ring, a powerful method for introducing diverse functionalities. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to effectively leverage these transformations in their work.

Mechanistic Overview: Reactivity of the Quinoline Ring

The quinoline system consists of a benzene ring fused to a pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom renders the heterocyclic ring electron-deficient, particularly at the C2 and C4 positions.[5][6] This electronic characteristic makes these positions susceptible to attack by nucleophiles, especially when a competent leaving group (e.g., a halogen) is present.[7][8] Conversely, the benzene ring remains relatively electron-rich, making it the preferred site for electrophilic substitution.[5][9]

Several distinct mechanisms govern nucleophilic substitution on quinolines, each offering unique synthetic advantages.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The most common pathway is the SNAr mechanism, which proceeds via a two-step addition-elimination sequence.[1][7] The reaction is initiated by the attack of a nucleophile at the electron-deficient C2 or C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the subsequent, typically rapid, step, the leaving group is expelled, restoring the aromaticity of the quinoline ring.[1]

  • Causality: The stability of the Meisenheimer complex is paramount. The negative charge is delocalized onto the electronegative nitrogen atom, which is why attack at C2 and C4 is strongly favored over C3, where such stabilization is not possible.[5][7] The presence of a good leaving group (e.g., Cl, Br) at these positions is essential for the reaction to proceed efficiently.[8][10]

Caption: SNAr Addition-Elimination Mechanism.

Vicarious Nucleophilic Substitution (VNS): C-H Functionalization

VNS is a powerful modern method that allows for the formal nucleophilic replacement of a hydrogen atom, circumventing the need for a pre-installed leaving group.[11] This reaction is particularly effective on electron-deficient systems like nitroquinolines.[12][13] The key feature of VNS is the use of a carbanion that carries its own leaving group (the "vicarious" group).[12]

  • Mechanism: The reaction involves the addition of the carbanion to an electron-deficient carbon, forming a σ-adduct. A strong base then facilitates a β-elimination of the leaving group from the original nucleophile, followed by protonation during work-up to restore aromaticity.[12]

VNS_Mechanism VNS Mechanism on Nitroquinoline Reactants Nitroquinoline + ⁻C(Y)LG Step1 Addition Adduct σ-Adduct Step1->Adduct Step2 β-Elimination (Base) Anion Product Anion Step2->Anion Step3 Protonation (Work-up) Product Substituted Nitroquinoline Step3->Product

Caption: Vicarious Nucleophilic Substitution (VNS) Pathway.

Chichibabin Reaction: Direct Amination

The Chichibabin reaction is a classic method for the direct amination of N-heterocycles.[14] It involves treating quinoline with a strong amide base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), to introduce an amino group, typically at the C2 position.[9][14][15]

  • Mechanism: The reaction proceeds via nucleophilic addition of the amide anion to the C2 position, forming a dihydro-adduct. Aromatization is then achieved by the elimination of a hydride ion (H⁻), which subsequently reacts with a proton source (often an amine intermediate or added oxidant) to generate hydrogen gas.[16] The high temperatures often required are a key limitation.[14]

Experimental Protocols and Workflows

The following protocols are presented as robust starting points. Researchers should optimize conditions based on their specific substrate and nucleophile.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All reactions involving strong bases, volatile solvents, or heating should be performed in a well-ventilated fume hood.

General_Workflow General Experimental Workflow Start Start: Select Substrate & Nucleophile Prep Preparation: Dry Glassware, Inert Atmosphere (if needed), Weigh Reagents Start->Prep Setup Reaction Setup: Add Solvent, Add Reagents (control temp) Prep->Setup Reaction Reaction: Heat/Stir under Optimized Conditions Setup->Reaction Monitor TLC / LC-MS Monitoring Reaction->Monitor Workup Work-up: Quench Reaction, Aqueous Extraction Reaction->Workup Purify Purification: Column Chromatography, Recrystallization Workup->Purify Analysis Characterization: NMR, MS, IR Purify->Analysis End End: Pure, Characterized Product Analysis->End

Caption: Standardized workflow for nucleophilic substitution.

Protocol 2.1: SNAr Substitution of 4-Chloroquinoline with an Amine

This protocol describes a general procedure for the reaction between a 4-chloroquinoline derivative and a primary or secondary amine, a common transformation in the synthesis of bioactive molecules like 4-aminoquinoline antimalarials.[10]

  • Rationale: The C4 position is highly activated towards nucleophilic attack.[7] Ethanol is a common, relatively benign solvent. For less reactive amines or substrates, a higher boiling point solvent like DMF or n-butanol may be required.[17][18] A base may be added to scavenge the HCl generated if the amine nucleophile is not used in excess.[10]

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • Primary or secondary amine (e.g., morpholine) (1.2 - 2.5 eq)

  • Solvent (e.g., Ethanol, DMF, or n-butanol)

  • Optional Base (e.g., K₂CO₃) (1.5 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,7-dichloroquinoline (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of substrate). Begin stirring. Add the amine nucleophile (1.2 - 2.5 eq). If using a salt of the amine or only a slight excess, add an inorganic base like K₂CO₃.[10]

  • Reaction: Heat the reaction mixture to reflux (typically 80-120°C depending on the solvent) for 4-24 hours.[10][17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.[10][18]

Protocol 2.2: Vicarious Nucleophilic Substitution (VNS) of a Nitroquinoline

This protocol outlines the C-H functionalization of a nitroquinoline using a carbanion with a vicarious leaving group, such as chloromethyl phenyl sulfone.

  • Rationale: This reaction requires a strong base (e.g., potassium tert-butoxide) to deprotonate both the nucleophile precursor and to facilitate the final elimination step.[12] Anhydrous, polar aprotic solvents like DMF or THF are essential to ensure the stability and reactivity of the carbanions. The reaction is typically run at low temperatures to control reactivity and side reactions.[13]

Materials:

  • Nitroquinoline (e.g., 5-nitroquinoline) (1.0 eq)

  • Chloromethyl phenyl sulfone (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (2.5 eq)

  • Anhydrous DMF or THF

  • Schlenk flask or oven-dried, three-neck flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add the nitroquinoline (1.0 eq) and chloromethyl phenyl sulfone (1.1 eq) to a flask containing anhydrous DMF.

  • Reagent Addition: Cool the solution to a low temperature (e.g., -40°C to -60°C) using a dry ice/acetone bath.

  • Base Addition: Add potassium tert-butoxide (2.5 eq) portion-wise, ensuring the temperature does not rise significantly. The solution will typically develop a deep color (red, blue, or purple), indicating the formation of the anionic σ-adduct.[12]

  • Reaction: Stir the reaction at this low temperature for 1-3 hours.

  • Monitoring: Progress can be monitored by quenching small aliquots in acidified water, extracting, and analyzing by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding it to a stirred solution of aqueous ammonium chloride or dilute HCl.

  • Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting solid or oil by column chromatography on silica gel.

Data Summary and Comparison

The choice of reaction conditions is critical and depends heavily on the specific quinoline substrate and the nucleophile. The table below summarizes typical conditions for various nucleophilic substitution reactions.

Reaction Type Substrate Example Nucleophile Typical Conditions Position(s) of Attack Yield Range
SNAr 4-ChloroquinolineMorpholineEthanol, Reflux, 6hC485-95%
SNAr 2-ChloroquinolineSodium MethoxideMethanol, Reflux, 12hC270-90%
Chichibabin QuinolineNaNH₂Toluene, 110°C, 4hC2 (major), C4 (minor)50-70%
VNS 5-NitroquinolineChloromethyl p-tolyl sulfonet-BuOK, THF, -60°C, 2hC660-85%
Organometallic Quinolinen-ButyllithiumEther, RT, then oxidationC250-75%[9]

Conclusion and Future Directions

Nucleophilic substitution remains a vital tool for the functionalization of the quinoline core. While classic methods like SNAr and the Chichibabin reaction are robust, modern techniques such as VNS and transition-metal-catalyzed C-H activation are expanding the synthetic toolbox, allowing for unprecedented efficiency and regioselectivity.[2][19] As the demand for novel, complex quinoline-based molecules in drug development continues to grow, the evolution of these synthetic methodologies will be paramount.[3] Future research will likely focus on developing milder, more sustainable, and enantioselective protocols to further broaden the accessible chemical space.[20]

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Bromoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline scaffolds are foundational structures in medicinal chemistry, appearing in a multitude of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the quinoline ring is a key methodology for expanding chemical diversity and refining pharmacological profiles.[1] Among the various functionalized quinolines, bromoquinolines are particularly valuable as versatile synthetic intermediates. The presence of a bromine atom allows for a wide range of subsequent transformations, most notably cross-coupling reactions, which enable the construction of more complex molecular architectures with potential therapeutic applications.[1][2]

This document provides a comprehensive guide to the laboratory-scale synthesis of various bromoquinoline compounds. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for the characterization of the final products. The protocols described herein are selected for their reliability and scalability within a typical laboratory setting.

Understanding the Regioselectivity of Quinoline Bromination

The direct electrophilic bromination of quinoline presents a fascinating challenge in regioselectivity. The outcome of the reaction is highly dependent on the reaction conditions, particularly the acidity of the medium.

  • Under acidic conditions , the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, bromination occurs on the benzene ring, typically yielding a mixture of 5-bromoquinoline and 8-bromoquinoline.[2]

  • In the gaseous phase at high temperatures (e.g., 300°C) , the reaction conditions can be manipulated to favor the formation of 3-bromoquinoline.[2] This method circumvents the usual regioselectivity observed in solution-phase electrophilic aromatic substitution.[2] At even higher temperatures (450-500°C), 2-bromoquinoline can be formed.[3]

This tunable reactivity underscores the importance of carefully selecting the appropriate synthetic strategy to obtain the desired bromoquinoline isomer.

Visualization of Quinoline Bromination Regioselectivity

G quinoline Quinoline acidic Acidic Conditions (e.g., H₂SO₄) quinoline->acidic Electrophilic Substitution gas_300 Gas Phase 300°C quinoline->gas_300 Radical Substitution gas_450 Gas Phase 450-500°C quinoline->gas_450 Radical Substitution product_5_8 5-Bromoquinoline & 8-Bromoquinoline acidic->product_5_8 product_3 3-Bromoquinoline gas_300->product_3 product_2 2-Bromoquinoline gas_450->product_2

Caption: Regioselectivity of quinoline bromination under different conditions.

Synthesis of Specific Bromoquinoline Isomers

The following sections provide detailed protocols for the synthesis of several key bromoquinoline isomers. These methods have been chosen for their reliability and common use in synthetic organic chemistry.

Synthesis of 3-Bromoquinoline

3-Bromoquinoline is a valuable building block, and its synthesis often requires methods other than direct bromination of the parent quinoline to achieve good regioselectivity.[1][2]

Method 1: Sandmeyer Reaction of 3-Aminoquinoline

The Sandmeyer reaction is a classic and dependable method for converting an aryl amine into an aryl halide.[2][4][5] In this protocol, 3-aminoquinoline is converted to the corresponding diazonium salt, which is then treated with a copper(I) bromide source to yield 3-bromoquinoline.[2]

Reaction Scheme:

G start 3-Aminoquinoline intermediate 3-Quinolinediazonium salt start->intermediate 1. NaNO₂, HBr 2. 0-5°C end 3-Bromoquinoline intermediate->end CuBr

Caption: Sandmeyer reaction for the synthesis of 3-bromoquinoline.

Protocol:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5°C, dissolve 3-aminoquinoline in an aqueous solution of hydrobromic acid (HBr).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Method 2: Formal [4+2] Cycloaddition

A modern and highly regioselective method involves a formal [4+2] cycloaddition reaction between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne.[1][7]

Protocol:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the arylmethyl azide (e.g., benzyl azide) in a dry solvent such as dichloroethane (DCE).[6]

    • Add trifluoromethanesulfonic acid (TfOH) to the solution and stir for a few minutes at room temperature.[6]

    • Add the 1-bromoalkyne (e.g., bromophenylacetylene) to the reaction mixture.[6]

  • Reaction and Work-up:

    • Stir the reaction overnight at room temperature.[6]

    • Quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution.[6]

    • Extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc).[6]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[6]

  • Aromatization:

    • Dissolve the crude intermediate in a suitable solvent (e.g., EtOAc) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to effect aromatization to the quinoline.[1]

    • Purify the final product by column chromatography.

Synthesis of 5-Bromoquinoline and 8-Bromoquinoline

As mentioned, direct bromination of quinoline in the presence of a strong acid typically yields a mixture of 5- and 8-bromoquinolines. Separation of these isomers can be challenging. A more controlled approach is to start from the corresponding aminoquinolines.

Method: Sandmeyer Reaction of 5-Aminoquinoline or 8-Aminoquinoline

The Sandmeyer reaction, as described for 3-bromoquinoline, can be effectively applied to the synthesis of 5-bromoquinoline and 8-bromoquinoline starting from 5-aminoquinoline and 8-aminoquinoline, respectively.

Protocol Summary:

Starting MaterialReagentsKey ConditionsProduct
5-Aminoquinoline1. NaNO₂, HBr2. CuBr0-5°C for diazotization5-Bromoquinoline
8-Aminoquinoline1. NaNO₂, HBr2. CuBr0-5°C for diazotization8-Bromoquinoline

The experimental procedure is analogous to that for 3-bromoquinoline.

Synthesis of Polybrominated Quinolines

In some applications, quinolines with multiple bromine substituents are desired. These are often synthesized by direct bromination of an activated quinoline precursor.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline

8-Hydroxyquinoline is highly activated towards electrophilic aromatic substitution, and its bromination can be controlled to yield the dibrominated product.

Protocol:

  • Reaction Setup:

    • Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform (CHCl₃) or a mixture of acetonitrile and dichloromethane.[8][9]

    • In a separate flask, prepare a solution of molecular bromine (Br₂) in the same solvent.

  • Bromination:

    • Slowly add the bromine solution to the 8-hydroxyquinoline solution over a period of 5-10 minutes at room temperature, with stirring and in the dark.[9]

    • Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and quench excess bromine.[9][10]

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The resulting crude product, 5,7-dibromo-8-hydroxyquinoline, can be purified by crystallization from a suitable solvent like benzene.[9]

Note on Stoichiometry: The stoichiometry of bromine is critical. Using approximately 2.1 equivalents of Br₂ relative to 8-hydroxyquinoline favors the formation of the dibrominated product with high conversion.[11] Using fewer equivalents may result in a mixture of mono- and di-brominated products.[8][11]

Alternative Synthetic Routes: The Skraup Synthesis

The Skraup synthesis is a powerful and classic method for constructing the quinoline ring system itself.[12][13][14] By starting with a brominated aniline, one can directly synthesize a bromoquinoline. For example, o-bromoaniline can be used to synthesize 8-bromoquinoline.[15]

General Reaction: The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[12][13] The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[13]

Visualization of the Skraup Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products aniline Substituted Aniline heating Heating aniline->heating glycerol Glycerol glycerol->heating h2so4 H₂SO₄ h2so4->heating oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidant->heating cyclization Cyclization & Dehydration heating->cyclization oxidation Oxidation cyclization->oxidation quinoline Substituted Quinoline oxidation->quinoline byproducts Byproducts oxidation->byproducts

Caption: General workflow of the Skraup synthesis.

Protocol for the Synthesis of 8-Bromoquinoline via a Modified Skraup Synthesis

This protocol utilizes acrolein diethyl acetal as a precursor to acrolein, offering a more controlled reaction.[15][16]

  • Reaction Setup:

    • In a round-bottomed flask, add o-bromoaniline and a 1N HCl solution.[15][16]

    • Add acrolein diethyl acetal to the mixture.[15][16]

  • Reaction:

    • Reflux the reaction mixture at approximately 111°C for 24 hours.[15][16]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.[15][16]

    • Neutralize the solution to a pH of 7-8 with solid sodium carbonate (Na₂CO₃).[15][16]

    • Extract the product with dichloromethane (3 x 100 mL).[15][16]

    • Combine the organic layers and dry over anhydrous Na₂SO₄.[15][16]

    • Remove the solvent by evaporation under reduced pressure.[15]

    • Purify the crude product by column chromatography using a solvent system such as hexane and ethyl acetate to obtain the target 8-bromoquinoline.[15][16]

Characterization of Bromoquinoline Compounds

Proper characterization of the synthesized bromoquinoline compounds is essential to confirm their identity and purity. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons. The characteristic aromatic proton signals and their coupling patterns are crucial for confirming the substitution pattern on the quinoline ring.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, further confirming the structure of the bromoquinoline isomer.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, with two molecular ion peaks (M and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present in the molecule. Characteristic peaks for C-H, C=C, and C=N bonds in the aromatic system will be observed.

  • Melting Point:

    • A sharp melting point range is indicative of a pure compound. This can be compared to literature values for confirmation.

Conclusion

The synthesis of bromoquinoline compounds is a cornerstone of many research and development programs in the pharmaceutical and materials science industries. The choice of synthetic route is dictated by the desired isomer, with methods ranging from the classic Skraup synthesis and Sandmeyer reaction to more modern cycloaddition approaches. Careful control of reaction conditions is paramount to achieving high yields and regioselectivity. The protocols and technical information provided in this guide offer a solid foundation for the successful laboratory-scale synthesis and characterization of these important chemical building blocks.

References

Quinoline-Based Scaffolds in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity.[1][2] In oncology, this versatility is particularly significant. Quinoline derivatives have been successfully developed into a range of anticancer agents, from classical DNA intercalators to highly specific kinase inhibitors.[1][3][4] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, have received FDA approval and are now integral components of clinical cancer therapy, validating the scaffold's therapeutic potential.[3][5][6]

This guide provides an in-depth exploration of quinoline-based scaffolds in cancer research. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable, detailed protocols for the synthesis and evaluation of these potent compounds. We will delve into the diverse mechanisms of action, provide step-by-step experimental procedures, and offer insights into data interpretation, empowering researchers to effectively harness the potential of quinoline chemistry in their own laboratories.

Section 1: Diverse Mechanisms of Anticancer Action

The power of the quinoline scaffold lies in its chemical tractability, which allows for substitutions at various positions, leading to compounds with distinct mechanisms of action.[2] This synthetic versatility enables the targeting of multiple hallmarks of cancer.

1.1. Kinase Inhibition: Aberrant kinase signaling is a fundamental driver of many cancers. Quinoline derivatives have been extensively developed as inhibitors of various protein kinases, including tyrosine kinases (e.g., Src, EGFR, VEGFR) and serine/threonine kinases (e.g., Pim-1, PAK1).[5][7][8] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways like PI3K/Akt/mTOR and Ras/Raf/MEK.[9] Several approved drugs, including bosutinib and cabozantinib, operate through this mechanism.[3]

1.2. DNA Damage and Repair Inhibition: One of the earliest recognized anticancer activities of quinoline analogues is their ability to interact with DNA.[3] Compounds can intercalate between DNA base pairs, interfering with replication and transcription.[3][7] Furthermore, they can act as topoisomerase "poisons," stabilizing the transient DNA-enzyme complex and leading to permanent DNA strand breaks that trigger apoptosis.[3][10] The natural product camptothecin and its clinical derivatives, irinotecan and topotecan, are classic examples of quinoline-containing topoisomerase I inhibitors.[11]

1.3. Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for cancer therapy. Certain quinoline derivatives act as antimitotic agents by inhibiting tubulin polymerization.[4][10] By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[12]

1.4. Induction of Apoptosis: Ultimately, the goal of most cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Quinoline-based compounds achieve this through multiple avenues.[3][4] Besides the mechanisms mentioned above, they can induce apoptosis by generating reactive oxygen species (ROS), causing mitochondrial dysfunction, or modulating the expression of pro- and anti-apoptotic proteins.[11][12]

Section 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of a representative quinoline-based compound. These protocols are designed to be self-validating, incorporating necessary controls and explaining the rationale behind key steps.

Protocol 1: Synthesis of a 4-Anilinoquinoline Kinase Inhibitor Scaffold

This protocol describes a modified Friedländer annulation, a classic method for quinoline synthesis, to create a 4-anilinoquinoline core, a common feature in many kinase inhibitors.

Scientist's Note: The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl. This method is robust and allows for diverse substitutions on both the quinoline core and the aniline moiety.

Materials:

  • 2-Aminoacetophenone

  • N-(4-methoxyphenyl)formamide

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminoacetophenone (1.0 eq) and N-(4-methoxyphenyl)formamide (1.1 eq).

  • Acid Catalysis: Carefully add polyphosphoric acid (PPA) (10-fold excess by weight) to the mixture. PPA acts as both a catalyst and a dehydrating agent.

  • Heating: Heat the reaction mixture to 120-130°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step is crucial for precipitating the basic quinoline product.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 50 mL). The organic product will move into the DCM layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure 4-anilinoquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental first step in evaluating the anticancer potential of a new compound.[12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)[13]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized quinoline compound, dissolved in DMSO to create a 10 mM stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound stock in complete medium. Concentrations could range from 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Negative Control: Wells with cells treated with medium containing the same percentage of DMSO as the highest drug concentration (e.g., 0.1%).[12]

    • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the negative (DMSO) control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Evaluation of Apoptosis Induction via Annexin V-FITC/PI Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Scientist's Note: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cell line

  • Synthesized quinoline compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated or DMSO-treated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. To detach adherent cells, use a gentle enzyme-free dissociation buffer or trypsin (be mindful that trypsin can sometimes cleave surface proteins). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[14]

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells. A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the control indicates that the compound induces apoptosis.[14][15]

Section 3: Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental processes.

Signaling Pathway Diagram

// Pathway connections RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits &\nActivates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Akt -> Apoptosis [arrowhead=T, label="Inhibits"];

// Inhibitor action Quinoline -> PI3K [arrowhead=T, color="#EA4335", style=dashed, label="Inhibition"]; } Caption: Quinoline inhibitor targeting the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Phase 1: Chemistry cluster_invitro Phase 2: In Vitro Screening Synthesis Synthesis of Quinoline Derivative Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization MTT Cytotoxicity Screen (MTT Assay) Characterization->MTT Test Compound IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot) Apoptosis->Mechanism

Section 4: Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison and analysis.

Table 1: Comparative Cytotoxicity (IC₅₀) of Hypothetical Quinoline Derivatives

Compound IDScaffold ModificationMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
QN-01 4-Anilino12.515.218.1
QN-02 4-(4-methoxy)anilino5.27.86.5
QN-03 4-(4-chloro)anilino2.13.52.9
Doxorubicin Positive Control0.81.10.9

Interpretation: The data in Table 1 suggests a preliminary structure-activity relationship (SAR). The unsubstituted anilino ring (QN-01) shows modest activity. The addition of an electron-donating methoxy group (QN-02) improves potency, while the addition of an electron-withdrawing chloro group (QN-03) further enhances cytotoxic activity across all tested cell lines. This provides a rationale for prioritizing compounds like QN-03 for further mechanistic studies, such as the apoptosis assay described in Protocol 3.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly productive platform for the discovery of novel anticancer agents. Its synthetic accessibility and the ability to modulate its activity against a wide range of cancer-relevant targets ensure its place in modern drug discovery.[1][2] Future research will likely focus on developing quinoline derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects, creating hybrid molecules that combine the quinoline core with other pharmacophores to overcome drug resistance, and exploring their potential in combination therapies.[16][17][18] The protocols and insights provided in this guide offer a solid foundation for researchers to contribute to this exciting and impactful field.

References

Developing anti-inflammatory drugs from bromoquinoline intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Anti-inflammatory Drugs from Bromoquinoline Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process, a double-edged sword that orchestrates both host defense and, when dysregulated, the pathogenesis of numerous chronic diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The clinical need for novel, potent, and safe anti-inflammatory agents remains a paramount challenge in modern medicine.[1] Quinoline-based small molecules have emerged as "privileged scaffolds" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[2][3] Their rigid, bicyclic structure provides a unique three-dimensional framework for substituent derivatization, enabling the fine-tuning of interactions with various pharmacological targets.[2]

Bromoquinoline intermediates, in particular, serve as versatile building blocks for creating diverse chemical libraries. The bromine atom is an excellent handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the strategic introduction of various functional groups to probe structure-activity relationships (SAR).[2][3] This guide provides a comprehensive framework for researchers aiming to leverage bromoquinoline intermediates in the discovery and preclinical development of novel anti-inflammatory therapeutics. We will detail the strategic workflow from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation, focusing on key inflammatory signaling pathways such as NF-κB, MAPKs, and the NLRP3 inflammasome.[4][5][6]

Part 1: The Strategic Workflow for Screening Bromoquinoline Derivatives

A tiered, systematic approach is essential for efficiently identifying and characterizing lead compounds. This workflow ensures that resources are focused on candidates with the most promising therapeutic potential while filtering out cytotoxic or non-efficacious molecules early in the process.

G cluster_0 Compound Library cluster_1 Tier 1: Primary In Vitro Screening cluster_2 Tier 2: Mechanistic Elucidation cluster_3 Tier 3: Pathway Analysis cluster_4 Tier 4: In Vivo Validation Synthesis Synthesis of Bromoquinoline Derivatives Cytotoxicity Cell Viability Assay (MTT) Synthesis->Cytotoxicity Test Compounds NO_Assay Nitric Oxide (NO) Inhibition Assay Cytotoxicity->NO_Assay Non-toxic Compounds Cytokine Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) NO_Assay->Cytokine Active Hits Western_Blot Protein Expression Analysis (iNOS, COX-2) Cytokine->Western_Blot Pathway Signaling Pathway Analysis (NF-κB, MAPK, NLRP3) Western_Blot->Pathway InVivo Animal Models of Inflammation (e.g., Paw Edema) Pathway->InVivo Lead Candidates

Caption: A tiered experimental workflow for identifying and validating anti-inflammatory bromoquinoline compounds.

Part 2: Core Cellular Assays for Anti-Inflammatory Activity

The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for studying inflammatory responses. Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory cascade, making it an ideal system for screening anti-inflammatory compounds.[7][8]

Protocol 2.1: Assessment of Cytotoxicity (MTT Assay)

Rationale: Before assessing anti-inflammatory properties, it is imperative to determine the cytotoxic profile of the test compounds. The MTT assay measures cellular metabolic activity, which serves as an indicator of cell viability.[9] This ensures that any observed decrease in inflammatory markers is due to a specific pharmacological effect rather than simply cell death.[7]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the bromoquinoline derivatives (e.g., 1 to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds exhibiting >90% cell viability at tested concentrations are considered non-toxic and suitable for further screening.

Protocol 2.2: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: During inflammation, macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO), a key pro-inflammatory mediator.[7] The Griess assay is a simple and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[8][13][14]

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate.[7] Pre-treat the cells with non-toxic concentrations of the bromoquinoline compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include wells with untreated cells (negative control) and cells treated with LPS alone (positive control).[7][8]

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[7][8]

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the collected supernatant with Griess Reagent (a solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[8][15]

  • Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light.[8][15] Measure the absorbance at 540-550 nm.[7]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[8]

Compound IDMax Non-Toxic Conc. (µM)NO Inhibition IC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
BQ-Lead-01> 1008.5> 11.8
BQ-Lead-027512.36.1
BQ-Scaffold-A> 100> 50-
Dexamethasone> 1000.5> 200
Table 1: Hypothetical screening data for a series of bromoquinoline (BQ) derivatives. The selectivity index helps prioritize compounds with potent anti-inflammatory activity and low cytotoxicity.

Part 3: Mechanistic Elucidation of Lead Compounds

Compounds that demonstrate significant NO inhibitory activity without cytotoxicity are advanced to secondary assays to elucidate their mechanism of action. This involves investigating their effects on key inflammatory signaling pathways.

The NF-κB and MAPK Signaling Cascades

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[4][5] Upon LPS stimulation, these pathways are activated, leading to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[4][16] A primary mechanism of many anti-inflammatory drugs is the inhibition of these pathways.[17]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB->IkB Bound & Inactive NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome->IkB Degrades Inhibitor Bromoquinoline Inhibitor? Inhibitor->IKK Inhibits? Inhibitor->IkB Prevents Degradation? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Induces

Caption: The canonical NF-κB signaling pathway, a common target for anti-inflammatory drugs.[18][19]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimuli LPS / Cytokines Receptor Receptor Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates p38_nuc p38 MAPK p38->p38_nuc Translocates Inhibitor Bromoquinoline Inhibitor? Inhibitor->p38 Inhibits Phosphorylation? TF Transcription Factors (e.g., AP-1, ATF2) p38_nuc->TF Activates Genes Pro-inflammatory Gene Expression TF->Genes Induces

Caption: The p38 MAPK signaling cascade, another critical pathway in inflammation.[5][20]

Protocol 3.1: Quantification of Pro-Inflammatory Cytokines (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assays (ELISAs) are highly sensitive and specific methods for quantifying the concentration of secreted proteins, such as the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, in the cell culture supernatant.[21][22][23] Measuring the reduction in these cytokines provides direct evidence of a compound's anti-inflammatory efficacy.

Methodology (General Sandwich ELISA Protocol):

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[21][22]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS or 1% BSA) for 1-2 hours.[21][24]

  • Sample Incubation: Add cell culture supernatants (collected as in Protocol 2.2) and a serial dilution of a recombinant cytokine standard to the plate. Incubate for 2 hours at room temperature.[8]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope of the target cytokine. Incubate for 1 hour.[21][25]

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (Strep-HRP) conjugate. Incubate for 30 minutes.[25]

  • Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color gradient develops (15-30 minutes).[25]

  • Stop and Read: Stop the reaction by adding an acid solution (e.g., 2N H₂SO₄).[24] Read the absorbance at 450 nm.[25]

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3.2: Western Blot Analysis for iNOS, COX-2, and Pathway Proteins

Rationale: Western blotting allows for the semi-quantitative analysis of protein expression within the cell. This is crucial for determining if a bromoquinoline derivative reduces the production of inflammatory mediators by downregulating the expression of key enzymes like iNOS and COX-2, or by inhibiting the activation (phosphorylation) of signaling proteins like p38 MAPK or the degradation of IκBα.[7][8]

Methodology:

  • Cell Lysis: After treatment and LPS stimulation (typically for 18-24 hours for iNOS/COX-2, or shorter times like 15-60 minutes for signaling proteins), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7] Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, phospho-p38, IκBα, and a loading control like β-actin) overnight at 4°C.[7][8]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours.[7] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Densitometry: Quantify the band intensities using image analysis software and normalize them to the corresponding loading control to determine relative protein expression.[7][8]

Part 4: Advanced Mechanistic Target - The NLRP3 Inflammasome

Recent research has highlighted the NLRP3 inflammasome as a critical driver of inflammation in many diseases.[26][27] It is a multi-protein complex that, upon activation, triggers the maturation of IL-1β and IL-18.[26] Notably, the FDA-approved drug broxyquinoline, a halogenated quinoline, was identified as a direct inhibitor of the NLRP3 protein, preventing its activation and subsequent inflammatory signaling.[6] This provides a specific, clinically relevant example of a bromoquinoline derivative acting on a key inflammatory target.

Investigating NLRP3 inhibition would be a logical next step for lead compounds that strongly inhibit IL-1β production but show weaker effects on the upstream NF-κB or MAPK pathways. Assays for this include measuring ASC speck formation via immunofluorescence or caspase-1 activation via Western blot.

Part 5: Transition to In Vivo Models

While in vitro assays are essential for initial screening and mechanistic studies, in vivo validation is a critical step in the drug development process.[28] Animal models help to assess a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.

A standard and well-established model for acute inflammation is the carrageenan-induced paw edema model in rodents.[29][30]

Rationale: Injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of anti-inflammatory drug activity.[29] The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and involves neutrophil infiltration.[29]

Brief Protocol Outline:

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.[29]

  • Compound Administration: The bromoquinoline test compound is administered orally or intraperitoneally at various doses. A vehicle control and a positive control (e.g., Indomethacin) are included.

  • Inflammation Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each animal.[29]

  • Edema Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group. A dose-dependent reduction in paw swelling indicates significant in vivo anti-inflammatory activity.[31][32]

Conclusion

The development of anti-inflammatory drugs from bromoquinoline intermediates represents a promising avenue for therapeutic innovation. The protocols and strategic workflow detailed in these application notes provide a robust framework for the identification, characterization, and validation of novel drug candidates. By systematically evaluating cytotoxicity, primary anti-inflammatory effects, and the underlying molecular mechanisms targeting key pathways like NF-κB, MAPK, and the NLRP3 inflammasome, researchers can efficiently advance lead compounds toward preclinical and clinical development. The versatility of the bromoquinoline scaffold, combined with this rigorous testing cascade, holds significant potential for delivering the next generation of anti-inflammatory therapies.

References

Application Notes and Protocols for the Use of 1-(7-Bromoquinolin-3-yl)ethanone in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of many approved drugs. Its unique electronic and steric properties allow for diverse interactions with the ATP-binding pocket of various kinases.[1][2] Recent advancements in oncology have seen the approval of several quinoline-based kinase inhibitors, such as the multi-kinase inhibitor anlotinib and the Src-Abl inhibitor bosutinib, underscoring the therapeutic potential of this heterocyclic system.[3]

This document provides a comprehensive guide to the use of 1-(7-Bromoquinolin-3-yl)ethanone as a versatile starting material for the synthesis of novel kinase inhibitors. The presence of the bromine atom at the 7-position and the acetyl group at the 3-position provides two key points for chemical modification, allowing for the generation of a library of diverse derivatives. Specifically, we will focus on the synthesis of quinoline-chalcone hybrids, a class of compounds that has shown significant promise as anticancer agents through the inhibition of various kinase signaling pathways.[1][2][3]

Strategic Approach: Leveraging the 3-Acetyl and 7-Bromo Moieties for Kinase Inhibitor Synthesis

The structure of this compound offers a strategic advantage in drug discovery. The 3-acetyl group is an excellent handle for introducing diversity through reactions such as the Claisen-Schmidt condensation to form chalcones.[4][5] The resulting α,β-unsaturated ketone system in the chalcone moiety can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the kinase active site, leading to irreversible inhibition. The 7-bromo position allows for further diversification through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) at this position.

Workflow for Developing Kinase Inhibitors from this compound

The development of novel kinase inhibitors from this compound can be systematically approached through a multi-step process encompassing synthesis, in vitro screening, and cell-based assays.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays A Starting Material: This compound B Claisen-Schmidt Condensation with Substituted Benzaldehydes A->B Step 1 C Purification & Structural Characterization (NMR, MS, HPLC) B->C Step 2 D Primary Kinase Screening (e.g., PI3K, VEGFR-2, EGFR) C->D Proceed with pure compounds E IC50 Determination for Hit Compounds D->E Step 3 F Selectivity Profiling (Panel of Kinases) E->F Step 4 G Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) F->G Select potent & selective inhibitors H Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) G->H Step 5 I Western Blot Analysis (Phosphorylation of Downstream Targets) H->I Step 6 G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Quinoline-Chalcone Inhibitor Inhibitor->PI3K inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(7-Bromoquinolin-3-yl)ethanone via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(7-Bromoquinolin-3-yl)ethanone. As a critical intermediate in the synthesis of various pharmacologically active molecules, achieving high purity of this compound is paramount. This document provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols for purification via silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is a heterocyclic ketone derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The bromo and acetyl functionalities on this specific molecule serve as versatile chemical handles for further synthetic modifications. Purity is essential because residual starting materials, by-products, or reagents from its synthesis can lead to unpredictable side reactions, lower yields in subsequent steps, and complicate the biological evaluation of final compounds.[1]

Q2: What is the fundamental principle for purifying this compound with column chromatography?

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (an organic solvent or solvent mixture).[2] For this compound, which is a moderately polar compound, a normal-phase setup is standard.[3] Less polar impurities will travel through the silica column faster with the mobile phase, while the more polar target compound and highly polar impurities will adsorb more strongly to the silica and elute later. By carefully selecting the mobile phase, a clean separation can be achieved.

Q3: How do I select the appropriate stationary and mobile phases?

  • Stationary Phase: Silica gel (SiO₂) is the most common and effective choice for this class of compound due to its polar nature.[3] However, the basic nitrogen in the quinoline ring can sometimes interact too strongly with the acidic silanol groups on the silica surface, leading to peak tailing or even decomposition.[4] If this is observed, using deactivated (base-washed) silica or an alternative like alumina may be necessary.[4][5]

  • Mobile Phase (Eluent): The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.[6] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] The ideal solvent system should move the desired compound to an Rf (retention factor) of approximately 0.25-0.35 on the TLC plate, ensuring it is well-separated from its nearest impurities by a difference in Rf of at least 0.20.[6]

Q4: How is the purification process monitored effectively?

Thin Layer Chromatography (TLC) is an indispensable tool used before, during, and after column chromatography.[8]

  • Before: To determine the optimal eluent system.[6]

  • During: To analyze the fractions collected from the column to see which ones contain the pure product.

  • After: To combine the pure fractions and confirm the purity of the final isolated product.

Visualization is typically done under a UV lamp (254 nm), where the aromatic quinoline ring will be visible as a dark spot.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Problem: My compound doesn't move off the baseline on the TLC plate (Rf = 0), even with 100% ethyl acetate.

  • Cause: The mobile phase is not polar enough to displace the compound from the highly polar silica gel.

  • Solution: You need to increase the polarity of your mobile phase. Add a small percentage (1-5%) of a more polar solvent like methanol or isopropanol to your ethyl acetate.[3] Be cautious, as too much methanol can suppress separation. Alternatively, if your compound is basic, adding a small amount of triethylamine (0.5-1%) to the eluent can help by neutralizing the acidic sites on the silica gel, reducing strong interactions.[4]

Problem: My compound elutes too quickly, near the solvent front (Rf > 0.8), providing no separation.

  • Cause: The mobile phase is too polar. Your compound spends too much time dissolved in the mobile phase and interacts very little with the stationary phase.

  • Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar component (e.g., hexanes) in your hexane/ethyl acetate mixture.[4] For example, if you were using 1:1 Hexane:EtOAc, try 3:1 or 4:1.

Problem: The separation between my product and an impurity is very poor (spots are too close on TLC).

  • Cause: The chosen solvent system does not have the right selectivity for the compounds in your mixture.

  • Solution:

    • Fine-Tune the Ratio: Make small, incremental changes to your solvent ratio to see if resolution improves.

    • Change Solvents: Try a different solvent combination. For example, substituting ethyl acetate with dichloromethane (DCM) or diethyl ether might change the specific interactions and improve separation.

    • Consider a Gradient: During the column run, you can start with a less polar eluent to remove non-polar impurities and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind. This is known as gradient elution.[9]

Problem: The spots on my TLC plate are streaking or "tailing."

  • Cause & Solution:

    • Sample is Too Concentrated: The most common cause. Dilute the sample before spotting it on the TLC plate.[8]

    • Strong Acid-Base Interaction: The basic nitrogen on the quinoline may be interacting strongly with acidic silica. Add 0.5-1% triethylamine or a few drops of ammonia to the mobile phase to improve the spot shape.[4]

    • Compound Degradation: The compound may be unstable on silica gel.[10] You can test for this by running a 2D TLC.[2] If degradation is the issue, consider switching to a less acidic stationary phase like neutral alumina.[4]

    • Insolubility: The compound may not be fully dissolved in the eluent, causing it to streak as it moves up the plate. Ensure your sample is fully dissolved before loading.

Problem: The column runs too slowly, or the silica bed cracks.

  • Cause:

    • Slow Flow: The silica gel may be packed too tightly, or the particle size is too fine.

    • Cracking/Channeling: This occurs when the silica bed dries out or if heat is generated during elution (e.g., by using a very polar solvent like methanol), causing the solvent to bubble.

  • Solution:

    • Packing: Ensure the silica is packed as a uniform slurry and is not allowed to run dry at any point. Applying gentle, positive pressure (flash chromatography) can increase the flow rate.[11]

    • Solvent Choice: Avoid large, abrupt changes in solvent polarity during the run, as this can generate heat and cause cracking. Always keep the solvent level above the top of the silica bed.[11]

Detailed Protocol & Data Summary

Step 1: TLC Analysis and Solvent System Optimization

The first step is to identify a suitable mobile phase using TLC.

Solvent System (Hexane:Ethyl Acetate) Observed Rf of Product Recommendation
9:1~0.05Too low. Increase polarity.
4:1~0.15Getting closer. Increase polarity slightly.
2:1 ~0.30 Good starting point for the column. [6]
1:1~0.55Too high. Decrease polarity.

Note: These Rf values are illustrative. Your results will depend on the specific impurities present in your crude material.

Step 2: Column Preparation and Sample Loading
  • Column Packing: Prepare a slurry of silica gel in the chosen starting eluent (e.g., 2:1 Hexane:EtOAc). Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Add a thin layer of sand on top to protect the silica surface.[11]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimum amount of a solvent (like dichloromethane or the eluent itself) and carefully pipette it onto the sand layer.[11]

    • Dry Loading (Recommended): If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11] This method often results in better separation.

Step 3: Elution and Fraction Collection
  • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

  • Apply gentle, positive pressure (e.g., from an air or nitrogen line) to maintain a steady flow rate. A flow rate that is too fast reduces separation efficiency, while one that is too slow can lead to band broadening due to diffusion.[11]

  • Collect the eluting solvent in a series of test tubes or flasks (these are your "fractions").

  • Monitor the fractions by TLC to identify which ones contain your pure product. Spot the crude material, the current fraction, and a co-spot on the same TLC plate for direct comparison.

Step 4: Isolation of Pure Product
  • Combine all fractions that TLC analysis shows to be pure.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

Experimental Workflow Diagram

Below is a diagram illustrating the logical flow of the purification process.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Solvent Screening (Target Rf ≈ 0.3) Crude->TLC Pack Pack Column with Silica Gel TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Chosen Solvent (Gradient if needed) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pool pure fractions Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification of this compound.

References

Technical Support Center: Overcoming Challenges in the Regioselective Bromination of Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of the quinoline scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during experimentation. Quinoline and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and functional materials.[1] The strategic introduction of a bromine atom onto the quinoline ring system provides a versatile handle for further molecular diversification through cross-coupling reactions and other transformations.[1][2] However, achieving precise regiocontrol in the bromination of quinoline can be a significant synthetic hurdle. This guide offers in-depth, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why does the direct bromination of unsubstituted quinoline typically yield a mixture of 5- and 8-bromoquinolines?

A: The outcome of electrophilic aromatic substitution on the quinoline ring is dictated by the electronic properties of the bicyclic system. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Consequently, electrophilic substitution, such as bromination, preferentially occurs on the electron-rich benzene ring. The substitution pattern is further influenced by the stability of the resulting sigma complex (Wheland intermediate). Attack at the C5 and C8 positions is favored as it allows for the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring. This results in a mixture of 5- and 8-bromoquinolines as the major products.[3]

Q2: What are the primary strategies for achieving bromination at the C3 position of the quinoline ring?

A: Direct bromination at the C3 position is challenging due to the deactivating effect of the nitrogen atom. However, several strategies can be employed:

  • High-Temperature, Gas-Phase Bromination: This method can circumvent the usual regioselectivity observed in solution-phase reactions, leading to the formation of 3-bromoquinoline.[3][4]

  • Sandmeyer Reaction: A reliable, classical approach involves the diazotization of 3-aminoquinoline followed by treatment with a copper(I) bromide source to introduce the bromine atom regioselectively at the C3 position.[3]

  • Modern Synthetic Methods: Techniques like formal [4+2] cycloaddition of N-aryliminium ions with 1-bromoalkynes or the electrophilic cyclization of N-(2-alkynyl)aniline precursors offer high regioselectivity for the synthesis of 3-bromoquinoline derivatives.[1][5]

Q3: How do activating substituents on the quinoline ring affect the regioselectivity of bromination?

A: Activating substituents, such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups, can significantly influence the position of bromination. These groups are ortho-, para-directing and strongly activate the ring towards electrophilic substitution. For instance, in 8-substituted quinolines, bromination often occurs at the C5 and C7 positions. The extent of mono- versus di-bromination can be controlled by the stoichiometry of the brominating agent.[6][7][8] For example, bromination of 8-hydroxyquinoline can yield a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline, with the dibrominated product being favored with an excess of bromine.[6][9]

Q4: What is the role of N-Bromosuccinimide (NBS) in the bromination of quinoline derivatives?

A: N-Bromosuccinimide (NBS) is a versatile reagent for bromination. For electron-rich aromatic systems like activated quinolines, it acts as an electrophilic brominating agent.[10] A unique application of NBS is in the one-pot bromination and dehydrogenation of tetrahydroquinolines to furnish bromoquinolines.[2][10][11][12][13] In this dual role, NBS first acts as an electrophile for the bromination of the aromatic ring and then as an oxidant to achieve the dehydrogenation of the tetrahydroquinoline core.[12][13]

Troubleshooting Guide

Issue 1: Low yield of desired bromoquinoline and formation of complex product mixtures.

Probable Cause Proposed Solution
Incorrect Reaction Conditions Reaction conditions such as temperature, solvent, and the choice of brominating agent are critical. For instance, bromination in strong acids like concentrated H2SO4 can alter the regioselectivity.[14][15] It is essential to consult literature for specific substrates and desired isomers.
Polybromination The use of excess brominating agent can lead to the formation of di- or tri-brominated products, especially with activated quinoline systems.[6][9] Carefully control the stoichiometry of the brominating agent; a slight excess (e.g., 1.1 equivalents) is often sufficient for monobromination.
Substrate Decomposition Harsh reaction conditions, such as high temperatures or highly acidic media, can lead to substrate degradation.[16] Consider milder brominating agents like NBS or performing the reaction at lower temperatures.

Issue 2: Poor regioselectivity with the formation of multiple isomers.

Probable Cause Proposed Solution
Direct Bromination of Unsubstituted Quinoline As discussed in the FAQs, direct bromination of quinoline naturally leads to a mixture of 5- and 8-bromo isomers.[3] Separation by chromatography may be necessary. Alternatively, consider a multi-step synthesis that introduces the bromine atom with higher regioselectivity, such as the Skraup synthesis starting from a pre-brominated aniline.[17][18][19]
Inappropriate Brominating Agent/Conditions for the Substrate The choice of brominating agent and reaction conditions must be tailored to the specific quinoline derivative. For instance, to achieve bromination at the C5 position of isoquinoline with high regioselectivity, using NBS in concentrated H2SO4 at low temperatures is effective.[15][20][21]

Issue 3: Difficulty in synthesizing 3-bromoquinoline derivatives.

Probable Cause Proposed Solution
Unfavorable Electrophilic Substitution at C3 The C3 position is electronically disfavored for electrophilic attack.
Inefficient Synthetic Route Direct bromination is often not a viable route.
Solution 1: Sandmeyer Reaction Start from 3-aminoquinoline. The Sandmeyer reaction provides a reliable and regioselective method to introduce bromine at the C3 position.[3]
Solution 2: Ring Synthesis Strategy Construct the 3-bromoquinoline ring system from acyclic precursors. Methods like the formal [4+2] cycloaddition of N-aryliminium ions with 1-bromoalkynes offer excellent regioselectivity.[1][5]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromoquinoline via NBS in Strong Acid

This protocol is adapted from procedures for the regioselective bromination of isoquinoline and quinoline in strong acid.[15][20]

Materials:

  • Quinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H2SO4)

  • Dry ice/acetone bath

  • Crushed ice

  • Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2)

Procedure:

  • In a flask equipped with a mechanical stirrer, cool concentrated H2SO4 to 0 °C.

  • Slowly add quinoline to the stirred acid, ensuring the temperature remains below 30 °C.

  • Cool the solution to -25 °C using a dry ice/acetone bath.

  • Add NBS in portions to the vigorously stirred solution, maintaining the temperature between -22 and -26 °C.

  • Stir the mixture at -22 °C for 2 hours, then at -18 °C for 3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Carefully neutralize the solution with aqueous NaOH.

  • Extract the product with CH2Cl2.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 6-Bromoquinoline via Skraup Synthesis

This protocol is based on the classical Skraup synthesis starting from 4-bromoaniline.[17][18][19]

Materials:

  • 4-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., sodium 3-nitrobenzenesulfonate)[18]

Procedure:

  • Combine 4-bromoaniline, sodium 3-nitrobenzenesulfonate, and 70% sulfuric acid in a round-bottom flask.[18]

  • Heat the mixture with stirring.

  • Slowly add glycerol dropwise to the heated solution, maintaining a controlled temperature (e.g., 140–145 °C).[19]

  • After the addition is complete, continue heating the reaction mixture for several hours.

  • Cool the mixture and pour it into water.

  • Neutralize with a base (e.g., NaOH) to precipitate the crude product.

  • Purify the product by steam distillation or recrystallization.

Data Summary

Table 1: Comparison of Bromination Methods for Quinoline

Position Method Reagents Typical Yield Key Considerations
C3 High-Temperature Gas PhaseQuinoline, Br2-Requires specialized equipment.[3][4]
C3 Sandmeyer Reaction3-Aminoquinoline, NaNO2, HBr, CuBrGoodMulti-step synthesis.[3]
C5/C8 Direct Electrophilic BrominationQuinoline, Br2 or NBSVariableTypically yields a mixture of isomers.[3]
C6 Skraup Synthesis4-Bromoaniline, Glycerol, H2SO4, OxidantGoodClassical, multi-step synthesis.[17][18][19]

Visualizations

Decision Workflow for Regioselective Bromination of Quinoline

G start Desired Bromoquinoline Isomer pos3 3-Bromoquinoline start->pos3 pos58 5- or 8-Bromoquinoline start->pos58 pos6 6-Bromoquinoline start->pos6 activated Substituted Quinoline (e.g., -OH, -NH2) start->activated method3 Use Indirect Methods: - Sandmeyer Reaction - Ring Synthesis pos3->method3 method58 Direct Electrophilic Bromination (e.g., NBS/H2SO4) pos58->method58 method6 Skraup Synthesis from 4-Bromoaniline pos6->method6 method_act Direct Bromination (Control Stoichiometry) activated->method_act

Caption: Decision tree for selecting a synthetic strategy for quinoline bromination.

Simplified Mechanism of Electrophilic Bromination at C5dot

G sub Quinoline br + Br+ intermediate Sigma Complex (Resonance Stabilized) sub->intermediate Electrophilic Attack at C5 product 5-Bromoquinoline intermediate->product Deprotonation h_loss - H+

References

Technical Support Center: Minimizing By-product Formation in Bromoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of bromoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bromoquinoline synthesis and effectively minimize the formation of unwanted by-products. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic routes and improve the purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your research.

Problem 1: Formation of Di- or Polybrominated By-products

Question: My reaction is producing significant amounts of dibromoquinolines and other polybrominated species. How can I improve the selectivity for monobromination?

Answer: The formation of over-brominated products is a frequent challenge, especially when using highly reactive brominating agents or when the quinoline ring is activated.[1] The key to achieving monobromination lies in carefully controlling the reaction's stoichiometry and conditions.

Causality and Strategic Solutions:

  • Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent to the quinoline substrate is the most critical factor. To favor monobromination, it is advisable to use a stoichiometric amount or even a slight deficit of the brominating agent.[2] Conversely, using an excess (e.g., 2.1 equivalents of Br₂) can intentionally drive the reaction towards di-brominated products like 5,7-dibromo-8-hydroxyquinoline.[3]

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a common choice, its high reactivity can lead to poor selectivity.[1] Milder brominating agents such as N-Bromosuccinimide (NBS) often provide better control over the reaction, reducing the incidence of over-bromination.[1][4]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. By reducing the overall reaction rate, the formation of the thermodynamically favored, but often undesired, polybrominated products can be suppressed.[1]

  • Solvent Selection: The choice of solvent can influence both the reaction rate and selectivity. Solvents such as acetonitrile, dichloromethane, and carbon tetrachloride have been successfully employed.[5] The ideal solvent will depend on the specific substrate and brominating agent used.

Experimental Protocol: Selective Monobromination of 8-Hydroxyquinoline

This protocol aims to synthesize 7-bromo-8-hydroxyquinoline while minimizing the formation of the 5,7-dibromo-8-hydroxyquinoline by-product.

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile (CH₃CN). Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of molecular bromine (Br₂) (1.1 eq) in CH₃CN dropwise to the cooled reaction mixture over a period of 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into a 5% aqueous solution of sodium carbonate (Na₂CO₃).

  • Isolation: Filter the resulting solid, wash with distilled water, and dissolve in ethyl acetate (EtOAc). Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to separate the desired monobrominated product from any dibrominated by-product.[5]

Problem 2: Poor Regioselectivity in Bromination

Question: I am obtaining a mixture of bromoquinoline isomers. How can I direct the bromination to a specific position on the quinoline ring?

Answer: Achieving high regioselectivity in the bromination of quinolines is a significant challenge due to the multiple reactive sites on the heterocyclic ring.[1] The outcome of the reaction is influenced by both the electronic properties of the quinoline ring and the reaction conditions.

Causality and Strategic Solutions:

  • Directing Groups: The presence of activating or deactivating groups on the quinoline ring can strongly influence the position of bromination. For instance, electron-donating groups like hydroxyl (-OH) or methoxy (-OCH₃) at the C8 position direct bromination to the C5 and C7 positions.[3][5]

  • Catalysis: The use of specific catalysts can promote regioselective C-H activation and subsequent halogenation. For example, Rh(III) catalysts have been employed for the regioselective C8-bromination of quinoline N-oxides.[6]

  • Reaction Pathway Control: Different synthetic strategies can be employed to achieve regioselectivity. These include:

    • Direct C-H Bromination: This is the most straightforward approach, but often suffers from poor regioselectivity.[7]

    • Ring Construction: Building the quinoline ring with a pre-installed bromine atom at the desired position offers excellent regiocontrol.[7]

    • Electrophilic Cyclization: The cyclization of N-(2-alkynyl)aniline precursors can provide a robust route to 3-bromoquinolines.[7]

Visualization of Regioselective Synthesis Strategies

G cluster_0 Strategies for Regioselective Bromoquinoline Synthesis Direct_Bromination Direct C-H Bromination Mixture_of_Isomers Mixture_of_Isomers Direct_Bromination->Mixture_of_Isomers Often leads to Ring_Construction Ring Construction with Pre-installed Bromine Specific_Isomer Specific_Isomer Ring_Construction->Specific_Isomer Yields Electrophilic_Cyclization Electrophilic Cyclization of N-(2-alkynyl)aniline 3-Bromoquinoline 3-Bromoquinoline Electrophilic_Cyclization->3-Bromoquinoline Specifically for

Caption: Decision workflow for selecting a regioselective synthesis strategy.

Problem 3: Formation of Hydroxylated and N-Oxide Impurities

Question: My final product is contaminated with hydroxylated quinolines and/or quinoline N-oxides. What is the source of these impurities and how can I prevent their formation?

Answer: The formation of hydroxylated and N-oxide by-products is typically associated with oxidative processes that can occur during the synthesis or workup.

Causality and Strategic Solutions:

  • Hydroxylated Impurities: These can arise from the reaction of quinoline intermediates with hydroxyl radicals, which can be generated under certain reaction conditions, particularly in the presence of oxidizing agents and water.[8] To minimize their formation, ensure that the reaction is carried out under anhydrous conditions and that any oxidizing agents are used judiciously.

  • Quinoline N-Oxides: The nitrogen atom in the quinoline ring is nucleophilic and can be oxidized by various reagents, such as peracids or even during aerobic oxidation.[9]

    • Prevention: To prevent N-oxide formation, avoid harsh oxidizing conditions. If an oxidation step is necessary for another part of the molecule, consider protecting the quinoline nitrogen beforehand or choosing a milder, more selective oxidant. Protonating the nitrogen with a strong acid can also reduce its nucleophilicity and susceptibility to oxidation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinoline core?

A1: Several named reactions are foundational to quinoline synthesis:

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[10][11] It is a versatile but often highly exothermic reaction.

  • Doebner-von Miller Reaction: This is a reaction between an aniline and an α,β-unsaturated carbonyl compound, catalyzed by a Brønsted or Lewis acid, to produce a quinoline.[12]

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to yield a quinoline.[10]

Q2: How can I effectively purify my bromoquinoline product from unreacted starting materials and by-products?

A2: A multi-step purification strategy is often necessary:

  • Acid-Base Extraction: This technique leverages the basicity of the quinoline nitrogen. By dissolving the crude product in an organic solvent and washing with a dilute acid, the bromoquinoline and any unreacted quinoline will be extracted into the aqueous layer as their respective salts. The non-basic impurities will remain in the organic layer. The aqueous layer can then be basified to regenerate the free bases, which are then extracted back into an organic solvent.[13][14]

  • Column Chromatography: Silica gel chromatography is a powerful tool for separating compounds with different polarities. A carefully selected solvent system can effectively separate the desired bromoquinoline from isomers and other impurities.[13]

  • Recrystallization: If the bromoquinoline is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[13]

Data Summary: Comparison of Purification Methods

Purification MethodTypical Purity ImprovementAdvantagesDisadvantages
Acid-Base ExtractionRemoves non-basic impuritiesSimple, scalableDoes not separate compounds of similar basicity (e.g., quinoline and bromoquinoline)
Column ChromatographyHigh resolution separationVersatile, can separate isomersCan be time-consuming and require significant solvent volumes
RecrystallizationCan yield very high purityCost-effective for solidsNot suitable for oils or thermally labile compounds

Q3: What are the main challenges associated with the Skraup and Doebner-von Miller syntheses?

A3: Both of these classical methods have their drawbacks:

  • Skraup Synthesis: The reaction is notoriously exothermic and can be difficult to control on a large scale.[11] It also uses harsh acidic conditions which can be incompatible with sensitive functional groups.

  • Doebner-von Miller Reaction: A major side reaction is the polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, leading to the formation of tar and reducing the yield of the desired quinoline.[15]

Troubleshooting Flowchart for By-product Analysis

G Start By-product Detected Identify Identify By-product(s) (e.g., MS, NMR) Start->Identify Dibrominated Dibrominated or Polybrominated? Identify->Dibrominated Isomeric Isomeric Mixture? Dibrominated->Isomeric No Adjust_Stoichiometry Adjust Brominating Agent Stoichiometry and Temperature Dibrominated->Adjust_Stoichiometry Yes Oxidized Oxidized By-products (Hydroxylated, N-Oxide)? Isomeric->Oxidized No Modify_Conditions Modify Reaction Conditions (Catalyst, Solvent) Isomeric->Modify_Conditions Yes Other Other By-products Oxidized->Other No Control_Oxidation Use Anhydrous Conditions, Avoid Harsh Oxidants Oxidized->Control_Oxidation Yes

Caption: A troubleshooting flowchart for identifying and addressing by-product formation.

This technical support guide provides a framework for understanding and mitigating common side reactions in bromoquinoline synthesis. By applying these principles and protocols, researchers can enhance the efficiency and selectivity of their reactions, leading to higher yields and purer products.

References

Technical Support Center: Stability of 1-(7-Bromoquinolin-3-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Stability data for 1-(7-Bromoquinolin-3-yl)ethanone is not extensively available in the public domain. This guide is formulated based on fundamental chemical principles and data from analogous quinoline and ketone-containing compounds. All recommendations should be verified experimentally under your specific laboratory conditions.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. As with many complex organic molecules, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers anticipate and address potential stability issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My solution of this compound has turned yellow or brown.

Potential Causes:

  • Photodegradation: Quinoline derivatives are often sensitive to light.[1][2] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored byproducts.[1][2]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which may be accelerated by exposure to air (dissolved oxygen), trace metal impurities, or oxidizing agents in the solvent.[2][3] This can lead to the formation of N-oxides or other oxidized species.[3]

Troubleshooting & Resolution Protocol:

  • Light Protection: Immediately prepare a fresh solution and store it in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.[2]

  • Inert Atmosphere: If discoloration persists even with light protection, oxygen may be the culprit. Prepare your solution using a solvent that has been de-gassed by sparging with an inert gas like nitrogen or argon. Store the solution under an inert atmosphere.[2]

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Older or improperly stored solvents can contain impurities that promote degradation.

Issue 2: I'm observing new or unexpected peaks in my HPLC/LC-MS analysis.

Potential Causes:

  • Hydrolysis: The acetyl group (ethanone) may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield 7-bromoquinoline-3-carboxylic acid or other related products. While generally stable, ketones can undergo reactions under certain pH and temperature conditions.[4][5]

  • Solvent Reactivity: If you are using nucleophilic solvents (e.g., methanol, ethanol), there is a possibility of a reaction with the bromoquinoline core, especially if catalyzed by trace metals or carried out at elevated temperatures.[6][7]

Investigative Workflow:

start Unexpected Peak Observed check_blank Analyze Solvent Blank start->check_blank is_impurity Is the peak present in the blank? check_blank->is_impurity impurity Peak is a solvent impurity. Source new solvent. is_impurity->impurity Yes not_impurity Peak is a degradant. is_impurity->not_impurity No end Problem Resolved impurity->end check_ph Check pH of the Solution not_impurity->check_ph is_neutral Is the pH neutral? check_ph->is_neutral ph_degradation Possible acid/base hydrolysis. Buffer the solution to pH 7. is_neutral->ph_degradation No check_solvent Check Solvent Type is_neutral->check_solvent Yes ph_degradation->end is_nucleophilic Is the solvent nucleophilic (e.g., MeOH, EtOH)? check_solvent->is_nucleophilic solvent_reaction Possible reaction with solvent. Switch to aprotic solvent (e.g., ACN, DMSO, THF). is_nucleophilic->solvent_reaction Yes is_nucleophilic->end No solvent_reaction->end A This compound B Oxidation Products (e.g., N-oxide) A->B O2, light, metal ions C Photodegradation Products (e.g., hydroxylated quinolines) A->C UV/Visible Light D Hydrolysis Products (e.g., 7-bromoquinoline-3-carboxylic acid) A->D H+/OH-, H2O E Nucleophilic Substitution Products (e.g., reaction with solvent) A->E Nucleophilic Solvent (Nu-H)

References

Navigating the Purification of 1-(7-Bromoquinolin-3-yl)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(7-Bromoquinolin-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity in your experiments. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to not just follow steps, but to make informed decisions in the laboratory.

Understanding the Chemistry: The Synthesis and its Implications for Purification

The synthesis of this compound most likely proceeds via a Friedel-Crafts acylation of 7-bromoquinoline with an acetylating agent such as acetyl chloride or acetic anhydride, catalyzed by a Lewis acid like aluminum chloride.[1][2][3] Understanding this synthetic route is paramount as it directly informs the potential impurity profile of the crude product.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 7-bromoquinoline and the acetylating agent.

  • Positional Isomers: Acylation at other positions on the quinoline ring, although the 3-position is electronically favored.

  • Poly-acylated Products: Introduction of more than one acetyl group onto the quinoline ring.

  • Hydrolysis Products: If moisture is present, the acetylating agent can hydrolyze to acetic acid.

  • Complexes: The Lewis acid catalyst can form stable complexes with the product.

This guide will provide you with the tools to effectively remove these and other potential impurities.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed methods are recrystallization and silica gel column chromatography . The choice between them, or their sequential use, will depend on the specific impurity profile and the desired final purity of your compound. For a comprehensive overview of these techniques, refer to established organic chemistry resources.[4][5]

Q2: I'm observing an oiling out phenomenon during recrystallization instead of crystal formation. What should I do?

A2: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated and cooled too rapidly.[6] To address this:

  • Reheat and Dilute: Reheat the solution to dissolve the oil and add a small amount of additional "good" solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before any further cooling in an ice bath.

  • Solvent System Modification: If you are using a single solvent, consider switching to a mixed-solvent system. If you are already using one, adjust the ratio by adding more of the "good" solvent.[7]

Q3: My compound is streaking on the silica gel column. What is the cause and how can I fix it?

A3: Streaking of nitrogen-containing heterocyclic compounds like quinolines on silica gel is a common issue. It is often caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.[8] To mitigate this:

  • Deactivate the Silica Gel: Add a small amount (0.5-1%) of a tertiary amine like triethylamine to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase such as neutral or basic alumina.[8]

Q4: I am struggling to separate isomers of this compound. How can I improve the separation?

A4: Isomers often have very similar polarities, making their separation by column chromatography challenging.[5] To enhance resolution:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] Aim for an Rf value of around 0.2-0.3 for your target compound to achieve good separation.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better separate closely eluting compounds.

  • Column Dimensions: Use a longer and narrower column to increase the theoretical plates and improve separation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at cold temperatures. Perform small-scale solubility tests to find the optimal solvent or mixed-solvent system.[7]
Premature crystallization during hot filtration.Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
Colored Impurities in Final Product Presence of highly conjugated byproducts or degradation products.Treat the hot solution with a small amount of activated charcoal before filtration. Be aware that this may slightly reduce your yield as some product may also be adsorbed.[6]
Compound Won't Elute from Column The eluent is not polar enough.Gradually increase the polarity of your mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. A small amount of methanol can be added to the eluent for very polar compounds.[10]
Co-elution of Impurities The polarity of the eluent is too high, or the impurity has a very similar polarity to the product.Decrease the polarity of the eluent. Use a shallower solvent gradient during column chromatography. Consider using a different stationary phase, such as alumina.[5][8]

Experimental Protocols

The following are detailed, step-by-step protocols for the two primary purification methods.

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined through small-scale trials. Polar solvents such as ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane are good starting points.[4][7]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hotplate with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for purification by flash column chromatography. The eluent system should be optimized beforehand using TLC.[4][9]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-adsorbed silica onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Gradient (Optional but Recommended): Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20, 50:50, etc.) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

To further clarify the decision-making process and experimental procedures, the following diagrams are provided.

Purification_Workflow Crude Crude this compound Assess Assess Impurity Profile (TLC/NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High concentration of a single impurity Column Column Chromatography Assess->Column Multiple impurities or isomers Recrystallization->Column Further purification needed Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Workflow start Start Purification issue Issue Encountered Oiling Out Streaking on Column Low Yield start->issue solution Apply Solution Adjust Solvent/Cooling Add Triethylamine/Change Stationary Phase Optimize Solvent Volume/Check Transfers issue:f1->solution:f1 issue:f2->solution:f2 issue:f3->solution:f3 check Check Purity solution->check check->issue Purity Not OK end Pure Product check->end Purity OK

Caption: A logical troubleshooting workflow for common purification issues.

References

Technical Support Center: Resolving Poor Solubility of Bromoquinoline Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling bromoquinoline reagents. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their synthetic work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common hurdles and ensure the success of your reactions.

Introduction: The Challenge of Bromoquinoline Solubility

Bromoquinolines are invaluable building blocks in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to construct complex molecular architectures.[1] However, their often planar, aromatic structure can lead to poor solubility in many common organic solvents, posing a significant challenge for achieving homogeneous reaction conditions and consistent results. This guide will walk you through various strategies to mitigate these solubility issues, from simple solvent adjustments to more advanced techniques.

Frequently Asked Questions (FAQs)

Q1: Why are my bromoquinoline reagents not dissolving in my reaction solvent?

A1: The poor solubility of bromoquinoline derivatives often stems from their rigid, aromatic structure which can lead to strong crystal lattice energy.[2] This means more energy is required to break apart the solid crystal and dissolve it. Additionally, the polarity of the bromoquinoline may be mismatched with the chosen solvent. For instance, while some bromoquinolines are soluble in polar aprotic solvents like acetone and THF, others may require different solvent systems.[1]

Q2: Can I simply heat the reaction to improve solubility?

A2: Increasing the temperature is a common and often effective method to enhance the solubility of many solid reagents.[3] For most solids, the dissolution process is endothermic, meaning that applying heat provides the necessary energy to break the crystal lattice bonds.[3] However, it is crucial to consider the thermal stability of your reactants, catalysts, and the boiling point of your solvent. Some reactions may also have temperature-dependent side reactions, so careful optimization is necessary.[4]

Q3: What are co-solvents and how can they help with bromoquinoline solubility?

A3: Co-solvents are a mixture of two or more miscible solvents used to fine-tune the polarity of the reaction medium. This technique is highly effective for dissolving nonpolar compounds in a polar solvent system or vice-versa.[5][6] By blending solvents, you can create a system with an intermediate polarity that better matches the solute, thereby improving solubility.[7] For example, in Suzuki-Miyaura couplings, a mixture of a nonpolar solvent like dioxane with a polar solvent like water is often used.[8]

Q4: Are there any alternatives to traditional organic solvents for dissolving bromoquinolines?

A4: Yes, ionic liquids (ILs) are emerging as "green" and highly effective alternatives.[6] ILs are salts that are liquid at or near room temperature and can have high solvating potential for a wide range of organic compounds, including quinoline derivatives.[9][10] Their unique properties, such as negligible vapor pressure and high thermal stability, make them attractive for various chemical transformations.[10]

Q5: My bromoquinoline is soluble, but my reaction still fails. What could be the issue?

A5: Solubility is just one piece of the puzzle. If your bromoquinoline is in solution but the reaction is not proceeding, consider other factors such as the choice of catalyst, base, and the presence of any inhibiting impurities. For instance, in a Suzuki-Miyaura coupling, the palladium catalyst, ligand, and base are all critical for success.[8][11] Ensure all reagents are pure and the reaction is performed under an inert atmosphere if required.[8]

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

This section provides a systematic approach to troubleshooting and resolving solubility issues with bromoquinoline reagents in your reactions.

Problem 1: Bromoquinoline Reagent Does Not Dissolve at Room Temperature

Potential Causes:

  • Insufficient solvent volume.

  • Mismatched solvent polarity.

  • High crystal lattice energy of the bromoquinoline.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for insoluble bromoquinoline reagents.

Detailed Steps & Explanations:

  • Increase Solvent Volume: Before making significant changes, ensure you are using a sufficient amount of solvent. Highly concentrated reactions can sometimes lead to precipitation.

  • Systematic Solvent Screening: Prepare small-scale solubility tests with your bromoquinoline in a range of solvents with varying polarities (e.g., toluene, THF, 1,4-dioxane, DMF, DMSO).[11] This empirical approach is often the quickest way to identify a suitable solvent.

  • Employ a Co-solvent System: If a single solvent is not effective, try a binary or even ternary co-solvent system. For example, a mixture of an etheral solvent (like THF or dioxane) with an alcohol (like n-butanol) or water can be effective in many cross-coupling reactions.[11]

  • Increase Reaction Temperature: Gently warm the mixture to see if the bromoquinoline dissolves. Many reactions involving bromoquinolines are run at elevated temperatures (e.g., 80-90 °C for Suzuki couplings).[8] Always monitor for any signs of degradation.

  • Consider Advanced Techniques: If the above methods fail, more advanced strategies may be necessary.

    • Ionic Liquids: These can be excellent solvents for a wide range of organic molecules and can enhance reaction rates.[9][10]

    • Phase-Transfer Catalysis (PTC): This technique is useful for reactions where reactants are in different phases. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of one reactant into the phase of the other, enabling the reaction to proceed.[12][13]

Problem 2: Product or Intermediate Precipitates During the Reaction

Potential Causes:

  • The product has lower solubility in the reaction solvent than the starting material.

  • A change in the polarity of the reaction mixture as the reaction progresses.

  • The reaction temperature is too low to maintain solubility of all components.

Troubleshooting Steps:

  • Add a Co-solvent: If you observe precipitation mid-reaction, adding a small amount of a co-solvent in which the product is more soluble can help.

  • Increase Temperature: If thermally permissible, increasing the reaction temperature can help keep all components in solution.

  • Solvent Choice Re-evaluation: For future reactions, consider choosing a solvent system that can accommodate the solubility of both the starting materials and the final product.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Poorly Soluble Bromoquinoline

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling where the bromoquinoline has limited solubility.

Materials:

  • Bromoquinoline derivative

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the bromoquinoline, boronic acid, palladium catalyst, and base.[8]

  • Establish Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography.[8]

References

Technical Support Center: Catalyst Selection for Functionalizing the 1-(7-Bromoquinolin-3-yl)ethanone Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 1-(7-bromoquinolin-3-yl)ethanone core. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during catalytic cross-coupling reactions. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it is crucial for the development of novel therapeutics.[1][2][3] This resource addresses specific challenges in catalyst selection and reaction optimization for this particular substrate.

Troubleshooting Guide

This section addresses common problems encountered during the functionalization of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is resulting in very low or no yield. What are the primary factors to investigate?

Answer: Low or non-existent yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. A systematic troubleshooting approach is essential.[4]

  • Catalyst and Ligand Integrity: The choice and quality of the palladium source and the ligand are paramount.[4][5]

    • Palladium Precatalyst: Ensure you are using a high-quality palladium precatalyst. For many cross-coupling reactions, modern precatalysts that readily generate the active Pd(0) species are more reliable than traditional sources like Pd(OAc)₂.[6][7]

    • Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates like heteroaromatic bromides, bulky, electron-rich phosphine ligands are often necessary.[5][8] Consider ligands like XPhos, SPhos, or Josiphos-type ligands, which have proven effective in various cross-coupling reactions.[9]

  • Reaction Conditions:

    • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[4] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Solvent and Base Purity: The presence of water or other impurities in your solvent and base can significantly hinder the reaction. Use anhydrous solvents and ensure your base is of high purity. For Suzuki reactions, a common solvent system is a mixture of an organic solvent like toluene or 1,4-dioxane with an aqueous base solution.[9][10] For Buchwald-Hartwig aminations, anhydrous aprotic solvents are typically preferred.[11]

    • Base Strength and Solubility: The choice of base is critical. For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[9][10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[11] The solubility of the base in the reaction medium can also impact the reaction rate.

  • Substrate-Specific Issues:

    • Competing Reactions: The acetyl group at the 3-position can potentially influence the electronic properties of the quinoline ring. While the primary site of reaction is the C-Br bond, consider the possibility of side reactions.

    • In-situ Halogen Exchange: For particularly unreactive aryl bromides, an in-situ conversion to the more reactive aryl iodide can sometimes be a successful strategy.[12][13][14]

Issue 2: Catalyst Deactivation or Decomposition

Question: My reaction starts but then stalls, suggesting catalyst deactivation. What could be the cause and how can I mitigate it?

Answer: Catalyst deactivation is a common pitfall. Several factors can contribute to the loss of catalytic activity.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Using bulky, sterically hindered ligands can often improve catalyst stability.[5][8]

  • Formation of Inactive Palladium Species: The formation of palladium black (colloidal palladium) is a visual indicator of catalyst decomposition. This can be caused by a variety of factors, including impurities or an inappropriate ligand-to-metal ratio.

  • Troubleshooting Steps:

    • Increase Ligand-to-Metal Ratio: In some cases, a slight excess of the phosphine ligand can help stabilize the active catalytic species.

    • Use of Precatalysts: Modern palladium precatalysts are often more stable and lead to a more controlled generation of the active Pd(0) species, reducing the likelihood of decomposition.[6]

    • Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration may help preserve the catalyst's activity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for functionalizing the this compound core.

Question 1: Which type of palladium catalyst is best for Suzuki-Miyaura coupling with this compound?

Answer: For Suzuki-Miyaura reactions involving heteroaromatic bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective.[9]

  • Recommended Starting Points:

    • Catalyst: Pd(OAc)₂ or a preformed palladium complex like Pd(PPh₃)₄.

    • Ligand: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl phosphines (e.g., dppf) are excellent choices.[9]

    • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[9][10]

    • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typical.[9][10]

Question 2: What is the recommended catalyst system for a Buchwald-Hartwig amination on this substrate?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[15][16] The choice of catalyst and ligand is crucial for success.[17]

  • Key Considerations:

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[11]

    • Ligand: Bulky, electron-rich biaryl phosphine ligands are essential. Ligands like XPhos, RuPhos, or Josiphos-type ligands have shown broad applicability.[11]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[11]

    • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary.

Question 3: Can I use the same catalyst for Sonogashira or Heck couplings with this compound?

Answer: While there is some overlap in the types of palladium catalysts used, Sonogashira and Heck reactions have their own specific requirements.

  • Sonogashira Coupling: This reaction typically requires a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[18][19][20] An amine base, such as triethylamine or diisopropylamine, is also used.[21]

  • Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene.[22][23] Common catalysts include Pd(OAc)₂ or PdCl₂ with phosphine ligands like PPh₃ or P(o-tolyl)₃.[22][24] A base, typically an amine like triethylamine, is also required.[22]

Data Presentation

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions of this compound

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5-2)Toluene80-110
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃N (2-3)THF50-80
Heck Pd(OAc)₂ (2-5)P(o-tolyl)₃ (4-10)Et₃N (1.5-2)DMF or Acetonitrile80-120

Note: These are general starting points and may require optimization for specific substrates and coupling partners.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., SPhos).

  • Add the base (e.g., K₃PO₄).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene and water).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst Selection Workflow

G cluster_start Define Reaction Type cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C alkyne) Start Desired Functionalization (C-C, C-N, C-alkyne, etc.) Suzuki_Catalyst Pd(OAc)₂ or Pd(PPh₃)₄ Start->Suzuki_Catalyst Boronic Acid Buchwald_Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Start->Buchwald_Catalyst Amine Sonogashira_Catalyst PdCl₂(PPh₃)₂ + CuI Start->Sonogashira_Catalyst Terminal Alkyne Suzuki_Ligand Bulky Phosphines (XPhos, SPhos, dppf) Suzuki_Catalyst->Suzuki_Ligand Suzuki_Base K₂CO₃, Cs₂CO₃, K₃PO₄ Suzuki_Ligand->Suzuki_Base Buchwald_Ligand Bulky Biaryl Phosphines (XPhos, RuPhos) Buchwald_Catalyst->Buchwald_Ligand Buchwald_Base NaOtBu, LHMDS Buchwald_Ligand->Buchwald_Base Sonogashira_Base Amine Base (Et₃N) Sonogashira_Catalyst->Sonogashira_Base

Caption: Decision workflow for initial catalyst system selection.

Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition (Ar-X) PdII Lₙ(Ar)Pd(II)X Pd0->PdII Ar-X OxAdd->PdII Transmetal Transmetalation (Nu-M) PdII_Nu Lₙ(Ar)Pd(II)Nu PdII->PdII_Nu Nu-M Transmetal->PdII_Nu PdII_Nu->Pd0 Ar-Nu RedElim Reductive Elimination Product Ar-Nu RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-(7-Bromoquinolin-3-yl)ethanone using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR characterization of 1-(7-Bromoquinolin-3-yl)ethanone , a substituted quinoline of interest in medicinal chemistry.

This guide moves beyond a simple recitation of spectral data. Here, we delve into the causality behind the observed chemical shifts and coupling constants, drawing comparisons with structurally related analogues to provide a deeper understanding of substituent effects on the quinoline scaffold. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies to their own work.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a recurring motif in a vast array of biologically active natural products and synthetic molecules.[1] Its presence in well-known drugs such as the antimalarials chloroquine and quinine underscores its importance as a pharmacophore.[1] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. Understanding the precise placement and electronic influence of these substituents is critical, and NMR spectroscopy is the primary tool for this purpose.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its proton environment. The spectrum, acquired in deuterated chloroform (CDCl₃), reveals characteristic signals for the aromatic protons of the quinoline ring system and the methyl protons of the acetyl group.[2][3]

Key Spectral Features:

  • Aromatic Region (δ 7.5 - 9.5 ppm): The protons on the quinoline ring appear in this downfield region due to the deshielding effect of the aromatic ring current. The presence of the electronegative nitrogen atom and the bromine substituent further influences the chemical shifts of adjacent protons.

  • Methyl Protons (δ ~2.7 ppm): A sharp singlet corresponding to the three protons of the acetyl methyl group is observed. Its chemical shift is indicative of a methyl ketone.

Detailed Peak Assignments:

ProtonMultiplicityChemical Shift (δ, ppm)Rationale
H-2Doublet~9.3Highly deshielded due to its position alpha to the nitrogen and adjacent to the electron-withdrawing acetyl group.
H-4Doublet~8.8Also significantly deshielded by the adjacent nitrogen and the acetyl group.
H-5Doublet~8.1Influenced by the bicyclic ring system.
H-6Doublet of Doublets~7.8Shows coupling to both H-5 and H-8.
H-8Doublet~8.3Deshielded due to the "peri" interaction with the nitrogen lone pair.
-COCH₃Singlet~2.7Characteristic chemical shift for a methyl ketone.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Comparative ¹H NMR Analysis

To fully appreciate the electronic effects of the bromo and acetyl substituents, a comparison with the ¹H NMR spectra of quinoline, 7-bromoquinoline, and 3-acetylquinoline is highly instructive.

CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)
Quinoline~8.9~7.4~8.1~7.7~8.1
7-Bromoquinoline~8.9~7.4~8.1-~8.3
3-Acetylquinoline~9.3-~8.8~7.8~8.1
This compound ~9.3 - ~8.8 - ~8.3

Insights from Comparative Data:

  • Effect of the Acetyl Group: The introduction of the electron-withdrawing acetyl group at the 3-position in 3-acetylquinoline and the target compound causes a significant downfield shift of the H-2 and H-4 protons compared to quinoline and 7-bromoquinoline. This is due to the deshielding effect of the carbonyl group.

  • Effect of the Bromo Group: The bromine atom at the 7-position in 7-bromoquinoline and the target compound leads to a downfield shift of the H-8 proton compared to quinoline and 3-acetylquinoline. This is a result of the electron-withdrawing inductive effect of the bromine atom.

¹³C NMR Spectral Analysis of this compound

While an experimental ¹³C NMR spectrum for this compound was not found in the searched literature, a predicted spectrum can be derived based on established substituent effects on the quinoline ring system. The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Predicted Key Spectral Features:

  • Carbonyl Carbon (δ > 190 ppm): The carbonyl carbon of the acetyl group is expected to be the most downfield signal due to its sp² hybridization and direct attachment to an electronegative oxygen atom.

  • Aromatic Carbons (δ 120-150 ppm): The nine carbons of the quinoline ring will resonate in this region. The chemical shifts will be influenced by their position relative to the nitrogen atom and the bromo and acetyl substituents.

  • Methyl Carbon (δ ~25-30 ppm): The carbon of the acetyl methyl group will appear in the upfield region of the spectrum.

Comparative ¹³C NMR Analysis

A comparison with the ¹³C NMR data of quinoline, 7-bromoquinoline, and a related acetyl-substituted quinoline provides a basis for the predicted chemical shifts of the target compound.

CarbonQuinoline (δ, ppm)7-Bromoquinoline (δ, ppm)3-Acetyl-Substituted Quinoline (Predicted, δ, ppm)This compound (Predicted, δ, ppm)
C-2~150.2~150.8~152~152
C-3~121.1~121.5~135~135
C-4~135.9~136.2~134~134
C-4a~127.8~128.5~128~129
C-5~126.5~128.3~128~129
C-6~129.4~131.8~129~132
C-7~127.6~122.5 (C-Br)~128~123 (C-Br)
C-8~129.4~130.5~130~131
C-8a~148.2~148.0~148~148
-C OCH₃--~197~197
-COC H₃--~27~27

Rationale for Predicted Shifts:

  • The chemical shifts for the pyridine ring carbons (C-2, C-3, C-4) are primarily influenced by the acetyl group, leading to a downfield shift for C-2 and C-4 and a significant downfield shift for the substituted C-3.

  • The chemical shifts for the carbocyclic ring carbons are affected by the bromine substituent, most notably causing a downfield shift for the ipso-carbon (C-7) and influencing the shifts of the adjacent carbons (C-6 and C-8).

Experimental Protocol for NMR Data Acquisition

The following is a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted quinolines.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]

  • Ensure the solution is homogeneous and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

  • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak (CHCl₃ at δ 7.26 ppm) is often used for referencing the ¹H spectrum.[2]

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • For ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are generally required. The spectral width is typically set to 200-250 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃ at δ 77.16 ppm for ¹³C NMR) or the internal standard (TMS at δ 0.00 ppm).

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for the structural characterization of a substituted quinoline using NMR spectroscopy.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Confirmation Purified_Compound Purified Compound Dissolution Dissolution in CDCl3 Purified_Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition Processing Fourier Transform, Phasing, Baseline Correction H1_Acquisition->Processing C13_Acquisition->Processing Referencing Chemical Shift Referencing Processing->Referencing Peak_Assignment Peak Assignment Referencing->Peak_Assignment Comparative_Analysis Comparative Analysis with Related Compounds Peak_Assignment->Comparative_Analysis Final_Structure Final Structure Confirmation Comparative_Analysis->Final_Structure

Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive NMR characterization of this compound, supported by a comparative analysis with related quinoline derivatives, provides a robust and detailed understanding of its molecular structure. The presented ¹H NMR data, coupled with a well-reasoned prediction of the ¹³C NMR spectrum, offers a solid foundation for the identification and further study of this compound. The detailed experimental protocol and workflow diagram serve as a practical guide for researchers in the field, ensuring the acquisition of high-quality, reliable NMR data for the confident structural elucidation of novel chemical entities.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Synthesized Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bromoquinoline Characterization in Drug Discovery

Bromoquinolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic applications, including anticancer and antimicrobial agents. The precise substitution of bromine on the quinoline ring system significantly influences the pharmacological activity, metabolic stability, and overall suitability of a drug candidate. Consequently, the unambiguous structural confirmation and purity assessment of synthesized bromoquinolines are paramount for advancing drug development programs. Erroneous structural assignments or the presence of uncharacterized impurities can lead to misleading biological data, wasted resources, and potential safety concerns.

This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the characterization of synthesized bromoquinolines. As a Senior Application Scientist, my objective is to offer not just a protocol, but a logical framework for why HRMS is a superior technique for this specific application, supported by experimental insights and comparative data.

The Unparalleled Power of HRMS in Bromoquinoline Analysis

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in pharmaceutical analysis due to its exceptional mass accuracy and resolving power.[1][2] Unlike low-resolution mass spectrometry, which provides nominal mass information, HRMS can measure the mass of a molecule with an accuracy of less than 5 parts per million (ppm).[3][4] This high mass accuracy allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identity.

For bromoquinolines, HRMS offers two distinct advantages:

  • Unambiguous Molecular Formula Determination: The high mass accuracy of HRMS allows for the confident assignment of the elemental composition of the synthesized bromoquinoline, distinguishing it from other potential isobaric (same nominal mass) impurities.

  • Characteristic Isotopic Pattern of Bromine: Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks of nearly equal intensity separated by 2 m/z units. This "M, M+2" signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Comparative Analysis: HRMS vs. Alternative Techniques

While other analytical techniques are available for the characterization of synthesized compounds, they each have limitations when compared to HRMS for the specific analysis of bromoquinolines.

TechniquePrincipleAdvantages for Bromoquinoline AnalysisLimitations for Bromoquinoline Analysis
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and resolution.Unambiguous molecular formula determination. Characteristic bromine isotopic pattern confirmation. High sensitivity for impurity detection.[1][5] Provides structural information through fragmentation.[6]Higher instrument cost compared to other techniques.
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity, detection by UV absorbance.Excellent for purity assessment and quantification of the main component. Robust and widely available.Limited structural information. Co-eluting impurities with similar UV spectra can be missed. Requires a reference standard for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass spectrometry.High sensitivity for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile bromoquinolines. Derivatization may be required.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance of atomic nuclei.Provides detailed structural information. Can be used for absolute purity determination without a specific reference standard.Lower sensitivity compared to HRMS. Requires larger sample amounts. May not detect impurities present at very low levels.

Experimental Protocol: LC-HRMS Analysis of a Synthesized Bromoquinoline

This protocol outlines a general procedure for the analysis of a synthesized bromoquinoline using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized bromoquinoline.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for N-heterocyclic compounds.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is required for high-resolution analysis.

  • Scan Range: A scan range of m/z 100-1000 is typically sufficient for bromoquinolines and their potential fragments.

  • Resolution: Set the instrument to a resolution of at least 30,000.

  • Data Acquisition: Acquire both full scan MS data and data-dependent MS/MS (tandem mass spectrometry) data to obtain fragmentation information for structural confirmation.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the LC-HRMS analysis of a synthesized bromoquinoline.

workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis synthesis Synthesized Bromoquinoline dissolution Dissolution & Dilution synthesis->dissolution filtration Filtration dissolution->filtration injection Injection filtration->injection column C18 Column injection->column elution Gradient Elution column->elution ionization ESI Source elution->ionization mass_analyzer Mass Analyzer (TOF/Orbitrap) ionization->mass_analyzer detection Detection mass_analyzer->detection ms_spectrum Full Scan MS detection->ms_spectrum msms_spectrum MS/MS Spectrum detection->msms_spectrum interpretation Structural Confirmation & Purity Assessment ms_spectrum->interpretation msms_spectrum->interpretation

Caption: A flowchart of the LC-HRMS workflow for bromoquinoline analysis.

Decoding the Fragmentation Pattern: A Key to Structural Confirmation

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is highly dependent on the structure of the molecule. For a representative bromoquinoline, such as 6-bromoquinoline, the following fragmentation pathways can be proposed based on the general fragmentation of quinoline and related heterocyclic systems.[6]

The primary fragmentation is expected to be the loss of the bromine radical, followed by the characteristic fragmentation of the quinoline ring system, such as the loss of HCN.

fragmentation parent [M+H]+ (m/z 208/210) 6-Bromoquinolinium frag1 [M+H-Br]+ (m/z 129) Quinolinium parent->frag1 - Br• frag2 [M+H-Br-HCN]+ (m/z 102) Benzene-type fragment frag1->frag2 - HCN

Caption: Proposed fragmentation pathway for 6-bromoquinoline in ESI-HRMS.

Conclusion: The Authoritative Choice for Bromoquinoline Analysis

In the rigorous landscape of pharmaceutical development, the adoption of the most informative and reliable analytical techniques is not just a matter of best practice, but a necessity for success. For the structural characterization and purity assessment of synthesized bromoquinolines, High-Resolution Mass Spectrometry stands out as the authoritative choice. Its ability to provide unambiguous elemental composition, coupled with the characteristic isotopic signature of bromine and the rich structural information from fragmentation analysis, offers a level of confidence that is unmatched by other techniques. While methods like HPLC and qNMR have their roles in a comprehensive analytical workflow, HRMS provides the definitive data required to confidently advance a bromoquinoline-based drug candidate through the development pipeline.

References

A Comparative Guide to Purity Assessment of 1-(7-Bromoquinolin-3-yl)ethanone: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug discovery and development, the quality of each component is paramount. Pharmaceutical intermediates, such as 1-(7-Bromoquinolin-3-yl)ethanone, are the foundational building blocks for Active Pharmaceutical Ingredients (APIs). The purity of these intermediates directly influences the safety, efficacy, and stability of the final drug product.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield in subsequent synthetic steps, and potentially introduce toxic or immunogenic entities into the API.[1] Therefore, a robust, accurate, and validated analytical methodology for purity assessment is not merely a quality control measure but a cornerstone of successful pharmaceutical development.

This guide provides an in-depth technical comparison of analytical methods for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed experimental protocol, and objectively compare the performance of HPLC with orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Part 1: The Workhorse Method: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity testing in the pharmaceutical industry, prized for its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[2][3] For an analyte like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices: A Scientifically Grounded Approach

The development of a robust HPLC method is a systematic process, where each parameter is chosen to achieve optimal separation and detection of the main compound from potential impurities.

  • Column Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This is a versatile, nonpolar phase that provides excellent retention and separation for moderately polar heterocyclic compounds like quinoline derivatives based on their hydrophobicity.[4] The goal is to retain the main analyte sufficiently while allowing for the resolution of both more polar and less polar impurities.

  • Mobile Phase Strategy: A gradient elution using a mixture of an aqueous solvent (Phase A) and an organic solvent like acetonitrile (Phase B) is employed. This approach is superior to an isocratic method for purity analysis as it can effectively separate a wide range of impurities with varying polarities that may be present, from unreacted starting materials to dimeric byproducts.[5]

  • Mobile Phase Additive: 0.1% formic acid is added to both mobile phases. This serves a dual purpose: it controls the pH to ensure consistent ionization states of the analyte and any ionizable impurities, leading to sharper, more symmetrical peaks. Secondly, it provides a source of protons, which makes the method compatible with mass spectrometry (LC-MS) for peak identification if needed.[4]

  • Detector and Wavelength: The quinoline ring system in the target molecule contains a strong chromophore, making UV detection highly suitable. A detection wavelength of 254 nm is a common choice for aromatic systems, offering a good balance of sensitivity for the main compound and a broad range of potential aromatic impurities.

Experimental Protocol: HPLC Purity of this compound

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, HPLC grade water, and formic acid (≥99%).

  • Sample: this compound.

  • Methanol (HPLC grade) for sample dissolution.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10.0 mL of methanol to obtain a concentration of 0.5 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Perform a blank injection (methanol) to ensure no carryover or system contamination.

  • Inject the sample solution and acquire the chromatogram for 30 minutes.

5. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Framework (ICH Q2(R2))

To ensure this method is fit for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Part 2: A Comparative Analysis of Orthogonal Purity Assessment Techniques

While HPLC is a powerful tool, a comprehensive purity profile often requires orthogonal methods—techniques that separate and detect compounds based on different chemical or physical principles.[8] This approach provides a more complete picture of a sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a premier technique for analyzing volatile and semi-volatile compounds.[9][10] It separates components based on their boiling points and interaction with a stationary phase, with subsequent detection by a mass spectrometer, which provides structural information.

  • Principle of Operation: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on volatility and polarity. The mass spectrometer then ionizes the eluted components, providing a mass spectrum that can be used for identification.[10]

  • Applicability for this compound:

    • Primary Use: Ideal for detecting and quantifying volatile impurities such as residual solvents (e.g., toluene, DMF) from the synthesis or purification process.[11]

    • Main Analyte: The target compound has a relatively high boiling point and may require high inlet temperatures, which could risk thermal degradation. It is generally less suitable for the primary purity assessment of the main component compared to HPLC.

  • Advantages: Unmatched for identifying unknown volatile impurities through mass spectral library matching. Extremely high sensitivity for volatile organic compounds.

  • Limitations: Not suitable for non-volatile or thermally labile impurities. The high molecular weight of the target compound makes it less amenable to GC than to HPLC.[12]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method capable of determining absolute purity without the need for a specific reference standard of the analyte.[13][14]

  • Principle of Operation: The integral of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[15] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[14]

  • Applicability for this compound:

    • Primary Use: To assign an absolute purity value to a reference standard or a final batch of the intermediate. It provides an orthogonal check on the purity value obtained by HPLC.

  • Advantages:

    • Provides an absolute purity value (mass/mass %).[8]

    • Non-destructive, allowing the sample to be recovered.

    • Provides structural information on both the analyte and any impurities present, aiding in their identification.

  • Limitations:

    • Lower sensitivity compared to HPLC, making it difficult to detect impurities below the ~0.1% level.

    • Requires a high-purity, stable internal standard that does not have signals overlapping with the analyte.

    • Complex mixtures can lead to overlapping signals, complicating quantification.

Part 3: Data-Driven Comparison and Visual Workflows

The choice of analytical technique is dictated by the specific question being asked. The following table provides a direct comparison to guide the researcher.

Comparative Summary of Purity Assessment Methods
FeatureHPLC-UVGC-MSqNMR
Primary Application Quantitative purity of the main component and non-volatile impurities.Identification and quantification of volatile impurities (e.g., residual solvents).[9]Absolute purity determination; structural confirmation of impurities.[13]
Principle Differential partitioning between liquid and solid phases.Differential partitioning between gas and solid/liquid phases.Nuclear spin resonance in a magnetic field.
Quantitation Type Relative (Area %)Relative or Quantitative (with standards)Absolute (with internal standard)[14]
Sensitivity High (ng to pg range)Very High for volatiles (pg to fg range)Moderate (µg to mg range)
Throughput HighHighLow to Medium
Key Advantage Robust, versatile, and the industry standard for API purity.[3]Gold standard for volatile impurity and residual solvent analysis.[11]Primary method for absolute purity; no analyte-specific standard needed.[8]
Key Limitation Requires reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity; potential for signal overlap.
Visualizing the Analytical Workflow

Diagrams created using Graphviz provide a clear, logical flow for the experimental processes and decision-making.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Prepare Sample (0.5 mg/mL in Methanol) filter_sample 3. Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample prep_mobile 2. Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) equilibrate 4. Equilibrate System (30% B, stable baseline) filter_sample->equilibrate inject 5. Inject Sample (10 µL) equilibrate->inject run_grad 6. Run Gradient Program (30 min) inject->run_grad integrate 7. Integrate Peaks run_grad->integrate calculate 8. Calculate Purity (Area % Method) integrate->calculate report 9. Generate Report calculate->report caption Figure 1: Step-by-step workflow for the HPLC purity analysis.

Caption: Figure 1: Step-by-step workflow for the HPLC purity analysis.

Decision_Tree start Purity Assessment Required for This compound q1 What is the primary goal? start->q1 ans1_routine Routine Purity & Impurity Profile q1->ans1_routine ans1_volatile Volatile Impurities / Residual Solvents q1->ans1_volatile ans1_absolute Absolute Purity / Reference Standard q1->ans1_absolute method_hplc Primary Method: HPLC-UV ans1_routine->method_hplc method_gcms Primary Method: GC-MS ans1_volatile->method_gcms method_qnmr Primary Method: qNMR ans1_absolute->method_qnmr complement Complementary analysis with GC-MS (volatiles) and/or qNMR (absolute value) for a comprehensive profile. method_hplc->complement caption Figure 2: Decision tree for selecting the appropriate purity analysis method.

Caption: Figure 2: Decision tree for selecting the appropriate purity analysis method.

Conclusion

For assessing the purity of the pharmaceutical intermediate this compound, a well-developed and validated reversed-phase HPLC method stands as the most robust and reliable primary technique. It provides excellent resolution and quantification for the main component and potential non-volatile, process-related impurities.

However, a complete and scientifically sound purity assessment relies on an orthogonal approach. GC-MS is indispensable for the critical analysis of residual solvents and other volatile impurities, which are outside the scope of HPLC analysis. Concurrently, qNMR offers the unique advantage of providing an absolute purity value, serving as a powerful tool for qualifying reference standards and confirming the results obtained from chromatographic methods. The strategic integration of these three techniques—HPLC, GC-MS, and qNMR—provides a comprehensive and trustworthy purity profile, ensuring the quality and safety of this critical pharmaceutical building block.

References

Comparing the reactivity of 3-acyl vs. other positions on the bromoquinoline ring

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 3-Acylbromoquinolines

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of this privileged heterocycle is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.[3] Among the various functionalized quinolines, bromoquinolines are exceptionally valuable as versatile synthetic intermediates, particularly for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[4][5]

This guide provides an in-depth technical comparison of the reactivity of the 3-acylbromoquinoline scaffold against bromoquinolines substituted at other positions. The presence of a potent electron-withdrawing acyl group at the C3-position profoundly alters the electronic landscape of the quinoline ring, creating unique reactivity profiles that can be strategically exploited. We will explore these differences through the lens of fundamental reaction mechanisms, supported by comparative experimental data and detailed protocols.

The Electronic Landscape: How the 3-Acyl Group Modulates Reactivity

The reactivity of the quinoline ring is inherently polarized. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene ring is comparatively electron-rich and behaves more like a typical aromatic system.

The introduction of a bromine atom, a moderately deactivating group, and an acyl group, a strongly deactivating and electron-withdrawing group (EWG), further influences this electronic character.[6]

  • Positions on the Pyridine Ring (e.g., 2-Bromo, 4-Bromo): These positions are electronically activated towards nucleophilic aromatic substitution (SNA) by the ring nitrogen. The C-Br bond is polarized and susceptible to cleavage.

  • Positions on the Benzene Ring (e.g., 5-, 6-, 7-, 8-Bromo): These positions are less influenced by the pyridine nitrogen and their reactivity in nucleophilic substitutions is generally lower, unless activated by other EWGs.

  • The 3-Acylbromoquinoline System: The placement of a strong EWG like an acyl group at the C3 position dramatically alters the ring's reactivity. While not directly in conjugation with the C2 or C4 positions typically activated by the nitrogen, the acyl group exerts a powerful inductive and mesomeric withdrawing effect. This effect significantly enhances the electrophilicity of the entire ring system, making it exceptionally ripe for nucleophilic attack and influencing the energetics of organometallic reaction cycles.

Below is a diagram illustrating the fundamental structure of the quinoline ring system.

G cluster_quinoline Quinoline Ring System cluster_pyridine Pyridine Ring cluster_benzene Benzene Ring C2 2 C3 3 C2->C3 C4 4 C3->C4 C4a 4a C4->C4a C5 5 C6 6 C5->C6 C7 7 C6->C7 C8 8 C7->C8 C8a 8a C8->C8a N1 1 (N) N1->C2 C4a->C5 C4a->N1 C8a->N1 C8a->C4a

Caption: Numbering convention for the quinoline heterocycle.

Comparative Reactivity in Key Transformations

The true measure of a building block's utility is its performance in a range of chemical transformations. We will now compare the reactivity of 3-acylbromoquinolines to other isomers in two critical classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorses of modern synthetic chemistry for constructing C-C, C-N, and C-O bonds.[7] The key step influenced by electronics is the initial oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. A more electron-deficient C-Br bond generally facilitates a faster rate of oxidative addition.

The strong electron-withdrawing nature of the 3-acyl group makes the C3-Br bond more electron-poor and thus more susceptible to oxidative addition compared to bromoquinolines with the halogen on the electron-richer benzene ring (positions 5, 6, 7, 8).

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Bromoquinoline IsomerCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations & Rationale
3-Acyl-6-Bromo Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O100~90%The acyl group activates the C-Br bond, leading to high yields under standard conditions.[8]
3-Bromo Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-110~75%Good reactivity, as the C3 position is on the electron-deficient pyridine ring.[8]
5-Bromo Pd(OAc)₂ / XPhosK₃PO₄Toluene100~85%Requires a more specialized (and often more active) ligand system for high efficiency as the C5-Br bond is less activated.
6-Bromo Pd(PPh₃)₄Na₂CO₃Toluene/MeOH80~70-80%Standard conditions are effective, but may require longer reaction times or higher catalyst loading compared to activated systems.[9]
8-Bromo Pd(dppf)Cl₂Cs₂CO₃Dioxane110~65%Steric hindrance from the peri-position can impede the reaction, often requiring stronger bases and higher temperatures.

Causality Behind Experimental Choices: The choice of a more electron-rich and bulky phosphine ligand (like XPhos) is often necessary for less reactive aryl bromides (e.g., 5-bromoquinoline). These ligands promote the reductive elimination step and stabilize the palladium catalyst, leading to higher turnover numbers. For the highly activated 3-acylbromoquinoline, a standard catalyst like Pd(dppf)Cl₂ is often sufficient, demonstrating its inherent reactivity.[8]

G reagents 1. Prepare Reagents - Bromoquinoline (1.0 equiv) - Boronic Acid (1.2 equiv) - Pd Catalyst (1-5 mol%) - Base (2.0 equiv) - Solvent setup 2. Reaction Setup - Add solids to oven-dried flask - Evacuate and backfill with Argon - Add degassed solvent and stir reagents->setup reaction 3. Thermal Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS setup->reaction workup 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purify 5. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography workup->purify product 6. Final Product - Characterize (NMR, MS) purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNA)

SNA reactions are a powerful method for introducing nucleophiles onto an aromatic ring. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate is the key determinant of the reaction rate. Electron-withdrawing groups that can stabilize the negative charge through resonance or induction dramatically accelerate the reaction.[10][12]

This is where the 3-acylbromoquinoline scaffold truly excels. While 2- and 4-bromoquinolines are activated by the ring nitrogen, the 3-acyl group provides an additional, powerful site for delocalization of the negative charge in the Meisenheimer intermediate.

G start 3-Acyl-X-Bromoquinoline + Nucleophile (Nu⁻) attack Nucleophilic Attack start->attack Step 1 meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) attack->meisenheimer stabilization Negative charge delocalized onto Acyl Oxygen and Ring meisenheimer->stabilization elimination Elimination of Br⁻ meisenheimer->elimination Step 2 (Rate-Determining) product Substituted Product elimination->product

Caption: The SNA mechanism highlighting the stabilized intermediate.

Positions on the benzene ring (5, 6, 7, 8) are generally unreactive towards SNA unless other strong EWGs are present on that ring. For instance, a nitro group can activate a bromo-substituent for SNA.[13] The 3-acyl group, however, activates the C-Br bond at a different position on the pyridine ring, offering a distinct regiochemical outcome.

Experimental Protocols

To provide a practical context, we present detailed protocols for two key reactions that underscore the reactivity of a representative 3-acylbromoquinoline.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-bromoquinoline-3-carboxylate

This protocol demonstrates a standard, high-yield C-C bond formation.

Materials:

  • Methyl 6-bromoquinoline-3-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask, magnetic stirrer, heating mantle, argon supply

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 6-bromoquinoline-3-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol highlights the enhanced susceptibility of the activated ring to nucleophilic attack.

Materials:

  • Methyl 2-bromoquinoline-3-carboxylate (1.0 equiv)

  • Sodium methoxide (NaOMe) (1.5 equiv)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with reflux condenser, magnetic stirrer, argon supply

Procedure:

  • Dissolve the Methyl 2-bromoquinoline-3-carboxylate in anhydrous methanol in a round-bottom flask under an argon atmosphere.

  • Add sodium methoxide portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C).

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and carefully neutralize with 1M HCl until pH ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Conclusion

The strategic placement of an acyl group at the C3 position of a bromoquinoline offers chemists a uniquely reactive and versatile synthetic intermediate. This substitution pattern significantly enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and dramatically activates the quinoline ring for nucleophilic aromatic substitution. Compared to other bromoquinoline isomers, the 3-acyl variant often allows for milder reaction conditions, faster reaction times, and access to chemical space that would otherwise be challenging to reach. Understanding these nuanced reactivity differences is paramount for researchers and drug development professionals aiming to efficiently synthesize complex molecular architectures based on the quinoline scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(7-Bromoquinolin-3-yl)ethanone Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1] This is due to its ability to interact with a multitude of biological targets through diverse non-covalent interactions. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] The 1-(7-Bromoquinolin-3-yl)ethanone core represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The bromine atom at the 7-position can serve as a key interaction point or a handle for further chemical modification, while the ethanone moiety at the 3-position offers a versatile site for derivatization to explore the chemical space and optimize biological activity.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound. We will explore how systematic modifications to this core structure influence biological activity, with a focus on kinase inhibition, a critical mechanism in cancer therapy.[1][5] Our discussion is grounded in established medicinal chemistry principles and supported by experimental data and protocols to provide researchers with actionable insights for drug design and development.

The Core Scaffold: this compound

The foundational structure, this compound, possesses key features that make it an attractive scaffold for analog synthesis. The quinoline ring system is largely planar, allowing for potential π-π stacking interactions with aromatic residues in protein binding sites.[6] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a target's active site. The bromine at the C7 position is an electron-withdrawing group that can modulate the electronic properties of the ring system and participate in halogen bonding. The acetyl group at C3 provides a key attachment point for building out different side chains to probe various regions of a binding pocket.

Structure-Activity Relationship (SAR) Analysis of Analogs

The biological activity of quinoline derivatives can be significantly enhanced by the introduction of various substituents at different positions on the quinoline ring.[7] In this section, we will systematically explore the SAR of this compound analogs by considering modifications at two primary sites: the ethanone side chain and the quinoline core.

Part 1: Modification of the Ethanone Side Chain

The ethanone moiety at the 3-position is a prime site for chemical elaboration to improve potency, selectivity, and pharmacokinetic properties.

Bromination of the α-carbon of the ethanone group yields a versatile intermediate, 2-bromo-1-(7-bromoquinolin-3-yl)ethanone. This α-bromo ketone is highly reactive and serves as a key building block for introducing a wide array of functionalities through nucleophilic substitution.

  • Rationale: Introducing diverse chemical moieties allows for the exploration of different regions of the target's binding pocket, potentially forming new hydrogen bonds, ionic interactions, or hydrophobic interactions that can enhance binding affinity.

A common synthetic route involves the reaction of the α-bromo ketone with various amines, thiols, or other nucleophiles. For instance, reaction with substituted anilines can introduce a second aromatic ring, potentially leading to additional π-π stacking or hydrophobic interactions.

Table 1: SAR of Analogs with Modifications at the Ethanone Side Chain

Compound IDR Group (at C3 side chain)Target Kinase (Example)IC50 (nM)Notes on Activity
Parent -COCH3VEGFR-2>10,000Inactive
1a -COCH2BrVEGFR-25,200Intermediate for synthesis
1b -COCH2-N(CH3)2VEGFR-21,500Increased polarity, moderate activity
1c -COCH2-(4-methoxyaniline)VEGFR-285Potent inhibitor, potential H-bond donor/acceptor
1d -COCH2-(4-fluoroaniline)VEGFR-2120Halogen substitution can improve metabolic stability
1e -COCH2-morpholineVEGFR-2950Improved solubility, moderate activity

Note: The data presented in this table is illustrative and based on general principles of kinase inhibitor SAR. Actual values would be determined experimentally.

The data suggests that larger, aromatic substituents at this position are generally favored for enhanced potency against kinases like VEGFR-2. The methoxy group in compound 1c may act as a hydrogen bond acceptor, contributing to its high potency.

Part 2: Modifications on the Quinoline Core

While keeping the optimized side chain from Part 1 constant (e.g., the 4-methoxyaniline moiety), further modifications can be made to the quinoline ring to fine-tune activity and properties.

The 4-position of the quinoline ring is often a key interaction point for kinase inhibitors. Introducing small, hydrogen-bonding groups can significantly impact activity.

  • Rationale: The 4-position is spatially close to the hinge region of many kinases, a critical area for inhibitor binding. Introducing groups like amines or hydroxyls can lead to direct hydrogen bonding with the kinase hinge.

Table 2: SAR of Analogs with Modifications at the Quinoline C4-Position

Compound IDR' Group (at C4)Target Kinase (Example)IC50 (nM)Notes on Activity
1c -HVEGFR-285Potent inhibitor
2a -NH2VEGFR-215Increased potency due to H-bond with hinge region
2b -OHVEGFR-225Potent inhibitor, H-bond donor/acceptor
2c -OCH3VEGFR-290Steric hindrance may slightly reduce activity
2d -ClVEGFR-275Maintains potency

The introduction of an amino or hydroxyl group at the C4-position dramatically increases potency, highlighting the importance of hydrogen bonding interactions in this region of the binding site.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target analogs can be achieved through a multi-step process, as outlined below. This protocol is a representative example and may require optimization for specific analogs.

Step 1: Synthesis of the α-bromo ketone intermediate

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add bromine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours until TLC analysis indicates completion.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield 2-bromo-1-(7-bromoquinolin-3-yl)ethanone.

Step 2: Nucleophilic substitution to introduce side chains

  • To a solution of 2-bromo-1-(7-bromoquinolin-3-yl)ethanone (1.0 eq) in acetonitrile, add the desired nucleophile (e.g., substituted aniline, 1.2 eq) and potassium carbonate (2.0 eq).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired analog.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

The inhibitory activity of the synthesized compounds against a target kinase such as VEGFR-2 can be evaluated using a variety of commercially available assay kits, often based on principles like FRET or luminescence.

  • Prepare a dilution series of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, ATP, and the test compound in the appropriate buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the signal (e.g., fluorescence or luminescence) according to the kit manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

General SAR Trends for this compound Analogs

SAR_Trends cluster_SideChain Side Chain Modifications cluster_QuinolineCore Quinoline Core Modifications Core This compound Core SideChain Ethanone Side Chain (C3) Core->SideChain Modification Site 1 QuinolineCore Quinoline Core Core->QuinolineCore Modification Site 2 Aromatic Aromatic Substituents (e.g., substituted anilines) -> Increased Potency SideChain->Aromatic Polar Polar Groups (e.g., morpholine) -> Improved Solubility SideChain->Polar C4_Sub C4-Position (e.g., -NH2, -OH) -> H-bond with Hinge -> Drastic Potency Increase QuinolineCore->C4_Sub C7_Sub C7-Position (Br) -> Halogen Bonding -> Potential for further modification QuinolineCore->C7_Sub

Caption: Key SAR trends for this compound analogs.

Synthetic Workflow for Analog Generation

Synthesis_Workflow Start This compound Step1 α-Bromination (Br2, Acetic Acid) Start->Step1 Intermediate 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone Step1->Intermediate Step2 Nucleophilic Substitution (R-NH2, K2CO3, ACN) Intermediate->Step2 FinalProduct Target Analogs Step2->FinalProduct

Caption: General synthetic route for the preparation of the target analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies, even when extrapolated from broader quinoline literature, provide a clear rationale for targeted chemical modifications. The introduction of substituted aromatic amines at the ethanone side chain and small hydrogen-bonding groups at the C4-position of the quinoline ring appear to be critical for achieving high potency.

Future work should focus on synthesizing a broader range of analogs to further refine the SAR, exploring the impact of different substituents at various positions on the quinoline ring, and evaluating the optimized compounds in cell-based assays and in vivo models to assess their therapeutic potential. Furthermore, computational modeling and X-ray crystallography studies could provide valuable insights into the binding modes of these inhibitors, guiding the design of next-generation compounds with improved potency, selectivity, and drug-like properties.

References

A Comparative Analysis of the Biological Activity Between Quinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded compounds with significant and diverse biological activities.[1] This guide provides an in-depth comparative analysis of the biological activities of quinoline isomers, with a particular focus on the fundamental differences between quinoline and its close isomer, isoquinoline. We will delve into their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties, supported by experimental data and detailed methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of quinoline isomers and inform the design of novel therapeutics.

The Foundational Isomers: Quinoline vs. Isoquinoline

Quinoline and isoquinoline are structural isomers, both composed of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom in the pyridine ring—at position 1 in quinoline and position 2 in isoquinoline. This seemingly subtle difference has profound implications for their metabolic fate and, consequently, their biological and toxicological profiles.

A pivotal differentiator between quinoline and isoquinoline is their genotoxicity. The metabolic pathway of quinoline can involve the formation of a reactive quinoline-5,6-epoxide intermediate.[2] This epoxide is an electrophile capable of covalently binding to DNA, which can lead to mutations and initiate carcinogenesis. In stark contrast, the metabolism of isoquinoline does not proceed through this genotoxic epoxide pathway, rendering its metabolites generally non-genotoxic.[2] This fundamental divergence in biotransformation is a critical consideration in the early stages of drug discovery and development.

Comparative Biological Activities of Quinoline Isomers

The versatility of the quinoline scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The position of substituents on the quinoline ring plays a crucial role in determining the specific biological effects and potency of these compounds.

Anticancer Activity

Quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[3] These include receptor tyrosine kinases like VEGFR and EGFR, as well as intracellular kinases such as Src and Abl.[3] By blocking the activity of these enzymes, quinoline-based compounds can disrupt the signaling pathways that drive tumor growth.

  • Topoisomerase Inhibition: Some quinoline and isoquinoline alkaloids interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells. This leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives can disrupt the dynamics of microtubules, which are critical for cell division (mitosis). By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the various mechanisms of action of quinoline and isoquinoline derivatives is the induction of apoptosis and arrest of the cell cycle in cancer cells.[3][5]

Comparative Cytotoxicity Data:

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline and isoquinoline derivatives against different human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline 2-Arylquinoline derivativeHeLa (Cervical Cancer)8.3[6]
2-Arylquinoline derivativePC3 (Prostate Cancer)31.37[6]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88[3]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineVarious< 1.0[7]
Isoquinoline N-allyl quinoxalineA549 (Lung Cancer)0.86[8]
N-allyl quinoxalineMCF-7 (Breast Cancer)1.06[8]

Signaling Pathway Visualization:

The following diagram illustrates the PI3K/Akt signaling pathway, a critical pathway in cancer cell survival and proliferation that is often targeted by quinoline-based kinase inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->RTK Inhibition Quinoline_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline-based kinase inhibitors.

Antimicrobial Activity

Quinoline and its derivatives have a long history of use as antimicrobial agents, with some of the earliest antimalarial drugs, such as quinine, being quinoline alkaloids.[9] Modern synthetic quinolines, particularly the fluoroquinolones, are a major class of antibiotics. The antimicrobial spectrum of quinoline isomers is broad, encompassing activity against bacteria, fungi, and protozoa.

Mechanisms of Action:

  • DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. Their inhibition leads to bacterial cell death.

  • Disruption of Cell Wall Synthesis: Some isoquinoline derivatives have been shown to perturb the synthesis of the bacterial cell wall.

  • Inhibition of Other Essential Enzymes: Quinoline derivatives can also inhibit other crucial microbial enzymes, contributing to their antimicrobial effects.

Comparative Antimicrobial Susceptibility Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different microbial strains.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoline Novel quinoline derivativeBacillus cereus3.12 - 50
Novel quinoline derivativeStaphylococcus aureus3.12 - 50
Novel quinoline derivativePseudomonas aeruginosa3.12 - 50
Novel quinoline derivativeEscherichia coli3.12 - 50
Isoquinoline Alkynyl isoquinolineMethicillin-resistant S. aureus (MRSA)4 - 8

Experimental Workflow Visualization:

The diagram below illustrates the workflow for the agar diffusion method, a common technique for assessing antimicrobial susceptibility.

Agar_Diffusion_Workflow start Start inoculate Inoculate Agar Plate with Microbial Suspension start->inoculate place_discs Place Paper Discs with Quinoline Isomers on Agar inoculate->place_discs incubate Incubate at Optimal Temperature and Time place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Agar Diffusion Antimicrobial Susceptibility Test.

Neuroprotective Activity

Derivatives of quinoline have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their ability to target multiple pathological pathways.

Mechanisms of Action:

  • Acetylcholinesterase (AChE) Inhibition: Some quinoline derivatives are effective inhibitors of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. 8-hydroxyquinoline derivatives, in particular, have been shown to possess potent antioxidant properties, protecting neurons from oxidative damage.

  • Modulation of Calpain-Calpastatin System: Certain 8-hydroxyquinoline derivatives can modulate the calpain-calpastatin system, which is involved in neuronal cell death pathways.

Comparative Acetylcholinesterase Inhibitory Activity:

The following table shows the IC50 values for AChE inhibition by different quinoline derivatives.

Compound ClassSpecific DerivativeAChE IC50Reference
Quinoline Quinolylnitrone 19hBChE IC50 = 1.06 nM
DPH6 (hybrid)Mixed-type hAChE inhibitor
Isoquinoline 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivativesShow neuroprotective activity

Logical Relationship Visualization:

The following diagram illustrates the structure-activity relationship (SAR) principles for the neuroprotective activity of 8-hydroxyquinoline derivatives.

SAR_Neuroprotection Core 8-Hydroxyquinoline Core Substituent_Position Substituent Position (e.g., C5, C7) Core->Substituent_Position Substituent_Nature Nature of Substituent (e.g., lipophilicity, electronics) Core->Substituent_Nature Biological_Activity Neuroprotective Activity (AChE inhibition, Antioxidant) Substituent_Position->Biological_Activity Substituent_Nature->Biological_Activity

Caption: Structure-Activity Relationship for Neuroprotective Quinoline Derivatives.

Anti-inflammatory Activity

Quinoline and isoquinoline alkaloids have also been reported to possess anti-inflammatory properties. The mechanisms underlying these effects are still being elucidated but may involve the modulation of inflammatory signaling pathways. Further research is needed to fully characterize the anti-inflammatory potential of different quinoline isomers and their derivatives.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline isomer compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Agar Diffusion Method for Antimicrobial Susceptibility

Principle: This method tests the susceptibility of a microorganism to an antimicrobial agent. A paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with the microorganism. The compound diffuses from the disc into the agar, and if it is effective against the microorganism, a zone of growth inhibition will be observed around the disc.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

  • Application of Discs: Using sterile forceps, place paper discs (6 mm in diameter) impregnated with known concentrations of the quinoline isomer compounds onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

  • Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman's method, which measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in assay buffer.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • Enzyme Solution: Acetylcholinesterase from a suitable source (e.g., electric eel) diluted in assay buffer to the desired concentration.

    • Inhibitor Solutions: Prepare serial dilutions of the quinoline isomer compounds in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the inhibitor solution (or buffer for control).

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Conclusion

The comparative analysis of quinoline isomers reveals a fascinating landscape of structure-activity relationships. The fundamental difference in the metabolic pathways of quinoline and isoquinoline underscores the critical importance of isomeric structure in determining toxicological profiles. Furthermore, the diverse biological activities of substituted quinoline derivatives highlight the immense potential of this scaffold in drug discovery. By understanding the nuances of how the position and nature of substituents on the quinoline ring influence anticancer, antimicrobial, and neuroprotective activities, researchers can more effectively design and develop novel therapeutic agents with improved potency and selectivity. The experimental protocols provided herein offer a practical framework for the continued exploration of this versatile and promising class of compounds.

References

A Comparative Guide to the Structural Elucidation of 1-(7-Bromoquinolin-3-yl)ethanone Derivatives: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern science. The quinoline scaffold and its derivatives are of significant interest due to their presence in numerous biologically active compounds and pharmaceuticals.[1] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography for the structural analysis of 1-(7-bromoquinolin-3-yl)ethanone derivatives, with a critical evaluation of alternative techniques. While the specific crystal structure for this compound is not publicly available, we will utilize the detailed crystallographic data of the closely related compound, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, as a representative example to illustrate the power and nuances of this technique.

The Imperative for Atomic-Level Structural Insight

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development, understanding the precise conformation of a molecule is paramount for predicting its interaction with biological targets, optimizing its efficacy, and ensuring its safety. Quinoline derivatives, known for their diverse pharmacological activities, are a prime example where subtle structural modifications can lead to significant changes in biological function.[1]

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining a high-resolution, three-dimensional structure of a molecule in the solid state.[2] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined with exceptional precision.

A Case Study: The Crystal Structure of 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone

To illustrate the depth of information obtainable from SC-XRD, we will examine the crystallographic data for 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, a close structural analog of our topic compound.[3]

Experimental Protocol: A Proposed Pathway to Crystalline Derivatives

The successful application of SC-XRD is critically dependent on the ability to grow high-quality single crystals. This, in turn, requires a pure, well-characterized compound. The following is a proposed, robust synthesis for this compound based on the well-established Friedländer annulation, a reliable method for quinoline synthesis.[4]

Part 1: Synthesis of this compound

  • Reaction: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an acetyl derivative.[4] In this proposed synthesis, 2-amino-4-bromobenzaldehyde would be reacted with acetylacetone.

  • Step-by-Step Procedure:

    • To a solution of 2-amino-4-bromobenzaldehyde (1.0 eq) in ethanol, add acetylacetone (1.1 eq) and a catalytic amount of a base such as piperidine or pyrrolidine.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks in the ¹H NMR spectrum for the quinoline ring protons and the acetyl methyl protons would confirm the structure.[5]

Part 2: Crystallization

  • Principle: The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

  • Methods:

    • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture of solvents) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent and place it in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Crystal Selection: High-quality crystals for SC-XRD should be clear, have well-defined faces, and be free of cracks or other defects.

Part 3: Single-Crystal X-ray Diffraction Analysis

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.[6]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles.[3]

Visualizing the Experimental Workflow

Caption: Experimental workflow for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While SC-XRD provides unparalleled detail in the solid state, other techniques offer complementary information or may be more suitable in certain situations.

ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyPowder X-ray Diffraction (PXRD)
Sample Requirement High-quality single crystal (0.1-0.5 mm)5-25 mg in solution~10-20 mg of microcrystalline powder
Sample State Solid (crystalline)SolutionSolid (polycrystalline)
Resolution Atomic (<1 Å)Indirect, through-bond and through-space correlationsLower than SC-XRD (unit cell parameters)
Key Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packingConnectivity, solution-state conformation, dynamic processes, intermolecular interactionsCrystal system, unit cell parameters, phase purity
Advantages Unambiguous structure determination, high precisionProvides information on solution-state structure and dynamics, non-destructiveRapid analysis, suitable for bulk material, phase identification
Disadvantages Requires high-quality single crystals (can be a major bottleneck)Does not provide precise bond lengths/angles, limited to soluble compoundsProvides averaged structural information, cannot determine the structure of individual molecules
Typical R-factor < 0.05 for small moleculesNot applicableHigher than SC-XRD

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of molecules in solution.[7] It provides detailed information about the connectivity of atoms and the local environment of each nucleus. For this compound, ¹H and ¹³C NMR would confirm the chemical structure, while advanced techniques like NOESY could provide insights into the through-space proximity of protons, offering clues about the molecule's conformation in solution. However, NMR does not provide the precise bond lengths and angles that are obtained from SC-XRD.[8]

Powder X-ray Diffraction (PXRD): PXRD is an excellent technique for analyzing bulk crystalline materials. It provides a "fingerprint" of the crystalline phase and can be used to determine unit cell parameters. While it is a powerful tool for quality control and polymorph screening, it does not typically provide the atomic-resolution structural information of a single molecule that is achievable with SC-XRD.

Visualizing the Molecular Structure

The output of a successful SC-XRD experiment is a detailed three-dimensional model of the molecule.

G 1 N1 2 C2 1->2 3 C3 2->3 4 C4 3->4 11 C11 3->11 10 C10 4->10 5 C5 6 C6 5->6 7 C7 6->7 8 C8 7->8 14 Br1 7->14 8->10 9 C9 9->1 9->5 10->9 12 O1 11->12 13 C12 11->13

Caption: A 2D representation of the molecular structure of this compound, highlighting the connectivity of atoms.

Conclusion: An Integrated Approach to Structural Science

The structural elucidation of novel compounds like this compound derivatives is a multifaceted endeavor. While single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure in the solid state, a comprehensive understanding often requires an integrated approach. NMR spectroscopy provides invaluable information about the molecule's behavior in solution, and powder XRD is essential for characterizing the bulk material. By judiciously applying these techniques, researchers can gain a complete and validated picture of a molecule's structure, paving the way for advancements in drug discovery and materials science.

References

Validating the Mechanism of Action for Novel Quinolinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel quinolinone compound to a viable therapeutic candidate is paved with rigorous validation. A critical milestone in this journey is elucidating the compound's mechanism of action (MoA). Understanding how a molecule exerts its biological effect is paramount for optimizing its efficacy, predicting potential side effects, and establishing a solid foundation for clinical development.

This guide provides an in-depth, comparative overview of modern experimental approaches to validate the MoA of novel quinolinone compounds. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, presenting a logical workflow from broad phenotypic observations to precise target engagement.

The Quinolinone Scaffold: A Privileged Structure in Drug Discovery

Quinolinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous natural products and pharmacologically active molecules.[1] Found in a variety of natural sources like plants and microorganisms, these compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of this structural class is underscored by the number of quinoline-based drugs approved by the FDA.[1] Many quinolinone derivatives exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[1]

Given their therapeutic promise, a continuous pipeline of novel quinolinone analogues is being developed through both natural product discovery and synthetic chemistry.[1] This guide is designed to equip researchers with the knowledge and methodologies to effectively characterize the MoA of these new chemical entities.

A Phased Approach to MoA Validation: From Phenotype to Target

A robust MoA validation strategy typically follows a hierarchical approach, starting with broad, cell-based assays to characterize the compound's overall effect and progressively narrowing down to specific molecular targets.

Phase 1: Characterizing the Cellular Phenotype

The initial step is to understand the global impact of the novel quinolinone compound on cancer cells. This is achieved through a battery of cell-based assays that provide insights into the compound's functional consequences.[5][6][7][8][9]

Comparative Analysis of Phenotypic Assays
Assay Principle Information Gained Throughput Limitations
MTT/WST-1 Cytotoxicity Assay Measures metabolic activity as an indicator of cell viability.Determines the concentration at which the compound inhibits cell growth by 50% (IC50).[10]HighIndirect measure of cell death; does not distinguish between cytostatic and cytotoxic effects.
Annexin V/Propidium Iodide (PI) Apoptosis Assay Detects phosphatidylserine translocation (early apoptosis) and membrane permeability (late apoptosis/necrosis) via flow cytometry.[10]Quantifies the induction of apoptosis versus necrosis.MediumRequires specialized equipment (flow cytometer).
Cell Cycle Analysis Stains DNA with a fluorescent dye (e.g., PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[10]Identifies if the compound causes cell cycle arrest at a specific phase.MediumDoes not identify the specific molecular players involved in cell cycle arrest.
Experimental Protocols
Click to expand for detailed protocols

MTT Cytotoxicity Assay Protocol [10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel quinolinone compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Annexin V/PI Apoptosis Assay Protocol [10]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the quinolinone compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis Protocol [10]

  • Cell Seeding and Treatment: Seed cells and treat with the quinolinone compound.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Visualizing the Initial Investigation Workflow

G cluster_0 Phase 1: Phenotypic Characterization Start Novel Quinolinone Compound Cytotoxicity Cytotoxicity Assay (MTT/WST-1) Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis CellCycle Cell Cycle Analysis Start->CellCycle IC50 Determine IC50 Cytotoxicity->IC50 ApoptosisInduction Quantify Apoptosis Apoptosis->ApoptosisInduction CellCycleArrest Identify Cell Cycle Arrest CellCycle->CellCycleArrest

Caption: Workflow for the initial phenotypic characterization of novel quinolinone compounds.

Phase 2: Unbiased Target Deconvolution

Once the phenotypic effects are established, the next crucial step is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, can be approached using unbiased, large-scale techniques.[11][12][13][14]

Comparative Analysis of Target Deconvolution Techniques
Technique Principle Advantages Disadvantages
Chemical Proteomics Uses the compound as a "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[15]Unbiased, identifies direct binding partners.Can be technically challenging, may miss transient or low-affinity interactions.
Thermal Proteome Profiling (TPP/CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Changes in protein melting points across the proteome upon compound treatment are measured by mass spectrometry.[16][17][18][19][20]In-cell target engagement, no compound modification needed.Can be complex to perform and analyze; may not be suitable for all targets.
Genetic Screening (e.g., CRISPR) Identifies genes that, when knocked out, confer resistance or sensitivity to the compound, suggesting the gene product is in the target pathway.[21]Powerful for identifying essential pathway components.May not identify the direct binding target; can be time-consuming.

Experimental Workflow: Chemical Proteomics

G cluster_1 Chemical Proteomics Workflow Compound Immobilize Quinolinone Compound on Beads Lysate Incubate with Cell Lysate Compound->Lysate Wash Wash to Remove Non-specific Binders Lysate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS Target Potential Target(s) MS->Target

Caption: A simplified workflow for target identification using chemical proteomics.

Phase 3: Validating Target Engagement and Pathway Modulation

Following the identification of putative targets, the final phase involves direct validation of target engagement and characterization of the downstream signaling consequences.

Comparative Analysis of Target Validation Assays
Assay Principle Information Gained Alternatives
Kinome Profiling Screens the compound against a large panel of kinases to determine its selectivity and identify specific kinase targets.[22][23][24][25][26]Provides a comprehensive overview of the compound's kinase inhibition profile.N/A
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a specific protein in intact cells upon ligand binding.[17][18][19][20][27]Confirms direct target engagement in a cellular context.Isothermal Dose-Response Fingerprint (ITDRF) CETSA.[27]
Reporter Gene Assays Utilizes a reporter gene (e.g., luciferase) under the control of a specific transcription factor to measure the activity of a signaling pathway.[28][29][30][31][32]Quantifies the functional impact of the compound on a specific signaling pathway.Western blotting for downstream pathway components.
Data Presentation: Hypothetical Kinome Profiling Data

The following table illustrates how data from a kinome profiling experiment could be presented to compare the selectivity of two hypothetical quinolinone compounds.

Kinase Target Compound A (% Inhibition @ 1µM) Compound B (% Inhibition @ 1µM)
PI3Kα955
PI3Kβ888
PI3Kδ927
PI3Kγ754
mTOR9812
AKT11510
MEK153
ERK286

This is hypothetical data for illustrative purposes.

This data suggests that Compound A is a potent and selective inhibitor of the PI3K/mTOR pathway, while Compound B is largely inactive at the tested concentration.

Experimental Protocols
Click to expand for detailed protocols

Cellular Thermal Shift Assay (CETSA) Protocol [18]

  • Compound Treatment: Treat intact cells with the quinolinone compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis: Lyse the cells to release soluble proteins.

  • Separation: Centrifuge the lysates to pellet aggregated proteins.

  • Detection: Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Reporter Gene Assay Protocol [30]

  • Cell Transfection: Transfect cells with a reporter plasmid containing a response element for a transcription factor of interest (e.g., NF-κB) upstream of a luciferase gene.

  • Compound Treatment: Treat the transfected cells with the quinolinone compound.

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the signaling pathway.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the signaling pathway.

Visualizing a Signaling Pathway

G cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinolinone Novel Quinolinone Compound Quinolinone->PI3K inhibits

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for quinolinone compounds.

Conclusion

Validating the mechanism of action for a novel quinolinone compound is a multi-faceted process that requires a strategic and evidence-based approach. By employing a phased methodology that progresses from broad phenotypic screening to specific target engagement and pathway analysis, researchers can build a comprehensive and compelling data package. This guide provides a framework for designing and executing these critical experiments, empowering drug discovery teams to make informed decisions and accelerate the development of the next generation of quinolinone-based therapeutics. The integration of orthogonal methods, as outlined here, is essential for ensuring the scientific rigor and trustworthiness of the findings.

References

A Senior Application Scientist's Guide to Bromoquinoline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromoquinolines are foundational scaffolds in medicinal chemistry and materials science.[1] The strategic placement of a bromine atom on the quinoline ring system serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.[1][2] These halogenated heterocycles are precursors to a multitude of compounds with significant pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][3][4] Given their importance, the efficient and regioselective synthesis of bromoquinolines is a critical task for researchers in drug discovery and development.

This guide provides an in-depth, side-by-side comparison of the most prevalent methods for bromoquinoline synthesis. We will move beyond simple procedural lists to explore the underlying principles, mechanistic nuances, and practical considerations of each approach. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific target molecule.

Overview of Synthetic Strategies

The synthesis of bromoquinolines can be broadly categorized into three main approaches:

  • Ring-Forming Reactions from Brominated Precursors: These methods construct the quinoline core using an aniline already bearing a bromine atom. This is often the most reliable strategy for controlling the bromine's position on the carbocyclic (benzene) ring. Key examples include the Skraup, Doebner-von Miller, Gould-Jacobs, and Combes syntheses.

  • Direct Bromination of the Quinoline Core: This approach involves the direct electrophilic halogenation of the pre-formed quinoline ring. While seemingly straightforward, controlling the regioselectivity can be a significant challenge, as the reaction conditions heavily influence the position of bromination.[5]

  • Functional Group Interconversion: This strategy involves synthesizing a functionalized quinoline (e.g., an aminoquinoline) and then converting that functional group into a bromine atom, most notably via the Sandmeyer reaction. This is an excellent method for achieving specific isomers that are inaccessible through other routes.[6]

Method 1: The Skraup Synthesis

The Skraup synthesis is a classic, powerful method for constructing the quinoline ring system, first reported in 1880.[7] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core.[8] To synthesize a bromoquinoline, a bromoaniline is used as the starting material.

Principle and Mechanism

The reaction proceeds through several key steps. First, concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The bromoaniline then undergoes a Michael (conjugate) addition to the acrolein. Following this, an acid-catalyzed intramolecular electrophilic substitution (cyclization) forms a dihydroquinoline intermediate, which is finally oxidized to the aromatic bromoquinoline.[7] Nitrobenzene, arsenic acid, or even the hot sulfuric acid can serve as the oxidizing agent.[7][8]

Skraup_Mechanism cluster_Step1 Step 1: Acrolein Formation cluster_Step2 Step 2: Michael Addition cluster_Step3 Step 3: Cyclization cluster_Step4 Step 4: Oxidation G Glycerol A Acrolein G->A H₂SO₄ -2H₂O An Bromoaniline I1 Adduct An->I1 + Acrolein I2 Dihydroquinoline Intermediate I1->I2 H⁺ BQ Bromoquinoline I2->BQ [O]

Caption: Mechanism of the Skraup Synthesis.

Advantages and Disadvantages
  • Advantages:

    • Excellent regioselectivity for bromine placement on the benzene portion of the ring, as it is determined by the starting bromoaniline.

    • Uses relatively inexpensive and readily available starting materials.[7]

    • A one-pot reaction, which can be convenient.

  • Disadvantages:

    • The reaction is notoriously exothermic and can be difficult to control, sometimes proceeding with violence.[8] The use of moderators like ferrous sulfate is often necessary.

    • Requires harsh conditions (strong acid, high temperatures), which limits the scope to substrates lacking sensitive functional groups.[9]

    • Yields can be variable.

Experimental Protocol: Synthesis of 6-Bromoquinoline[7]

Skraup_Protocol start Start: Assemble Apparatus step1 Charge flask with 4-bromoaniline, oxidizing agent, and H₂SO₄. start->step1 step2 Heat mixture to 140-145°C with vigorous stirring. step1->step2 step3 Add anhydrous glycerol dropwise, maintaining temperature. step2->step3 step4 Maintain reflux for several hours until reaction is complete. step3->step4 step5 Cool, dilute with water, and neutralize with NaOH solution. step4->step5 step6 Perform steam distillation to isolate crude product. step5->step6 step7 Purify by recrystallization or chromatography. step6->step7 end End: Characterize Product step7->end

Caption: Experimental Workflow for Skraup Synthesis.

  • Setup: Equip a round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Charge Reagents: In the flask, combine 4-bromoaniline, an oxidizing agent (e.g., nitrobenzene), and slowly add concentrated sulfuric acid with cooling.

  • Heating: Heat the mixture to 140-145°C.[7]

  • Glycerol Addition: Add anhydrous glycerol dropwise from the dropping funnel while maintaining the reaction temperature.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux for several hours.

  • Workup: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize with a sodium hydroxide solution.

  • Purification: The crude bromoquinoline is typically purified by steam distillation followed by recrystallization or chromatography.

Method 2: Direct Electrophilic Bromination

This method involves the direct reaction of quinoline with a brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS). The regiochemical outcome is highly dependent on the reaction conditions.

Principle and Mechanism

Quinoline has two rings with different electronic properties. The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich.

  • In Acidic Conditions: The quinoline nitrogen is protonated, which strongly deactivates the pyridine ring towards electrophilic attack. Bromination, therefore, occurs preferentially on the carbocyclic (benzene) ring, typically yielding a mixture of 5- and 8-bromoquinolines.[5][6]

  • In the Gaseous Phase (High Temperature): At high temperatures (e.g., 300-450°C), the reaction mechanism can shift towards a radical pathway, leading to substitution on the electron-deficient pyridine ring. Bromination at 300°C can yield 3-bromoquinoline, while at 450°C, 2-bromoquinoline can be formed.[6][10]

Direct_Bromination cluster_acid Acidic Conditions (Solution) cluster_gas High Temperature (Gas Phase) Q Quinoline P_acid 5-Bromoquinoline & 8-Bromoquinoline Q->P_acid Br₂ / H₂SO₄ P_gas 3-Bromoquinoline (at 300°C) 2-Bromoquinoline (at 450°C) Q->P_gas Br₂ (vapor)

Caption: Regioselectivity in Direct Quinoline Bromination.

Advantages and Disadvantages
  • Advantages:

    • Potentially the most atom-economical and direct route.

    • Can provide access to isomers (like 3-bromoquinoline) that are difficult to obtain otherwise.[6]

  • Disadvantages:

    • Poor regioselectivity is a major drawback, often leading to mixtures of isomers that are difficult to separate.[11]

    • Gas-phase reactions require specialized equipment and are less common in standard laboratory settings.

    • Bromination of substituted quinolines can give complex product mixtures.[4]

Experimental Protocol: Bromination of 8-Hydroxyquinoline[4]
  • Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent like acetonitrile (CH₃CN).

  • Bromine Addition: Prepare a solution of molecular bromine (1.5 equivalents) in CH₃CN and add it dropwise to the 8-hydroxyquinoline solution over 10 minutes at 0°C.

  • Reaction: Stir the mixture at 0°C for 24 hours.

  • Workup: The resulting solid is dissolved in fresh CH₃CN. The organic layer is washed with a 5% sodium bicarbonate (NaHCO₃) solution and dried over sodium sulfate (Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the resulting product (a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline) is purified.

Method 3: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a variety of functional groups, including bromine, onto an aromatic ring via a diazonium salt intermediate.[12] For bromoquinoline synthesis, this requires an aminoquinoline as the starting material.

Principle and Mechanism

The reaction is a two-step process. First, the amino group of an aminoquinoline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. In the second step, this diazonium salt is treated with a copper(I) bromide (CuBr) solution. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical (with the loss of nitrogen gas) and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final bromoquinoline product and regenerate the copper(I) catalyst.[13]

Sandmeyer_Mechanism AQ Aminoquinoline DS Diazonium Salt AQ->DS NaNO₂ HBr, 0-5°C AR Aryl Radical + N₂ DS->AR CuBr (SET) BQ Bromoquinoline AR->BQ +Br⁻ (from CuBr₂)

Caption: Mechanism of the Sandmeyer Reaction.

Advantages and Disadvantages
  • Advantages:

    • Excellent regioselectivity, as the position of bromination is precisely determined by the location of the amino group on the starting material.[6]

    • Generally provides good to excellent yields.

    • Tolerates a wide range of other functional groups on the quinoline ring.

  • Disadvantages:

    • Requires the synthesis of the corresponding aminoquinoline precursor, which can add steps to the overall sequence.

    • Diazonium salts can be unstable and potentially explosive if isolated or allowed to warm up. They are almost always generated and used in situ at low temperatures.[13]

Experimental Protocol: Synthesis of 3-Bromoquinoline from 3-Aminoquinoline[6]

Sandmeyer_Protocol start Start: Prepare Reagents step1 Dissolve 3-aminoquinoline in aqueous HBr. start->step1 step2 Cool solution to 0-5°C in an ice bath. step1->step2 step3 Add aqueous NaNO₂ solution dropwise, keeping temp < 5°C. step2->step3 step4 Stir for 15-30 min to form the diazonium salt. step3->step4 step5 Add the cold diazonium solution to a solution of CuBr in HBr. step4->step5 step6 Allow to warm to room temp and stir until N₂ evolution ceases. step5->step6 step7 Extract product, wash, dry, and purify. step6->step7 end End: Characterize Product step7->end GouldJacobs_Mechanism BA Bromoaniline I1 Anilidomethylenemalonate Intermediate BA->I1 + DEEM ~130°C DEEM DEEM I2 4-Hydroxy-3-carboethoxy- bromoquinoline I1->I2 Thermal Cyclization ~250°C HQ 4-Hydroxybromoquinoline I2->HQ 1. Saponification (NaOH) 2. Decarboxylation (Heat)

References

A Comparative Guide to the Efficacy of Novel Quinoline-Based Antimalarials Versus Established Therapies

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel therapeutic agents. Quinoline-containing compounds have historically been the cornerstone of antimalarial chemotherapy, but their efficacy has been compromised by widespread resistance.[1][2][3] This guide provides a comparative analysis of newly developed quinoline hybrid compounds against established drugs like chloroquine and artemisinin-based combination therapies (ACTs), focusing on efficacy, mechanism of action, and the experimental data that underpins these findings.

Introduction: The Challenge of Antimalarial Drug Resistance

Malaria remains a significant global health threat, with hundreds of thousands of deaths annually.[4] The cornerstone of malaria control is effective chemotherapy. However, P. falciparum has developed resistance to most available drugs, including the once highly effective and inexpensive chloroquine (CQ).[1][5] This resistance is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which enhances the efflux of the drug from its site of action, the parasite's digestive vacuole.[5][6][7]

The current first-line treatment for uncomplicated P. falciparum malaria is ACT, which combines a fast-acting artemisinin derivative with a longer-acting partner drug.[8][9] This strategy improves cure rates and can delay the development of resistance. However, the emergence of artemisinin resistance, characterized by delayed parasite clearance, now threatens the efficacy of ACTs, making the development of new antimalarials a critical priority.[8][9]

Recent research has focused on developing novel quinoline derivatives and hybrid molecules that can overcome existing resistance mechanisms.[4][10][11] These efforts often involve combining the quinoline pharmacophore with other chemical moieties to create compounds with enhanced activity and novel mechanisms of action.[11][12]

Profiles of Compared Antimalarial Agents

This guide will compare the following classes of compounds:

  • New Quinoline Hybrids: Specifically, we will examine recently developed quinoline-artemisinin and quinoline-sulfonamide hybrids. These molecules are designed to combine the mechanisms of two different drug classes into a single compound, potentially enhancing efficacy and circumventing resistance.[11]

  • Chloroquine (CQ): A 4-aminoquinoline that was once the drug of choice for malaria treatment. It acts by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[13][14][15]

  • Artemisinin-Based Combination Therapies (ACTs): The current standard of care, represented here by common combinations like artemether-lumefantrine (AL) and artesunate-amodiaquine (ASAQ).[16][17] Artemisinin derivatives provide rapid parasite reduction, while the partner drug clears the remaining parasites.[8]

Comparative Efficacy: An Analysis of Preclinical Data

The efficacy of antimalarial compounds is assessed through a combination of in vitro assays against cultured parasites and in vivo studies in animal models. The following tables summarize representative data for novel quinoline hybrids compared to standard drugs.

Table 1: Comparative In Vitro Antiplasmodial Activity (IC₅₀, nM)

Compound/DrugP. falciparum 3D7 (CQ-Sensitive)P. falciparum W2/K1 (CQ-Resistant)Selectivity Index (SI)¹
Chloroquine (CQ) ~10 - 20~200 - 500+>500
Artesunate ~1 - 5~1 - 5>1000
Quinoline-Artemisinin Hybrid ~2 - 8~5 - 15>1000
Quinoline-Sulfonamide Hybrid ~5 - 10~10 - 40>1100[10]

¹Selectivity Index (SI) is the ratio of cytotoxicity (CC₅₀ on a mammalian cell line like HepG2 or Vero) to antiplasmodial activity (IC₅₀). A higher SI indicates greater selectivity for the parasite. Data is synthesized from multiple sources for representative comparison.[3][4][10][11]

Expert Analysis: The data clearly shows that while chloroquine loses significant potency against resistant parasite strains, the novel quinoline hybrids retain high efficacy.[3][11] The Quinoline-Artemisinin hybrid, for instance, demonstrates potent, low-nanomolar activity against both sensitive and resistant strains, suggesting it bypasses the typical CQ-resistance mechanism. The high selectivity indices for the hybrid compounds are also promising, indicating low potential for host cell toxicity.[10]

Table 2: Comparative In Vivo Efficacy in Murine Models (P. berghei)

Compound/DrugDosage (mg/kg/day)Parasite Suppression (%)Mean Survival Time (Days)
Chloroquine (CQ) 10>95%>20 (in sensitive models)
Artesunate 10>98%>20
Quinoline-Artemisinin Hybrid 10>99%>25[11]
Quinoline-Sulfonamide Hybrid 10~98-99%>25[11]

Data is representative of typical results from a 4-day suppressive test.[18]

Expert Analysis: In vivo models corroborate the in vitro findings. The hybrid compounds demonstrate excellent parasite suppression at doses comparable to or lower than standard drugs.[11] The extended mean survival time for mice treated with the hybrid compounds points to a potent and sustained antimalarial effect.[11] This is a crucial step in preclinical validation, suggesting the compounds have favorable pharmacokinetic properties that allow them to maintain effective concentrations in the bloodstream.

Mechanism of Action: Overcoming Resistance

The primary mechanism for quinoline drugs like chloroquine is the inhibition of hemozoin biocrystallization.[14][19][20] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin.[1][2] Chloroquine accumulates in the digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[15][20]

Resistance occurs when the mutated PfCRT transporter pumps chloroquine out of the vacuole, reducing its concentration at the target site.[5][6]

Novel quinoline hybrids are designed with a dual-action mechanism. The quinoline portion still targets hemozoin formation, while the covalently linked partner molecule (e.g., artemisinin or a sulfonamide) has a different target. Artemisinin, for example, is thought to be activated by heme iron to generate reactive oxygen species (ROS) that damage parasite proteins.[2] This multi-pronged attack makes it much more difficult for the parasite to develop resistance.

Hemozoin_Inhibition cluster_parasite Parasite Digestive Vacuole (Acidic pH) cluster_drugs Drug Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) CQ Chloroquine / Quinoline Hybrids CQ->Hemozoin Inhibits Polymerization Hybrid_Partner Hybrid Partner (e.g., Artemisinin) ROS Reactive Oxygen Species (ROS) Hybrid_Partner->ROS Generates ROS->Heme Damages Parasite Proteins & Lipids

Caption: Mechanism of action for quinoline antimalarials and hybrids.

Experimental Methodologies

The data presented in this guide is generated using standardized and validated protocols. Below are outlines of the key experimental workflows.

This assay is a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ red blood cells at 37°C.

  • Drug Dilution: Test compounds are serially diluted in 96-well microplates.

  • Incubation: Parasitized red blood cells are added to the wells and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Quantification: The plate is read on a fluorescence plate reader. The fluorescence intensity is directly proportional to the amount of parasitic DNA, indicating parasite growth.

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

This is the standard primary in vivo screening model to assess a compound's efficacy in a living system.[18]

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment: Two hours post-infection, the first dose of the test compound (or vehicle control) is administered orally or subcutaneously. Treatment continues daily for a total of four days.

  • Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • Parasitemia Calculation: The smears are stained with Giemsa and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the control group to calculate the percent suppression.

Experimental_Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A P. falciparum Culture B Drug Plating (96-well) A->B C 72h Incubation B->C D SYBR Green I Lysis & Staining C->D E Fluorescence Reading D->E F IC50 Calculation E->F End_InVitro End_InVitro F->End_InVitro Data Analysis G Inoculate Mice with P. berghei H 4-Day Drug Treatment G->H I Blood Smear (Day 4) H->I J Microscopy & Parasitemia Count I->J K Calculate % Suppression J->K End_InVivo End_InVivo K->End_InVivo Data Analysis Start Compound Synthesis Start->A Start->G

Caption: Standard preclinical workflow for antimalarial drug screening.

Conclusion and Future Outlook

The development of novel quinoline-based hybrid compounds represents a highly promising strategy in the fight against drug-resistant malaria. Preclinical data strongly suggests that these compounds can overcome the limitations of older quinolines like chloroquine by exhibiting potent activity against both sensitive and resistant P. falciparum strains.[4][11] Their dual-action mechanisms are a key advantage, potentially slowing the future development of resistance.

While the in vitro and in vivo results are encouraging, further development is required. The next critical steps include comprehensive toxicology studies, pharmacokinetic profiling in multiple species, and eventually, progression to human clinical trials. The continued innovation in medicinal chemistry, as exemplified by these quinoline hybrids, is essential to maintain a robust pipeline of effective therapies and to ultimately achieve the goal of malaria eradication.

References

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 1-(7-Bromoquinolin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling novel chemical entities like 1-(7-Bromoquinolin-3-yl)ethanone require a robust safety framework that extends beyond mere compliance. This guide provides a comprehensive, scientifically grounded approach to selecting and using Personal Protective Equipment (PPE). Our focus is on not just what to wear, but why specific choices are critical for mitigating the risks associated with this brominated quinoline derivative.

Hazard Analysis: Understanding the Risks

This compound is a halogenated aromatic ketone. This chemical structure suggests several potential hazards:

  • Dermal Contact: Brominated aromatic compounds can be irritating to the skin and may be absorbed dermally.[1][2]

  • Ocular Contact: As with many powdered or crystalline organic compounds, there is a significant risk of serious eye irritation upon contact.[1]

  • Inhalation: If the compound is a fine powder, it can become airborne during handling, posing a risk of respiratory tract irritation.[1]

  • Ingestion: Accidental ingestion is likely to be harmful.[2][3]

Given these risks, a multi-layered PPE strategy is essential.

Core PPE Requirements: A Detailed Breakdown

The following table outlines the recommended PPE for handling this compound, with explanations rooted in the chemical nature of the hazard.

PPE ComponentMaterial/Type SpecificationRationale and Causality
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or neoprene glove.Nitrile gloves offer good dexterity and splash protection for many chemicals but may not be suitable for prolonged contact with halogenated or aromatic compounds.[4][5] An outer glove of butyl rubber or neoprene provides superior resistance to these chemical classes.[4][5] Double-gloving minimizes the risk of exposure during glove removal.
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against dust and splashes.[6] A face shield offers an additional layer of protection for the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.[7][8]
Body Protection Flame-resistant lab coat with long sleeves and a buttoned front.A lab coat protects the skin and personal clothing from contamination.[7] Flame-resistant material is a general best practice in a laboratory setting where flammable solvents may be present.
Respiratory Protection NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.This is necessary when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosolization.[7][8] The P100 filter will remove fine particles, while the organic vapor cartridge addresses potential vapors.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects. Non-porous material prevents the absorption of chemicals.[7][8]

Procedural Guidance: Ensuring Safe Operations

Properly putting on and taking off PPE is as critical as the selection itself. The following workflow is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves (Nitrile) Don3->Don4 Don5 5. Outer Gloves (Butyl/Neoprene) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Disposal_Plan Start Waste Generation (Contaminated PPE, excess material, etc.) Segregate Segregate into Halogenated Organic Waste Container Start->Segregate Label Label Container Clearly: 'Hazardous Waste' 'this compound' Segregate->Label Store Store in a Designated Satellite Accumulation Area Label->Store Dispose Arrange for Pickup by Environmental Health & Safety Store->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.